molecular formula C11H7Cl2N3O B3258758 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide CAS No. 308789-89-1

6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide

Cat. No.: B3258758
CAS No.: 308789-89-1
M. Wt: 268.1 g/mol
InChI Key: SXCSJZCFAYKSBS-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C11H7Cl2N3O and its molecular weight is 268.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-7-1-3-8(4-2-7)15-11(17)9-5-14-6-10(13)16-9/h1-6H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCSJZCFAYKSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Structure, and Activity of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide

Executive Summary

This technical guide provides a comprehensive overview of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, a synthetic molecule of significant interest in medicinal chemistry. As an analogue of the first-line antitubercular drug Pyrazinamide, this compound serves as a valuable scaffold for developing new therapeutic agents. This document details a robust synthetic methodology, provides a thorough analysis of its structural elucidation via modern spectroscopic techniques, and discusses its evaluated biological activities. The core focus is to deliver not just procedural steps but the underlying scientific rationale, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Pyrazine-2-Carboxamide Scaffold in Drug Discovery

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing molecules that interact with biological targets. The simplest and most impactful derivative is Pyrazinamide, a cornerstone in the treatment of tuberculosis. Pyrazinamide is a prodrug that, once converted to its active form, pyrazinoic acid, disrupts membrane transport and energy metabolism in Mycobacterium tuberculosis.[2]

The success of Pyrazinamide has logically driven extensive research into its analogues, seeking to enhance potency, broaden the spectrum of activity, or overcome resistance mechanisms. The target of this guide, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, emerges from this line of inquiry. It features a chlorinated pyrazine ring and a substituted phenyl ring connected by an amide linker, a common strategy to modulate physicochemical properties like lipophilicity and to explore new binding interactions.[3] This compound has demonstrated notable antimycobacterial activity, validating the continued exploration of this chemical space.[3][4][5]

Synthesis and Mechanistic Rationale

The construction of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide is efficiently achieved through a classical two-step, one-pot amide bond formation. This approach is favored for its reliability, high yield, and the ready availability of starting materials.

Synthetic Pathway Overview

The synthesis begins with the activation of a carboxylic acid, followed by nucleophilic attack from an aniline.

  • Carboxylic Acid Activation: 6-Chloropyrazine-2-carboxylic acid is converted into its more reactive acyl chloride derivative.

  • Amide Condensation: The resulting 6-chloropyrazine-2-carbonyl chloride is reacted in situ with 4-chloroaniline to form the final amide product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Condensation Start 6-Chloropyrazine-2-carboxylic Acid Intermediate 6-Chloropyrazine-2-carbonyl chloride Start->Intermediate Thionyl Chloride (SOCl₂) Toluene, Reflux Product 6-Chloro-N-(4-chlorophenyl) pyrazine-2-carboxamide Intermediate->Product Dry Pyridine or Acetone Room Temperature Aniline 4-Chloroaniline Aniline->Product structure cluster_pyrazine Pyrazine Ring cluster_amide Amide Linker cluster_phenyl Phenyl Ring N1 N C2 C2 N1->C2 C3 C3(H) C2->C3 C7 C7(O) C2->C7 N4 N C3->N4 C5 C5(H) N4->C5 C6 C6 C5->C6 C6->N1 Cl_pyrazine Cl C6->Cl_pyrazine N8 N8(H) C7->N8 O_carbonyl O C7->O_carbonyl C9 C9 N8->C9 C10 C10(H) C9->C10 C11 C11(H) C10->C11 C12 C12 C11->C12 C13 C13(H) C12->C13 Cl_phenyl Cl C12->Cl_phenyl C14 C14(H) C13->C14 C14->C9

Sources

Advanced Strategies in Pyrazine-2-carboxamide Scaffold Optimization for Tuberculosis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Prodrug Paradigm

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy due to its unique sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) persisters.[1][2] However, PZA is a prodrug requiring bioactivation by the bacterial enzyme pyrazinamidase (PncA).[2] The vast majority of PZA resistance stems from mutations in the pncA gene, rendering the drug inert.

This technical guide focuses on the design and development of Pyrazine-2-carboxamide derivatives that circumvent the PncA activation pathway. By structurally modifying the pyrazine core—specifically at the C-5 and N-amide positions—researchers can generate "direct-acting" agents that retain the scaffold's intrinsic anti-mycobacterial properties while bypassing the most common resistance mechanism.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The pyrazine-2-carboxamide scaffold offers three primary vectors for optimization. The goal is to balance lipophilicity (LogP) for cell wall penetration with electronic properties for target binding (e.g., RpsA, PanD, or DprE1).

The Core Scaffold
  • Pyrazine Ring (N1, N4): Essential for bioactivity. The 1,4-diazine system participates in hydrogen bonding and π-stacking interactions with ribosomal protein S1 (RpsA).

  • C-2 Carboxamide: Critical for recognition. Hydrolysis to the acid (POA) is the classical activation pathway, but for derivatives, the amide bond stability is paramount to prevent premature host metabolism.

Strategic Substitution Zones
PositionModification StrategyMechanistic Impact
N-Amide (Linker) Aryl/Alkyl substitution (e.g., N-benzyl, N-phenyl)Increases lipophilicity to penetrate the mycolic acid layer. Bulky groups (e.g., 3-trifluoromethylphenyl) can block PncA hydrolysis, forcing a direct mechanism of action.
C-5 Position Alkyl chains (C5-C7) Critical for Potency. A positive correlation exists between alkyl chain length and activity.[3] A heptyl (C7) chain at C-5 can improve MIC significantly (down to ~3.13 µg/mL) by mimicking mycolic acid structures, facilitating membrane disruption.
C-6 Position Electron-Withdrawing Groups (EWG) Introduction of Cl or CN can alter the pKa of the pyrazine nitrogens, affecting protonation states inside the acidic phagolysosome.
C-3 Position Amination Often deleterious to activity due to steric clash with the carbonyl oxygen, preventing the planar conformation required for binding.

Mechanism of Action: Prodrug vs. Direct Effector

Unlike PZA, which relies on acidic pH and PncA, optimized derivatives often function via "Direct Target Engagement."

Pathway Visualization

The following diagram illustrates the divergence between classical PZA activation and the direct activity of lipophilic derivatives.

MOA_Pathway PZA Pyrazinamide (PZA) (Prodrug) Entry Passive Diffusion / Efflux PZA->Entry Uptake Deriv Pyrazine-2-carboxamide Derivative (Lipophilic) Deriv->Entry Enhanced Uptake RpsA RpsA Inhibition (Trans-translation) Deriv->RpsA Direct Binding (No Activation) Membrane Direct Membrane Disruption Deriv->Membrane Lipophilic Interaction DprE1 DprE1 Inhibition (Cell Wall Synthesis) Deriv->DprE1 Specific Analogs Entry->Deriv Intracellular Accumulation PncA PncA Enzyme (Amidase) Entry->PncA PZA only POA Pyrazinoic Acid (POA) (Active Effector) PncA->POA Hydrolysis PncA->POA Mutated PncA (Resistance) Acid Cytoplasmic Acidification POA->Acid POA->RpsA PanD PanD Inhibition (CoA Depletion) POA->PanD

Caption: Divergent mechanisms of PZA (requiring PncA activation) versus lipophilic derivatives which directly target RpsA, DprE1, or membrane energetics.

Chemical Synthesis Protocols

To ensure reproducibility and high yields, we utilize two primary routes: Acid Chloride Activation (standard) and T3P Coupling (mild, no racemization).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_RouteA Route A: Acid Chloride Method cluster_RouteB Route B: T3P Coupling (Mild) Start Pyrazine-2-carboxylic Acid SOCl2 Reflux with SOCl2 (Thionyl Chloride) Start->SOCl2 Mix Dissolve Acid + Amine in EtOAc/DMF Start->Mix Int_Cl Intermediate: Acid Chloride SOCl2->Int_Cl Amine_A Add Amine (R-NH2) + TEA/Pyridine Int_Cl->Amine_A Workup Workup: Wash with NaHCO3, Brine Dry over Na2SO4 Amine_A->Workup T3P Add T3P (50% in EtOAc) + DIPEA, 0°C to RT Mix->T3P T3P->Workup Purify Purification: Column Chromatography (Hexane:EtOAc) Workup->Purify Final Target Derivative (>95% Purity) Purify->Final

Caption: Dual synthetic pathways for pyrazine-2-carboxamide derivatives. Route B (T3P) is preferred for substrates with sensitive functional groups.

Detailed Protocol: Route A (Acid Chloride)

Rationale: This method is robust for non-sensitive amines and provides high yields for 5-alkyl derivatives.

  • Activation: Dissolve Pyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene. Add Thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Reflux: Heat to reflux (110°C) for 3–4 hours until gas evolution (SO₂, HCl) ceases.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellow solid/oil). Do not purify.

  • Coupling: Redissolve the acid chloride in dry Dichloromethane (DCM) or Acetone. Cool to 0°C.

  • Addition: Add the substituted amine (1.0 eq) and Triethylamine (TEA, 1.2 eq) or Pyridine dropwise.

  • Reaction: Stir at Room Temperature (RT) for 30 minutes, then monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with ice water. Extract with DCM (3x). Wash organic layer with sat. NaHCO₃ (to remove unreacted acid) and brine. Dry over anhydrous Na₂SO₄.[4]

Biological Evaluation: Self-Validating Protocols

Trustworthy data relies on standardized assays. The Microplate Alamar Blue Assay (MABA) is the industry gold standard for high-throughput TB screening.

Screening Cascade

Screening_Cascade Compound Synthesized Derivative Primary Primary Screen MABA (H37Rv) @ 20 µM Compound->Primary Decision1 >90% Inhibition? Primary->Decision1 MIC MIC Determination (Serial Dilution) Decision1->MIC Yes Discard Discard / Redesign Decision1->Discard No Cyto Cytotoxicity (Vero/HepG2) MTT Assay MIC->Cyto SI_Calc Calculate Selectivity Index (SI = IC50 / MIC) Cyto->SI_Calc Advanced Advanced Profiling: - LORA (Dormancy) - MDR Clinical Isolates SI_Calc->Advanced If SI > 10

Caption: Step-wise biological screening cascade ensuring only potent and non-toxic hits progress to advanced testing.

Protocol: Microplate Alamar Blue Assay (MABA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Materials:

  • M. tb H37Rv strain (ATCC 27294).

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Alamar Blue reagent (Resazurin).[5]

Step-by-Step Procedure:

  • Plate Preparation: Add 200 µL sterile water to outer perimeter wells of a 96-well plate (prevents evaporation).

  • Dilution: Add 100 µL of 7H9 broth to test wells. Perform serial 2-fold dilutions of the test compound (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Dilute log-phase M. tb culture to OD₆₀₀ = 0.01. Add 100 µL of inoculum to each test well (Final volume 200 µL).

  • Controls:

    • Growth Control:[6] Bacteria + Solvent (DMSO < 1%).

    • Sterility Control: Media only.

    • Positive Control: Isoniazid (INH) or Rifampicin (RIF).[6][7]

  • Incubation: Seal with Parafilm. Incubate at 37°C for 5 days.

  • Development: Add 20 µL Alamar Blue reagent and 12 µL 10% Tween 80 to the growth control well. Incubate 24h.

    • If Pink:[5] Growth is sufficient. Add reagent to all wells.[5]

    • If Blue:[5][6][8] Incubate further.

  • Readout: Incubate all wells for another 24h.

    • Blue: No growth (Inhibition).

    • Pink: Bacterial growth (Reduction of Resazurin to Resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[5]

References

  • Zhang, Y., & Mitchison, D. (2003).[9] The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Shi, W., et al. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[2][10] Science. Link

  • Zitko, J., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. American Journal of Respiratory and Critical Care Medicine / PMC. Link

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay.[5][6] Journal of Clinical Microbiology. Link

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine. Link

  • Gopal, P., et al. (2019). Pyrazinamide resistance is caused by two distinct mechanisms: prevention of coenzyme A depletion and inhibition of ribosomal protein S1. Nature Communications. Link

  • BenchChem Protocols. (2025). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.[11] Link

Sources

Antitubercular activity of chlorinated N-phenylpyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of chlorinated N-phenylpyrazine-2-carboxamides , a promising class of small molecules designed to overcome the limitations of the first-line tuberculosis drug, Pyrazinamide (PZA). Unlike PZA, which requires activation by the bacterial enzyme pyrazinamidase (PncA) and is ineffective against M. tuberculosis strains harboring pncA mutations, specific chlorinated anilide derivatives demonstrate direct activity against both drug-susceptible and multidrug-resistant (MDR) strains.

This document details the synthetic protocols , Structure-Activity Relationships (SAR) , and biological validation workflows necessary to develop these compounds.

The Clinical Imperative: Beyond Pyrazinamide

Pyrazinamide (PZA) is unique among antituberculars for its sterilizing activity against semi-dormant bacilli in acidic phagosomes. However, its utility is compromised by:

  • Resistance: Driven largely by mutations in the pncA gene, preventing the conversion of PZA to its active form, pyrazinoic acid (POA).[1]

  • Narrow Spectrum: PZA is inactive against many non-tuberculous mycobacteria (MOTT).

The Solution: Chlorinated N-phenylpyrazine-2-carboxamides. By introducing a lipophilic phenyl ring (anilide) and chlorine substituents on the pyrazine core, we enhance membrane permeability (LogP) and potentially bypass the requirement for PncA activation, targeting Fatty Acid Synthase I (FAS-I) directly or disrupting membrane energetics.

Chemical Synthesis: The Acyl Chloride Pathway

The most robust method for synthesizing these derivatives is the condensation of substituted pyrazinecarboxylic acids with substituted anilines via an acyl chloride intermediate.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start Substituted Pyrazine-2-carboxylic Acid (e.g., 5-Cl or 6-Cl) Reagent1 SOCl2 (Thionyl Chloride) Reflux, Toluene Start->Reagent1 Intermediate Pyrazine-2-carbonyl Chloride (In Situ) Reagent1->Intermediate Activation Reagent2 Substituted Aniline Pyridine (Base) Intermediate->Reagent2 Product Chlorinated N-phenyl pyrazine-2-carboxamide Reagent2->Product Aminolysis

Caption: Figure 1. General synthetic pathway via acyl chloride activation using Schotten-Baumann conditions.

Detailed Protocol (Standard Operating Procedure)

Objective: Synthesis of 5-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide.

  • Activation:

    • Dissolve 5-chloropyrazine-2-carboxylic acid (10 mmol) in dry toluene (20 mL).

    • Add thionyl chloride (SOCl₂, 3 mL, 41 mmol) and a catalytic amount of DMF (3 drops).

    • Critical Step: Reflux at 100°C for 1 hour. The suspension should turn into a clear burgundy solution, indicating the formation of the acyl chloride.

    • Purification: Evaporate volatiles under reduced pressure.[2] Co-evaporate with dry toluene (3x) to remove residual SOCl₂.[2]

  • Aminolysis:

    • Dissolve the crude acyl chloride in dry acetone (50 mL).

    • Prepare a solution of 3-iodo-4-methylaniline (10 mmol) in dry pyridine (50 mL).

    • Add the acyl chloride solution dropwise to the amine solution at room temperature.

    • Stir for 30 minutes.

  • Isolation:

    • Pour the reaction mixture into cold water (200 mL).

    • Filter the resulting precipitate.

    • Recrystallize from absolute ethanol to yield the pure carboxamide.

Structure-Activity Relationship (SAR)

The potency of these compounds relies on a delicate balance between lipophilicity (for cell wall penetration) and electronic effects (for target binding).

The Pyrazine Core
  • 5-Chloro Substitution: Generally retains or enhances activity compared to unsubstituted PZA.[3] It increases lipophilicity and metabolic stability.

  • 6-Chloro Substitution: Also effective, particularly when paired with bulky groups like tert-butyl at position 5.

  • Amino-Substitution: Replacing the 5-Cl with alkylamines (e.g., n-pentylamine) significantly reduces cytotoxicity (higher Selectivity Index) while maintaining antimycobacterial activity.

The N-Phenyl (Anilide) Ring

This is the primary driver of potency.

  • Lipophilic Electron-Withdrawing Groups (EWGs): Substituents such as I , Br , Cl , and CF₃ on the phenyl ring are critical.

  • The "Magic Bullet" (3-Iodo-4-Methyl): The 3-iodo-4-methyl substitution pattern consistently yields MIC values < 2.0 µg/mL.[4][5] The iodine atom likely engages in halogen bonding within the hydrophobic pocket of the target protein.

  • Hydroxyl Groups: Adding an -OH group (e.g., 4-hydroxyphenyl) lowers cytotoxicity (HepG2) but may reduce antitubercular potency due to decreased membrane permeability.

SAR Logic Map (DOT Visualization)

SAR_Logic Core N-Phenylpyrazine-2-carboxamide Scaffold Pyrazine Pyrazine Ring Modifications Core->Pyrazine Phenyl Phenyl Ring (Anilide) Substitutions Core->Phenyl Cl_5 5-Chloro: Increases LogP Maintains Potency Pyrazine->Cl_5 Amino_5 5-Alkylamino: Reduces Cytotoxicity (High Selectivity Index) Pyrazine->Amino_5 Halogens Meta/Para Halogens (I, Br, CF3): CRITICAL for Potency (MIC < 2 µg/mL) Phenyl->Halogens Hydroxyl Hydroxyl (-OH): Lowers Toxicity Lowers Potency Phenyl->Hydroxyl

Caption: Figure 2.[2] Strategic substitution patterns for optimizing antitubercular activity and reducing toxicity.

Mechanism of Action (MoA)

Unlike PZA, which is a prodrug, evidence suggests that chlorinated N-phenylpyrazine-2-carboxamides may act directly.

  • FAS-I Inhibition: 5-Chloropyrazinamide (5-Cl-PZA) and its analogs have been shown to inhibit mycobacterial Fatty Acid Synthase I (FAS-I), disrupting mycolic acid biosynthesis.

  • Disruption of Proton Motive Force: The lipophilic weak acid nature of these compounds allows them to act as protonophores, acidifying the cytoplasm and collapsing the transmembrane potential, similar to the active form of PZA (POA) but without the need for enzymatic activation.

  • PncA Independence: These analogs retain activity against M. tuberculosis strains with pncA mutations, confirming they bypass the activation step required by PZA.

Biological Evaluation Protocols

To validate the efficacy of synthesized compounds, the following self-validating protocols must be employed.

Microplate Alamar Blue Assay (MABA)
  • Purpose: Determination of Minimum Inhibitory Concentration (MIC).

  • Strain: M. tuberculosis H37Rv (virulent) or H37Ra (attenuated).[2]

  • Controls:

    • Positive: Isoniazid (INH) or Rifampicin (RIF).[1][4]

    • Negative:[4] DMSO (solvent control).

  • Procedure:

    • Inoculate 96-well plates with M. tuberculosis (approx. 10⁵ CFU/mL) in 7H9 broth.

    • Add test compounds in serial dilutions (e.g., 100 µg/mL to 0.19 µg/mL).

    • Incubate at 37°C for 5 days.

    • Add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80.

    • Incubate for another 24 hours.

    • Read: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Cytotoxicity Screening (HepG2)[2][3]
  • Purpose: Calculate Selectivity Index (SI = IC₅₀ / MIC).

  • Cell Line: HepG2 (Human liver carcinoma).[2]

  • Reagent: CellTiter-Glo or MTT.

  • Threshold: A compound is generally considered a "hit" if SI > 10.

Summary of Key Data

Compound ClassKey Substituent (Phenyl)Key Substituent (Pyrazine)MIC (µg/mL) vs H37RvToxicity (HepG2)
PZA (Control) N/ANone12.5 - 50Low
Series A 4-Chlorophenyl6-Chloro6.25Moderate
Series B 3-Iodo-4-methylphenyl 5-tert-butyl-6-chloro 0.82 (IC90) Moderate
Series C 4-Hydroxyphenyl5-Pentylamino3.91Very Low

References

  • Doležal, M. et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules. [Link]

  • Zitko, J. et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules. [Link]

  • Servusová, B. et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules. [Link]

  • Zitko, J. et al. (2010). Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry. [Link]

  • Zhang, Y. et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]

Sources

Mechanistic Profiling of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Deep Dive for Drug Discovery & Biophysical Research

Executive Summary

6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide is a synthetic pyrazine analog engineered to overcome the pharmacological limitations of first-line antitubercular agents. Unlike its parent compound Pyrazinamide (PZA), which functions as a prodrug requiring enzymatic activation, this lipophilic analog exhibits a PncA-independent mechanism of action , primarily targeting mycobacterial fatty acid synthesis and membrane energetics. Additionally, its structural homology to plastoquinone allows it to function as a potent inhibitor of Photosystem II (PSII) in biophysical assays, serving as a high-fidelity probe for


 binding pocket kinetics.
Physicochemical Profile & Structural Logic

The efficacy of this compound is governed by its optimized lipophilicity, designed to penetrate the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis.

  • Chemical Structure: A pyrazine ring substituted at the C6 position with a chlorine atom and at the C2 position with a p-chlorophenyl carboxamide group.

  • Lipophilicity (log P): ~3.43 (Experimental).

  • Structural Role:

    • The N-Phenyl Linker: Increases hydrophobicity significantly compared to PZA (log P ~ -0.7), enabling passive diffusion across the mycobacterial outer membrane without reliance on specific porins or transport systems.

    • Halogenation (Cl at C6 & C4'): The "Double-Chlorine" motif enhances metabolic stability and binding affinity. The C6-Cl on the pyrazine ring is critical for steric fit within the target active sites (FAS-I or PSII), while the p-Cl on the phenyl ring improves lipophilic contacts.

Primary Mechanism: Antimycobacterial Action

Therapeutic Target: Mycobacterium tuberculosis (H37Rv strain) Primary Mode of Action: Fatty Acid Synthase I (FAS-I) Inhibition (Putative) & Membrane Disruption.

The PncA-Independence Paradigm

Standard Pyrazinamide treatment fails in Multi-Drug Resistant (MDR) strains that harbor mutations in the pncA gene (encoding pyrazinamidase). PZA must be hydrolyzed by PncA to pyrazinoic acid (POA) to become active.

  • Advantage: 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide bypasses this requirement. Its high lipophilicity allows it to enter the cell and act directly, or be hydrolyzed non-specifically by other amidases, retaining activity against pncA-mutant strains.

Pathway Dynamics
  • Cell Entry: The compound permeates the mycolic acid layer via passive diffusion, driven by its log P of 3.43.

  • Target Engagement (FAS-I): Analogous to 5-chloro-pyrazinamide, the 6-chloro derivative is proposed to bind to the Fatty Acid Synthase I (FAS-I) complex. This enzyme is crucial for synthesizing the precursors of mycolic acids.

    • Mechanism:[1] Inhibition of FAS-I halts the elongation of fatty acid chains (

      
      
      
      
      ), leading to the cessation of mycolic acid production and cell wall destabilization.
  • Secondary Effect (Membrane Energetics): At high concentrations, the amide (or its hydrolyzed acid form) may act as a protonophore, collapsing the proton motive force (PMF) across the membrane, disrupting ATP synthesis.

Secondary Mechanism: Photosynthetic Electron Transport (PET) Inhibition

Biophysical Target: Photosystem II (PSII) in chloroplasts (e.g., Spinacia oleracea). Role: While not a therapeutic target for humans, this activity validates the compound's ability to bind quinone-like pockets, serving as a surrogate model for binding kinetics.

  • Binding Site: The

    
     niche on the D1 protein (psbA gene product).
    
  • Action: The compound competes with the native plastoquinone (

    
    ) for the binding site.
    
  • Result: It blocks electron transfer from

    
     to 
    
    
    
    , halting the Hill reaction and oxygen evolution. The IC50 for this inhibition is often used to correlate binding affinity with lipophilicity in Structure-Activity Relationship (SAR) studies.
Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism, contrasting the PncA-dependent pathway of PZA with the direct action of the 6-Chloro analog.

MoA_Pathway cluster_resistance Resistance Mechanism PZA Pyrazinamide (PZA) CellWall Mycobacterial Cell Wall (Mycolic Acids) PZA->CellWall Requires Porins PncA Pyrazinamidase (PncA) PZA->PncA Hydrolysis Compound 6-Chloro-N-(4-chlorophenyl) pyrazine-2-carboxamide Compound->CellWall Passive Diffusion (High Lipophilicity) FAS1 Fatty Acid Synthase I (FAS-I) Compound->FAS1 Direct Inhibition (PncA Independent) PSII Photosystem II (D1 Protein) Compound->PSII Competes with Qb CellWall->PZA Inside Cell CellWall->Compound Inside Cell POA Pyrazinoic Acid (Active Form) PncA->POA PncA->POA Blocked in PZA-Resistant Strains Death Cell Death (Inhibition of Mycolic Acid) FAS1->Death PET_Block PET Inhibition (Hill Reaction Block) PSII->PET_Block POA->FAS1 Inhibits

Caption: Comparative mechanism showing the direct, PncA-independent inhibition of FAS-I by the 6-Chloro analog versus the activation-dependent pathway of Pyrazinamide.

Experimental Protocols for Validation
A. Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[2]

  • Preparation: Dissolve the compound in DMSO to a stock concentration.

  • Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) to mid-log phase (Turbidity ~ McFarland No. 1).

  • Dilution: Perform serial 2-fold dilutions of the compound in 96-well plates (Final range: 0.2 – 100 μg/mL).

  • Inoculation: Add 100 μL of bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 μL of Alamar Blue solution (1:1 mixture of 10× Alamar Blue and 10% Tween 80). Incubate for 24 hours.

  • Readout: Visual change from Blue (Non-proliferating/Oxidized) to Pink (Proliferating/Reduced) indicates growth. The MIC is the lowest concentration preventing the color change.

B. Hill Reaction Assay for PSII Inhibition

Objective: Measure the inhibition of photosynthetic electron transport (PET) in isolated spinach chloroplasts.

  • Isolation: Homogenize fresh spinach leaves in TRICINE buffer (pH 7.8) containing 0.4 M sucrose and 10 mM NaCl. Centrifuge to isolate chloroplasts.

  • Chlorophyll Quantification: Adjust chlorophyll concentration to 30 mg/L.

  • Reaction Mix: Combine chloroplast suspension with the electron acceptor DCPIP (2,6-dichlorophenol-indophenol).

  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations.

  • Illumination: Irradiate samples with actinic light (~300 μmol photons/m²/s) for 10 minutes.

  • Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm.

  • Calculation:

    
     is calculated compared to a DMSO control. A decrease in absorbance decay rate indicates PET inhibition.
    
Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for the 6-Chloro analog compared to related derivatives.

Compound IDR (Pyrazine C6)R' (Phenyl C4)Log P (Calc)MIC (M. tbc H37Rv)PET Inhibition (

)
Target Compound Cl Cl 3.43 6.25 μg/mL ~43 μmol/L
Pyrazinamide (Ref)HN/A-0.71> 20 μg/mLInactive
5-Cl-PZACl (at C5)N/A0.55~12.5 μg/mLN/A
Analog AClH2.8925.0 μg/mL> 100 μmol/L
Analog BHCl1.12> 100 μg/mLInactive

Note: The combination of Chlorine at both the pyrazine C6 and phenyl C4 positions creates a "sweet spot" for lipophilicity and binding, yielding the highest potency.

References
  • Doležal, M. et al. (2010). "Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides." Molecules.

  • Zitko, J. et al. (2013). "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides." Molecules.

  • Servusova, B. et al. (2020). "5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation." Molecules.

  • Zimic, M. et al. (2012). "Pyrazinamide resistance in Mycobacterium tuberculosis."[2][3] Microbiology.

  • ChemicalBook. "6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide Product Page."

Sources

Optimizing the Pyrazine Scaffold: A Technical Guide to N-Phenylpyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

The N-phenylpyrazine-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for antimycobacterial, antifungal, and herbicidal agents. While historically rooted in the structure of Pyrazinamide (PZA)—a first-line anti-tuberculosis drug—the N-phenyl analogues offer a distinct advantage: they often retain activity against PZA-resistant Mycobacterium tuberculosis strains and exhibit superior lipophilicity (logP), facilitating passive diffusion across the mycolic acid-rich cell wall.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, providing a roadmap for rational design, synthesis, and biological validation.

Chemical Space & SAR Analysis

The scaffold can be trisected into three pharmacophoric regions. Modifications in these zones drive the shift from inactive metabolites to potent F1F0-ATPase inhibitors or Photosystem II disruptors.

Region A: The Pyrazine Core (The "Head")

The pyrazine ring is not merely a linker; it is an electron-deficient heteroaromatic system that influences the acidity of the amide proton.

  • C-3 Position: Substitution here is generally disfavored . Steric bulk at C-3 interferes with the planarity of the amide bond, disrupting the intramolecular hydrogen bond between the amide proton and the pyrazine nitrogen (N-1), which is critical for receptor binding.

  • C-5 Position: Introduction of bulky lipophilic groups (e.g., tert-butyl) significantly enhances antimycobacterial activity. This suggests the presence of a hydrophobic pocket in the target enzyme (likely FAS-I or the ribosomal interface).

  • C-6 Position: Electron-withdrawing groups (EWGs) like Chlorine (Cl) at C-6 increase the lipophilicity and metabolic stability of the ring. The 5-tert-butyl-6-chloro motif is a "magic bullet" combination in this series, often yielding IC90 values < 1 µg/mL against M. tb.

Region B: The Carboxamide Linker (The "Hinge")
  • Hydrogen Bonding: The -CONH- bridge is non-negotiable. The amide nitrogen acts as a Hydrogen Bond Donor (HBD). Methylation of this nitrogen (N-methyl-N-phenyl...) abolishes activity, confirming the necessity of the H-bond donor capability.

  • Electronic Bridge: The linker transmits electronic effects between the pyrazine and phenyl rings.

Region C: The Phenyl Ring (The "Tail")

This region dictates specificity and pharmacokinetic properties.

  • Lipophilicity (LogP): There is a parabolic relationship between lipophilicity and activity. A logP range of 2.5 – 4.5 is optimal for penetrating the mycobacterial cell wall.

  • Electronic Effects (Hammett σ): Electron-withdrawing substituents (Cl, CF3, I) on the phenyl ring generally improve potency.

  • Positional Isomerism:

    • Para (4-position): Highly favorable for halogens (4-Cl, 4-CF3).

    • Meta (3-position): The 3-iodo-4-methyl substitution pattern is historically one of the most potent, likely due to a halogen bond interaction within the binding site.

    • Ortho (2-position): Often tolerated but can introduce steric twist.

Visualization: SAR Logic Map

SAR_Logic Core N-phenylpyrazine-2-carboxamide Scaffold RegA Region A: Pyrazine Ring Core->RegA RegB Region B: Amide Linker Core->RegB RegC Region C: Phenyl Ring Core->RegC ModA1 C-6 Chlorine: Increases metabolic stability RegA->ModA1 ModA2 C-5 tert-butyl: Fills hydrophobic pocket RegA->ModA2 ModA3 C-3 Substitution: Steric Clash (Avoid) RegA->ModA3 ModB1 N-Methylation: Abolishes H-Bonding (Inactive) RegB->ModB1 ModC1 EWG (Cl, CF3, I): Increases Potency RegC->ModC1 ModC2 Hydroxyl (-OH): Reduces Cytotoxicity (Lowers LogP) RegC->ModC2

Caption: SAR decision tree highlighting favorable (Green), neutral/conditional (Yellow), and unfavorable (Red) structural modifications.

Quantitative Data Summary

The following table synthesizes representative potency data against M. tuberculosis H37Rv from key literature sources (Doležal et al., Zitko et al.).

Compound IDR1 (Pyrazine C-6)R2 (Pyrazine C-5)R3 (Phenyl)MIC (µg/mL)LogP (Calc)Insight
PZA (Ref) HHN/A12.5 - 25-0.71Parent drug (requires activation)
1a HHH>1001.2Unsubstituted phenyl is weak
1b HH4-Cl12.52.1Halogenation improves lipophilicity
1c ClH4-Cl3.132.6C-6 Cl adds potency
1d Cltert-butyl3-I, 4-Me0.82 4.8"Magic Bullet" combination
1e HH4-OH>1000.8Hydroxyl lowers LogP too much

Experimental Protocols

Synthesis: Acyl Chloride Method

This method is preferred over coupling reagents (EDC/HOBt) for this scaffold due to higher yields and easier purification of the halogenated intermediates.

Reagents:

  • Substituted Pyrazine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (Excess)
    
  • Substituted Aniline (1.0 eq)

  • Pyridine (1.1 eq)

  • Dry Dichloromethane (DCM)

Workflow:

  • Activation: Dissolve pyrazine-2-carboxylic acid in excess thionyl chloride. Reflux for 1-2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Remove excess

    
     under reduced pressure. Add dry toluene and re-evaporate (azeotropic removal of traces).
    
  • Coupling: Dissolve the crude acyl chloride in dry DCM. Cool to 0°C.

  • Addition: Dropwise add a solution of the substituted aniline and pyridine in dry DCM.

  • Reaction: Stir at room temperature for 4–12 hours (monitor by TLC, Hexane:EtOAc 2:1).

  • Workup: Wash organic layer with 5%

    
    , then 0.1M 
    
    
    
    , then Brine. Dry over
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography.

Biological Assay: Microplate Alamar Blue Assay (MABA)

To ensure data trustworthiness, use Rifampicin as a positive control and DMSO as a solvent control.

  • Inoculum: Culture M. tuberculosis H37Rv to mid-log phase (Turbidity ~ McFarland No. 1). Dilute 1:20.

  • Plating: In a 96-well plate, dispense 100 µL of Middlebrook 7H9 broth.

  • Compound: Perform serial 2-fold dilutions of the test compound (final conc. range 100 µg/mL to 0.19 µg/mL).

  • Incubation: Add 100 µL of bacterial suspension. Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue reagent (Resazurin) and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout: A color change from Blue (Oxidized, no growth) to Pink (Reduced, growth) indicates bacterial viability. The MIC is the lowest concentration preventing color change.

Visualization: Synthetic Workflow

Synthesis_Flow Start Pyrazine-2-carboxylic Acid Inter Acyl Chloride Intermediate Start->Inter Activation Reagent SOCl2 (Reflux) Reagent->Inter Product N-phenylpyrazine- 2-carboxamide Inter->Product Nucleophilic Acyl Substitution Amine Substituted Aniline + Pyridine Amine->Product Solvent Dry DCM 0°C -> RT Solvent->Product

Caption: Step-wise synthesis via the acyl chloride pathway. Pyridine acts as the acid scavenger.

Mechanism of Action (Hypothesis)

Unlike Pyrazinamide, which requires activation by the bacterial enzyme pyrazinamidase (PncA) to form pyrazinoic acid, many N-phenyl derivatives retain activity in PncA-defective strains. This implies a dual mechanism:

  • Prodrug Pathway: Hydrolysis to substituted pyrazinoic acid (disrupting membrane potential).

  • Direct Inhibition: Direct binding to FAS-I (Fatty Acid Synthase I) or inhibition of CoA synthesis, facilitated by the lipophilic phenyl tail which mimics fatty acid chains.

References

  • Doležal, M., et al. (2008).[1] Substituted N-phenylpyrazine-2-carboxamides: Synthesis and antimycobacterial evaluation. European Journal of Medicinal Chemistry.

  • Servusová, B., et al. (2015).[2] Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design.

  • Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules.

  • Bouz, G., & Doležal, M. (2015). Advances in the Design of New Pyrazinamide Derivatives. Expert Opinion on Drug Discovery.

Sources

Targeting Resistance: The Antimycobacterial Potential of 6-Chloro-Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Antimycobacterial Properties of 6-Chloro-Substituted Pyrazines Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global resurgence of tuberculosis (TB), driven by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the evolution of existing pharmacophores.[1] Pyrazinamide (PZA), a cornerstone of first-line TB therapy, is limited by its requirement for acidic activation and susceptibility to pncA mutations. This technical guide analyzes 6-chloro-substituted pyrazines , a class of highly lipophilic PZA analogs. These compounds demonstrate a distinct ability to bypass the requirement for pyrazinamidase activation, exhibiting potent activity against PZA-resistant strains and non-replicating persisters at neutral pH.

Structural Logic & Chemical Synthesis

The Rationale for C6-Chlorination

The pyrazine nucleus is hydrophilic (logP ~ -0.7). Unsubstituted Pyrazinamide requires specific transport or activation mechanisms to accumulate intracellularly. The introduction of a chlorine atom at the C6 position (ortho to the N1 nitrogen) fundamentally alters the physicochemical profile:

  • Lipophilicity Enhancement: Chlorine increases the partition coefficient (logP), facilitating passive diffusion across the waxy mycobacterial mycolic acid envelope.

  • Metabolic Stability: Halogenation blocks potential sites of oxidative metabolism, prolonging half-life.

  • Electronic Effects: The electron-withdrawing nature of chlorine lowers the pKa of the amide proton (if present in the linker), potentially influencing binding affinity to targets like Fatty Acid Synthase I (FAS-I).

Synthesis Workflow

The synthesis of 6-chloro-substituted pyrazine-2-carboxamides typically proceeds via an acyl chloride intermediate, ensuring high yields and purity.

Graphviz Diagram: Synthesis Pathway

SynthesisWorkflow Start 6-Chloropyrazine- 2-carboxylic Acid Reagent1 SOCl2 (Thionyl Chloride) Reflux, 1h Start->Reagent1 Intermediate Acyl Chloride Intermediate Reagent1->Intermediate Chlorination Reagent2 Substituted Aniline/Amine Dry Toluene/Pyridine Intermediate->Reagent2 Product 6-Chloro-N-substituted pyrazine-2-carboxamide Reagent2->Product Nucleophilic Acyl Substitution Purification Flash Chromatography or Recrystallization Product->Purification Isolation

Caption: Step-wise synthesis of 6-chloro-pyrazine carboxamides via acyl chloride activation.

Detailed Protocol: Synthesis of 6-Chloro-N-phenylpyrazine-2-carboxamides
  • Activation: Dissolve 6-chloropyrazine-2-carboxylic acid (5.0 mmol) in dry toluene (20 mL).

  • Chlorination: Add thionyl chloride (7.5 mmol, 1.5 eq) and a catalytic drop of DMF. Reflux for 1 hour.

    • Causality: Excess SOCl₂ ensures complete conversion; DMF acts as a Vilsmeier-Haack type catalyst to accelerate acyl chloride formation.

  • Evaporation: Remove solvent and excess SOCl₂ in vacuo to prevent side reactions with the amine. Re-dissolve residue in dry toluene.

  • Amidation: Add the appropriate substituted aniline (5.0 mmol) and pyridine (5.0 mmol, as an acid scavenger). Stir at reflux for 2–4 hours.

  • Isolation: Cool to room temperature. The crude product often precipitates. Filter and wash with water (to remove pyridinium salts) and hexanes.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc gradient).

Mechanism of Action (MoA)

Unlike PZA, which is a prodrug requiring conversion to pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PZase, encoded by pncA), 6-chloro derivatives often exhibit intrinsic activity .

PncA Independence
  • PZA Failure Mode: Mtb strains acquire resistance via pncA mutations, preventing PZA

    
     POA conversion.[2][3][4]
    
  • 6-Cl Advantage: These compounds are active against pncA-mutant strains. They enter the cell via passive diffusion (driven by lipophilicity) and bind directly to the target (FAS-I) or disrupt membrane energetics without prior hydrolysis.

Graphviz Diagram: Comparative Mechanism

MoA_Comparison cluster_ext Extracellular Environment cluster_cyto M. tuberculosis Cytoplasm PZA Pyrazinamide (PZA) (Hydrophilic) PncA Pyrazinamidase (PncA Enzyme) PZA->PncA Passive/Active Transport Cl_PZA 6-Chloro-Pyrazine Derivative (Lipophilic) Target FAS-I Inhibition (Fatty Acid Synthase) Cl_PZA->Target Direct Passive Diffusion (No Activation Needed) POA Pyrazinoic Acid (POA) PncA->POA Activation (Blocked in Resistant Strains) Efflux Efflux Pump POA->Efflux Recycling Acid Acidified Cytoplasm (Membrane Collapse) POA->Acid Accumulation Acid->Target Downstream Effect

Caption: PZA requires PncA activation; 6-Chloro derivatives bypass this, targeting FAS-I directly.

Antimycobacterial Efficacy & SAR Data

The addition of the chlorine at C6, combined with specific substitutions on the amide phenyl ring, yields compounds with MICs significantly lower than PZA (typical PZA MIC > 50 µg/mL at neutral pH).

Quantitative Activity Profile (Selected Derivatives)

Data synthesized from Doležal et al. and related SAR studies.

Compound IDR-Substituent (Phenyl Ring)C6-SubstituentC5-SubstituentMIC (µg/mL) vs Mtb H37RvLogPActivity Note
PZA (Control) -HH>50 (pH 6.8)-0.71Inactive at neutral pH
Comp 6 4-ChlorophenylClH6.252.15Active at neutral pH
Comp 18 3,5-dibromo-4-hydroxyphenylCltert-Butyl3.136.00Highly lipophilic; High potency
Comp 19 3-trifluoromethylphenylCltert-Butyl3.135.2Electron-withdrawing group enhances activity
Comp 14 3,4-dichlorophenylClH6.252.8Good potency, lower steric bulk

Key SAR Insights:

  • Lipophilicity Correlation: A positive correlation exists between logP and activity up to a threshold (logP ~ 5-6). Compounds with logP < 1 are generally less active in this series.

  • Electronic Influence: Electron-withdrawing groups (Cl, CF3, I) on the phenyl ring increase potency. This likely increases the acidity of the amide NH, strengthening hydrogen bonding with the receptor (FAS-I).

  • Steric Bulk: A tert-butyl group at C5 often enhances lipophilicity but can reduce activity if the phenyl substituent is also very bulky (steric clash).

Experimental Protocol: Resazurin Microtiter Assay (REMA)

To validate the biological activity of synthesized 6-chloro-pyrazines, the REMA plate method is the gold standard for high-throughput screening due to its low cost and visual readout.

Protocol Steps
  • Preparation:

    • Prepare 7H9-S medium : Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).

    • Dissolve test compounds in DMSO. Serial dilute in 96-well plates to achieve final concentrations (e.g., 0.1 to 100 µg/mL). Final DMSO concentration must be < 1%.

  • Inoculum:

    • Use M. tuberculosis H37Rv (or MDR clinical isolates).

    • Adjust turbidity to McFarland Standard 1.0 .

    • Dilute 1:20 in 7H9-S medium.

  • Incubation:

    • Add 100 µL of inoculum to each well containing drug.

    • Include controls: Growth Control (bacteria + solvent), Sterility Control (media only).

    • Seal plates in plastic bags (prevent evaporation).[5] Incubate at 37°C for 7 days .

  • Development:

    • Add 30 µL of 0.01% Resazurin solution (filter sterilized) to each well.

    • Incubate overnight (18–24 hours).

  • Readout:

    • Blue: No growth (Resazurin not reduced). Compound is active.[6][7]

    • Pink: Growth (Resazurin reduced to Resorufin by viable bacteria). Compound is inactive.

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

References

  • Doležal, M. et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules. Link

  • Zitko, J. et al. (2011).[8] Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry. Link

  • Palomino, J.C. et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[1][3][4][5][6][7][9][10][11][12] Link

  • Zhang, Y. et al. (2013). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. Link

  • Servusova, B. et al. (2025). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. Link

Sources

Photosynthesis-inhibiting activity of pyrazine carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Photosynthesis-Inhibiting Activity of Pyrazine Carboxamide Derivatives: A Technical Guide to Photosystem II Interference

Target Audience: Researchers, Application Scientists, and Agrochemical Development Professionals

Executive Summary

The development of novel agrochemicals requires a deep understanding of molecular interactions at the sub-cellular level. Pyrazine carboxamide derivatives have emerged as a highly potent class of Photosystem II (PSII) inhibitors, demonstrating significant potential as pre- and early post-emergent herbicides[1]. By acting as competitive inhibitors at the plastoquinone-binding niche of the D1 protein, these compounds interrupt the photosynthetic electron transport (PET) chain[2]. This whitepaper provides an in-depth mechanistic analysis of pyrazine carboxamides, explores their structure-activity relationships (SAR), and details the gold-standard experimental protocols for quantifying their PET-inhibiting activity.

Mechanistic Grounding: The Photosystem II Inhibition Pathway

To engineer effective herbicides, one must understand the causality of target-site failure. In a healthy plant, the PSII complex—located in the chloroplast thylakoid membranes—drives the light-dependent reactions of photosynthesis. Light excitation at the P680 reaction center forces an electron transfer through pheophytin to a tightly bound primary plastoquinone (


). The electron is then transferred to an exchangeable secondary plastoquinone (

), which, upon receiving two electrons and two protons, detaches to carry reducing equivalents to the Cytochrome

complex[3].

Pyrazine carboxamide derivatives disrupt this precise machinery. Electron Paramagnetic Resonance (EPR) spectroscopy reveals that these derivatives interact with the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 intermediate (the tyrosine radical 

at position 161 on the D2 protein) and competitively bind to the

site on the D1 protein[4][5]. The carboxamide moiety (-CONH-) acts as a critical bridging ligand, forming hydrogen bonds with the amino acid residues of the D1 protein, while the lipophilic pyrazine ring and its substituents anchor the molecule within the hydrophobic core of the thylakoid membrane[6].

By displacing


, the pyrazine derivative halts the electron flow from 

to

. This blockade prevents

fixation and leads to the accumulation of excitation energy, which inevitably generates lethal reactive oxygen species (ROS) that destroy plant cell membranes[2].

PSII_Pathway Light Light Energy (Photon) P680 P680 Reaction Center (Excitation) Light->P680 Pheo Pheophytin (Primary Acceptor) P680->Pheo e- QA Plastoquinone QA (Tightly Bound) Pheo->QA e- QB Plastoquinone QB (Exchangeable) QA->QB e- transfer Cytb6f Cytochrome b6f Complex QB->Cytb6f PQH2 Inhibitor Pyrazine Carboxamide Derivative Inhibitor->QB Competitive Binding at D1 Protein

Diagram 1: Mechanism of Photosystem II inhibition by pyrazine carboxamides at the D1 protein.

Structure-Activity Relationship (SAR) Dynamics

The PET-inhibiting efficacy of pyrazine-2-carboxamides is fundamentally governed by their lipophilicity (expressed as the partition coefficient,


, or capacity factor, 

) and the electronic properties of their substituents[1][7].

As a Senior Application Scientist, I emphasize that synthesizing a biologically active molecule is an exercise in balancing membrane permeability with target affinity. If a molecule is too hydrophilic, it cannot penetrate the waxy cuticle of the leaf or the lipid bilayer of the chloroplast. If it is too lipophilic, it may become trapped in non-target lipid sinks[7].

Key SAR Observations:

  • Alkyl Chain Elongation: In

    
    -alkyl-3-(alkylamino)pyrazine-2-carboxamides, PET-inhibiting activity increases linearly with the lipophilicity of the alkyl chains. Longer chains (e.g., octyl) provide superior anchoring in the thylakoid membrane compared to shorter chains (e.g., butyl)[1].
    
  • Halogenation & Steric Bulk: The introduction of electron-withdrawing groups (like -Cl, -CF3) and bulky lipophilic groups (like tert-butyl) on the pyrazine or phenyl rings significantly enhances binding affinity. For instance, 5-tert-butyl-6-chloropyrazine derivatives consistently show higher potency[8][9].

  • Linker Flexibility: Compounds utilizing a flexible benzylamine linker (e.g., 3-(3,4-dichlorobenzyl-amino)-pyrazine-2-carboxamide) can achieve near-standard inhibition levels, as the flexibility allows the aromatic rings to adopt the optimal non-coplanar conformation required to fit the

    
     binding pocket[10].
    
Table 1: Comparative PET-Inhibiting Activity of Key Pyrazine Carboxamides

Activity is expressed as


 (concentration causing 50% inhibition of the oxygen evolution rate in spinach chloroplasts).
CompoundStructural Featuresngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(

mol/L)
Ref
DCMU (Standard) 3-(3,4-dichlorophenyl)-1,1-dimethylurea1.9
Compound 3c 3-(3,4-dichlorobenzyl-amino)-pyrazine-2-carboxamide2.2[10]
Compound 9 5-tert-butyl-6-chloro-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-benzylpyrazine-2-carboxamide
7.4
Compound 2m 6-chloropyrazine-2-carboxylic acid (3,5-bis-trifluoromethylphenyl)amide26.0[9]
Compound 27 5-tert-butyl-6-chloro-

-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide
41.9[11]

Experimental Methodology: Evaluating PET-Inhibiting Activity

To validate the herbicidal potential of synthesized derivatives, researchers must establish a self-validating, highly reproducible assay. The gold standard for measuring PET inhibition is the quantification of the Oxygen Evolution Rate (OER) using isolated spinach (Spinacia oleracea L.) chloroplasts[5][12].

Because PSII splits water to generate oxygen (


), the rate of 

production serves as a direct, real-time proxy for the electron transport rate[3].
Step-by-Step Protocol: Clark-Type Electrode Assay

Phase 1: Chloroplast Isolation (The Causality of Preservation) Objective: Extract intact thylakoid membranes while preserving the fragile


 oxygen-evolving complex (OEC).
  • Homogenization: Homogenize 50g of freshly harvested, dark-adapted spinach leaves in a semi-frozen isolation buffer (0.4 M sucrose, 50 mM Tris/HCl pH 7.5, 15 mM NaCl, 5 mM

    
    ). Rationale: Sucrose acts as an osmoticum to prevent chloroplast lysis, while low temperatures minimize endogenous protease activity[12][13].
    
  • Filtration & Centrifugation: Filter the homogenate through multiple layers of cheesecloth to remove cellular debris. Centrifuge the filtrate at 200

    
     for 3 minutes to pellet unbroken cells, then centrifuge the supernatant at 2,000 
    
    
    
    for 10 minutes to pellet the intact chloroplasts.
  • Resuspension: Resuspend the pellet in a minimal volume of assay buffer (pH 6.5–7.0) and store on ice in the dark. Rationale: The slightly acidic pH maintains the protonation state required for optimal OEC stability[12].

Phase 2: Oxygen Evolution Measurement Objective: Quantify the dose-dependent inhibition of PET by the pyrazine carboxamide derivative.

  • Electrode Calibration: Calibrate a Clark-type oxygen electrode (e.g., Hansatech) using sodium dithionite (zero

    
    ) and air-saturated water (100% 
    
    
    
    ) at 20°C[14][15].
  • Reaction Mixture Assembly: Into the electrode chamber, add 2 mL of assay buffer, chloroplast suspension (equivalent to 30

    
    g chlorophyll/mL), and an artificial electron acceptor (e.g., 0.5 mM 2,6-dichlorobenzoquinone or 1 mM potassium ferricyanide)[3]. Rationale: The artificial acceptor bypasses Photosystem I, ensuring that the measured 
    
    
    
    evolution strictly reflects PSII activity.
  • Baseline & Dosing: Record the dark baseline for 1 minute. Illuminate the chamber with saturating light (e.g., >1000

    
    mol photons 
    
    
    
    ) and record the uninhibited control OER.
  • Inhibitor Titration: Inject the pyrazine derivative (dissolved in DMSO, final DMSO concentration <1% to prevent solvent toxicity) at varying logarithmic concentrations. Record the new steady-state OER for each dose[11].

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the

    
     value.
    

Workflow Step1 Spinach Leaf Homogenization Step2 Differential Centrifugation Step1->Step2 Step3 Chloroplast Suspension Step2->Step3 Step4 Clark-Type Electrode Assay Step3->Step4 Step5 IC50 Calculation Step4->Step5

Diagram 2: Experimental workflow for evaluating PET-inhibiting activity in spinach chloroplasts.

Conclusion

Pyrazine carboxamide derivatives represent a highly tunable scaffold for Photosystem II inhibition. By systematically modifying the lipophilicity of the alkyl chains and the electronic profile of the aromatic substituents, researchers can optimize the binding affinity at the D1 protein's


 site. Utilizing rigorous, self-validating assays like the Clark-type polarographic measurement of oxygen evolution ensures that structure-activity relationships are accurately mapped, paving the way for the next generation of targeted, high-efficacy agrochemicals.

References

1.[6] Substituted Pyrazinecarboxamides: Preparation and Biological Activity. MDPI. Available at:[Link] 2.[1] Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. NIH. Available at:[Link] 3.[7] Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar. Available at:[Link] 4.[8] Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. NIH. Available at:[Link] 5.[16] Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. ResearchGate. Available at:[Link] 6.[9] Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. ResearchGate. Available at:[Link] 7.[10] Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation. Sciforum. Available at:[Link] 8.[2] Photosystem II Inhibitors | Herbicide Symptoms. UC ANR. Available at:[Link] 9.[4] New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. NIH. Available at:[Link] 10.[5] Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. NIH. Available at:[Link] 11.[11] Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. MDPI. Available at:[Link] 12.[12] Preparation protocols for high-activity Photosystem II membrane particles... ResearchGate. Available at:[Link] 13.[13] Discrimination between chilling-sensitive and chilling-resistant plants... Biblioteka Nauki. Available at:[Link] 14.[3] Engineering Proton Transfer in Photosynthetic Oxygen Evolution... ACS Publications. Available at:[Link] 15.[14] Costs of photosynthesis and cellular remodeling in trophic transitions... NIH. Available at:[Link] 16.[15] Photosynthesis, Editor Z. Dubinsky. Academia.edu. Available at:[Link]

Sources

Methodological & Application

Synthesis of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide via condensation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide via Condensation

Executive Briefing

The compound 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide is a privileged pharmacophore and critical intermediate in the development of PDE4B inhibitors, Class I selective HDAC inhibitors, and novel antimycobacterial agents. The synthesis of this molecule relies on the direct amide condensation of 6-chloropyrazine-2-carboxylic acid with 4-chloroaniline. However, this specific coupling presents significant synthetic hurdles due to the highly deactivated nature of both the electrophilic and nucleophilic partners. This guide details two self-validating, high-efficiency protocols designed to overcome these electronic barriers.

Mechanistic Causality & Synthetic Strategy

The failure of standard carbodiimide-based coupling reagents (e.g., EDC/HOBt or DCC) in this specific reaction is rooted in the dual electronic deficiency of the substrates:

  • The Electrophile (6-Chloropyrazine-2-carboxylic acid): The pyrazine core is inherently electron-deficient, a property heavily exacerbated by the inductive effect of the 6-chloro substituent. This reduces the nucleophilicity of the carboxylate oxygen, making the initial activation step sluggish. However, once activated, the resulting carbonyl carbon becomes exceptionally electrophilic and prone to rapid hydrolysis.

  • The Nucleophile (4-Chloroaniline): The para-chloro substituent exerts a strong electron-withdrawing inductive effect (-I effect), which significantly pulls electron density away from the amine lone pair. This renders 4-chloroaniline a remarkably poor nucleophile compared to unsubstituted aniline.

To drive this condensation to completion, highly reactive intermediates must be generated. As documented in studies concerning [1], standard activation is insufficient. We recommend two validated approaches:

  • The Acyl Chloride Route: Utilizing oxalyl chloride with catalytic DMF to form a highly reactive Vilsmeier-Haack intermediate, which rapidly converts the acid to an acyl chloride. This is the gold standard for [2] at scale.

  • The HATU-Mediated Route: Utilizing the uronium salt HATU, which generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the HOAt pyridine ring provides a neighboring group effect, hydrogen-bonding with the incoming deactivated aniline to pre-organize the transition state, a technique proven effective in [3].

Comparative Reaction Metrics

The following table summarizes the quantitative data and operational parameters for both validated methodologies, allowing for appropriate route selection based on scale and resource availability.

ParameterMethod A: Acyl Chloride RouteMethod B: HATU Coupling
Activation Reagent Oxalyl Chloride + cat. DMFHATU
Base Triethylamine (TEA) or PyridineN,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Intermediate Stability Highly moisture sensitiveModerately stable in situ
Reaction Time 2 h (Activation) + 4 h (Coupling)30 min (Activation) + 12 h (Coupling)
Scalability Excellent (>100g scale)Poor to Moderate (Cost-prohibitive at scale)
Typical Yield 80 - 90%75 - 85%
Primary Use Case Process chemistry, bulk scale-upDiscovery chemistry, parallel synthesis

Self-Validating Experimental Protocols

Method A: Acyl Chloride Condensation (Scalable Protocol)

Causality Note: Oxalyl chloride is strictly preferred over thionyl chloride because its byproducts (CO, CO₂, HCl) are entirely gaseous, leaving a cleaner crude intermediate without the need for harsh distillation.

Step 1: Activation

  • Charge a flame-dried, argon-purged round-bottom flask with 6-chloropyrazine-2-carboxylic acid (1.0 equiv, 10.0 mmol) and anhydrous DCM (0.2 M, 50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Add oxalyl chloride (1.5 equiv, 15.0 mmol) dropwise over 10 minutes.

  • Add anhydrous DMF (0.05 equiv, 0.5 mmol) dropwise. Observation: Immediate effervescence indicates the formation of the Vilsmeier-Haack active species and subsequent acyl chloride generation.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Step (IPQC): Withdraw a 10 µL aliquot of the reaction mixture and quench it into 100 µL of dry methanol. Analyze via LC-MS or TLC. The complete disappearance of the starting acid and the exclusive presence of the methyl ester confirms 100% conversion to the acyl chloride. Do not proceed until this is confirmed.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride, then redissolve the crude 6-chloropyrazine-2-carbonyl chloride in anhydrous DCM (25 mL).

Step 2: Condensation

  • In a separate flask, dissolve 4-chloroaniline (0.95 equiv, 9.5 mmol) and Triethylamine (2.5 equiv, 25.0 mmol) in anhydrous DCM (25 mL) and cool to 0 °C.

  • Add the acyl chloride solution dropwise to the aniline solution over 30 minutes to prevent exothermic degradation.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl (to remove unreacted aniline), dry over Na₂SO₄, and concentrate. Purify via recrystallization from EtOAc/Hexanes.

Method B: HATU-Mediated Condensation (Discovery Protocol)

Causality Note: HATU is utilized over HBTU because the additional nitrogen in the HOAt leaving group drastically accelerates the reaction with deactivated amines via intramolecular hydrogen bonding [4].

  • Charge a dry flask with 6-chloropyrazine-2-carboxylic acid (1.0 equiv, 1.0 mmol) and anhydrous DMF (5 mL).

  • Add DIPEA (3.0 equiv, 3.0 mmol) and stir for 5 minutes.

  • Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir at room temperature for 30 minutes.

  • Self-Validation Step (IPQC): Analyze a 5 µL aliquot via LC-MS. You must observe the mass corresponding to the HOAt-activated ester intermediate before proceeding.

  • Add 4-chloroaniline (0.9 equiv, 0.9 mmol) to the mixture.

  • Stir at room temperature for 12 hours. If LC-MS indicates stalled conversion after 4 hours, elevate the temperature to 50 °C (the deactivated nature of the aniline may require thermal driving).

  • Dilute with EtOAc (20 mL), wash extensively with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Synthetic Pathway Visualization

G cluster_A Method A: Acyl Chloride Route cluster_B Method B: HATU Coupling SM 6-Chloropyrazine-2-carboxylic acid + 4-Chloroaniline StepA1 Oxalyl Chloride, cat. DMF DCM, 0 °C to RT SM->StepA1 StepB1 HATU, DIPEA DMF, RT SM->StepB1 IntA 6-Chloropyrazine-2-carbonyl chloride (Highly Electrophilic) StepA1->IntA Activation StepA2 4-Chloroaniline, TEA DCM, 0 °C to RT IntA->StepA2 Product 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide StepA2->Product Condensation IntB HOAt-Activated Ester (Neighboring Group Effect) StepB1->IntB Activation StepB2 4-Chloroaniline DMF, RT to 50 °C IntB->StepB2 StepB2->Product Condensation

Workflow comparison of Acyl Chloride vs. HATU-mediated amide condensation.

References

  • Title: NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids Source: ChemistrySelect / Wiley Online Library URL: [Link]

  • Title: Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: AMINOINDANE-, AMINOTETRAHYDRONAPHTHALENE- AND AMINOBENZOCYCLOBUTANE-DERIVED PRMT5-INHIBITORS (EP3189011A1)

Application Note: Strategic Synthesis of 3-Chloropyrazine-2-carboxamide via Deoxychlorination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The pyrazinecarboxamide scaffold is a cornerstone in medicinal chemistry, serving as the structural core for antitubercular agents (Pyrazinamide analogs) and viral RNA polymerase inhibitors (e.g., Favipiravir/T-705 ).

The conversion of 3-hydroxypyrazine-2-carboxamide to 3-chloropyrazine-2-carboxamide is a pivotal "gateway" transformation. It converts a chemically inert lactam-like oxygen into a reactive chloro-handle, enabling subsequent nucleophilic aromatic substitutions (


) with amines or alkoxides.

This Application Note provides a high-fidelity protocol for this transformation using phosphoryl chloride (


). Unlike generic procedures, this guide focuses on process safety  (specifically the thermodynamics of quenching) and impurity control  (suppressing hydrolysis of the amide function).

Reaction Mechanism & Chemical Logic

The transformation is not a simple substitution; it proceeds via an activation-elimination sequence. The 3-hydroxypyrazine exists in equilibrium with its keto-tautomer (lactam).


 traps the hydroxy tautomer, converting it into a highly reactive dichlorophosphate intermediate.
Mechanistic Pathway (DOT Visualization)

G Start 3-Hydroxypyrazine- 2-carboxamide (Keto-Enol Eq.) Act Activation: O-Attack on POCl3 Start->Act + POCl3, Pyridine Inter Intermediate: Dichlorophosphate Ester (Leaving Group) Act->Inter - HCl Sub Substitution (SnAr): Cl- Attack / PO2Cl2- Departure Inter->Sub Heat (70-100°C) Prod Product: 3-Chloropyrazine- 2-carboxamide Sub->Prod - PO2Cl2- Pyridine Pyridine (Base) Pyridine->Act Scavenges HCl

Figure 1: Mechanistic flow of the deoxychlorination. The reaction relies on trapping the enol form of the pyrazine.

Critical Safety Protocol: The "Reverse Quench"

WARNING: The most hazardous phase of this synthesis is not the heating step, but the workup.


 hydrolysis is highly exothermic (

).
  • Standard Quench (Water into Acid): DANGEROUS. Can lead to localized boiling, "volcano" eruptions, and accumulation of unreacted

    
     that detonates later.
    
  • Reverse Quench (Acid into Water): REQUIRED. The reaction mixture is added slowly to the quench medium.

Workflow: Safe Quenching Decision Tree

Quench Start Reaction Complete (Excess POCl3 present) Cool Cool Mixture to 20-25°C Start->Cool Vessel Prepare Quench Vessel: Ice/Water (5x volume) Temp < 5°C Cool->Vessel Action SLOW Addition: Add Rxn Mix to Ice (Dropwise) Vessel->Action Check Temp > 15°C? Action->Check Stop STOP Addition. Allow to cool. Check->Stop Yes Continue Continue Addition Check->Continue No Stop->Action Post Stir 30 mins at 20°C (Ensure full hydrolysis) Continue->Post

Figure 2: The "Reverse Quench" protocol is mandatory to prevent thermal runaway events during


 hydrolysis.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 3-Hydroxypyrazine-2-carboxamide (1.0 equiv)

  • Reagent: Phosphoryl chloride (

    
    ) (5.0 - 10.0 equiv). Acts as reagent and solvent.
    
  • Catalyst/Base: Pyridine (0.5 - 1.0 equiv). Accelerates phosphorylation.

  • Solvent (Optional): Acetonitrile (if limiting

    
     is required for scale-up).
    
Step-by-Step Methodology
Phase 1: Reaction Assembly
  • Drying: Ensure all glassware is oven-dried. Moisture reacts violently with

    
    , reducing yield and generating HCl gas.
    
  • Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a

    
     drying tube or 
    
    
    
    line), charge 3-hydroxypyrazine-2-carboxamide (e.g., 10.0 g, 71.9 mmol).
  • Reagent Addition: Add

    
     (65 mL, ~10 equiv) carefully. The slurry will be thick initially.
    
  • Catalyst: Add Pyridine (3.0 mL) dropwise. Note: A mild exotherm may occur.

Phase 2: Stepwise Heating (The "Ramp")

Direct heating to reflux can cause rapid HCl evolution and foaming. Use a stepwise ramp:

  • Heat to 60°C for 1 hour. The slurry should begin to solubilize as the intermediate forms.

  • Increase temperature to 80°C for 1 hour.

  • Finally, heat to 100°C (Reflux) for 2–4 hours.

    • Endpoint: The solution typically turns from yellow to dark orange/brown. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material peak (polar) should disappear.

Phase 3: Workup (Reverse Quench)
  • Cool the reaction mixture to room temperature.

  • Evaporation (Optional but Recommended): If a rotovap is available with a reliable acid trap, remove excess

    
     under reduced pressure at 50°C. This significantly reduces the violence of the quench.
    
  • Quenching:

    • Prepare a beaker with 300g of crushed ice and 100mL water.

    • Pour the reaction residue (or solution) slowly onto the stirring ice.

    • Observation: White precipitate may form initially (product), but often dissolves depending on pH.

Phase 4: Isolation & Purification
  • Neutralization: The quenched solution will be strongly acidic (pH < 1). Carefully adjust pH to ~5–6 using saturated

    
     or 
    
    
    
    solution.
    • Caution: Massive

      
       evolution. Add slowly.
      
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
    • Note: Chloropyrazines are moderately polar; thorough extraction is necessary.

  • Drying: Wash combined organics with Brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent in vacuo.

  • Purification:

    • The crude solid is often ~90% pure.

    • Recrystallization: Ethanol or Toluene/Hexane mixtures.

    • Yield Expectation: 60–75%.[1]

Data & Optimization Parameters

The following table summarizes optimization data for the chlorination of pyrazine-2-carboxamide derivatives, consolidated from process development literature.

ParameterCondition A (Standard)Condition B (Catalytic)Condition C (Green/Scale-up)
Reagent Neat

(10 equiv)

(3 equiv) + Toluene

(1.2 equiv) + Pyridine (1 eq)
Temperature 100°C (Reflux)110°C (Reflux)90°C (Sealed Tube)
Base None or Pyridine (cat.)

or DIEA
Pyridine (Stoichiometric)
Time 4 h8-12 h2 h
Yield 72% 55%85% (Requires pressure vessel)
Safety Profile High Risk (Excess

)
ModerateHigh Risk (Pressure + Exotherm)

Table 1: Comparison of synthetic methodologies. Condition A is recommended for laboratory scale (<50g).

Troubleshooting & Quality Control

  • Issue: Low Yield / Recovery.

    • Cause: Product hydrolysis.[2][3][4][5] The chloropyrazine amide is susceptible to hydrolysis back to the acid or hydroxy species if the quench is too hot or left too long in acidic media.

    • Fix: Keep the quench temperature <20°C and extract immediately after neutralization.

  • Issue: "Gummy" Residue during Quench.

    • Cause: Polymerization of phosphorus byproducts.

    • Fix: Ensure sufficient water volume during quench. Add a co-solvent like DCM to the quench mixture if the product is oiling out.

  • Issue: Dark/Black Crude Product.

    • Cause: Thermal decomposition due to excessive heating (>110°C).

    • Fix: Strictly control oil bath temperature. Use the stepwise heating ramp.

References

  • Favipiravir Synthesis & Scale-up

    • Title: Scalable synthesis of favipiravir via conventional and continuous flow chemistry.[6]

    • Source: Reaction Chemistry & Engineering (RSC), 2021.
    • URL:[Link]

  • Safety of POCl3 Quenching

    • Title: Hydrolysis of Phosphoryl Trichloride (

      
      ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.[5]
      
    • Source: Organic Process Research & Development (ACS), 2010.
    • URL:[Link]

  • General Chlorination of Hydroxypyrazines

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar .
    • Source: Molecules (PMC/NIH), 2016.
    • URL:[Link]

  • Aminodehalogenation Applications

    • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
    • Source: Molecules, 2017.
    • URL:[Link]

Sources

Application Note: Measuring Photosynthetic Electron Transport (PET) Inhibition in Spinach Chloroplasts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The inhibition of photosynthetic electron transport (PET) is a primary mechanism of action for several classes of herbicides (e.g., triazines, ureas, nitriles) and a critical biomarker in environmental toxicology. This Application Note provides a rigorous, standardized protocol for isolating functional Class II (broken) chloroplasts from Spinacia oleracea (Spinach) and quantifying PET activity using the Hill Reaction.

Unlike intact chloroplast assays which measure carbon fixation, this protocol isolates the thylakoid membrane functionality. We utilize 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. DCPIP intercepts electrons from the Plastoquinone (PQ) pool, bypassing Photosystem I. Consequently, this assay specifically isolates Photosystem II (PSII) activity, the target site of DCMU (Diuron) and Atrazine.

Key Application Areas:

  • Herbicide discovery (screening for

    
     values).
    
  • Ecotoxicology (algal bloom control agents).

  • Plant physiology stress testing.

Principle of Assay

The "Hill Reaction" describes the light-driven transfer of electrons from water to an artificial acceptor in the absence of


 fixation.[1]
  • Native Pathway:

    
    
    
  • Assay Pathway:

    
    
    

DCPIP is blue in its oxidized state (


) and colorless in its reduced state (

). The rate of absorbance decrease at 600 nm is directly proportional to the rate of electron transport through PSII.
Mechanism of Action & Interception

The following diagram illustrates the Z-scheme and the specific interception point of DCPIP, alongside the blockage site of the positive control, DCMU.

Z_Scheme H2O H2O PSII Photosystem II (P680) H2O->PSII e- (Photolysis) Pheo Pheophytin PSII->Pheo QA Quinone A Pheo->QA QB Quinone B QA->QB PQ Plastoquinone Pool QB->PQ Native Flow DCMU DCMU/Herbicide (Inhibitor) DCMU->QB Blocks Binding Site DCPIP DCPIP (Artificial Acceptor) PQ->DCPIP Intercepts e-

Figure 1: Schematic of the Electron Transport Chain showing the DCPIP interception point at the Plastoquinone pool and the inhibitory site of DCMU at the


 binding site.

Materials & Reagents

A. Biological Material[1][2][3][4][5][6][7][8][9][10]
  • Fresh Spinach: Market-bought spinach is sufficient, but it must be crisp. Flaccid leaves indicate thylakoid degradation. Keep in dark/cold for 1 hour prior to extraction to reduce starch content.

B. Buffer Formulations (Critical)

Note: All buffers must be prepared with Milli-Q water and stored at 4°C.

SolutionCompositionPurpose
Isolation Buffer (IB) 0.4 M Sucrose (or Sorbitol)20 mM Tricine-NaOH (pH 7.8)10 mM NaCl5 mM

Osmoticum: Prevents thylakoid swelling.Buffer: Maintains physiological pH.Ions:

stabilizes membrane proteins.
Resuspension Buffer (RB) Same as IB, but add:0.1% BSA (Bovine Serum Albumin)BSA: Scavenges free fatty acids released during grinding that can uncouple photophosphorylation.
Reaction Buffer 50 mM Phosphate Buffer (pH 7.2)5 mM

100 mM Sorbitol
Lower osmolarity allows substrate access while maintaining activity.
DCPIP Stock 1 mM DCPIP in waterThe electron acceptor dye. (Dark Blue).
DCMU Stock 10 mM in EthanolPositive control inhibitor.

Protocol 1: Chloroplast Isolation

Objective: Obtain a suspension of functional thylakoids (Type II chloroplasts) with minimal cellular debris.

Workflow Diagram:

Isolation_Workflow Step1 1. De-vein Spinach Leaves (Remove midribs) Step2 2. Homogenize (Waring Blender, 3x 5s bursts) In Ice-Cold Isolation Buffer Step1->Step2 Step3 3. Filter (4 layers cheesecloth/muslin) Step2->Step3 Step4 4. Low Speed Spin (200 x g, 2 min, 4°C) Pellet = Debris, Supernatant = Chloroplasts Step3->Step4 Step5 5. High Speed Spin (1000 x g, 10 min, 4°C) Pellet = Chloroplasts Step4->Step5 Keep Supernatant Step6 6. Resuspension (Gently paint pellet in RB) Step5->Step6 Discard Supernatant

Figure 2: Step-by-step isolation workflow. Temperature control (4°C) is mandatory at every stage.

Detailed Procedure:

  • Preparation: Pre-chill all glassware, buffers, and centrifuge rotors to 4°C. Work in dim light to prevent photoinhibition.

  • Grinding: Place 30g of de-veined spinach leaves into a chilled blender cup. Add 80 mL of cold Isolation Buffer . Blend for 3 bursts of 5 seconds. Warning: Continuous blending generates heat and shears thylakoids.

  • Filtration: Filter the green slurry through 4 layers of cheesecloth into a cold beaker. Squeeze gently to recover liquid.

  • Differential Centrifugation:

    • Spin 1: Centrifuge filtrate at 200 x g for 2 minutes . This pellets whole cells and sand. Save the Supernatant.

    • Spin 2: Transfer supernatant to new tubes. Centrifuge at 1,000 x g for 10 minutes . The pellet contains the chloroplasts.[2][3] Discard the Supernatant.

  • Resuspension: Gently break the pellet with a soft paintbrush or by flicking the tube (do not vortex vigorously). Resuspend in 2-4 mL of Resuspension Buffer (with BSA). Store on ice in the dark.

Protocol 2: Standardization (Chlorophyll Content)

Objective: Normalize the chloroplast suspension so every assay tube has the same catalytic potential.

We use the Arnon (1949) method.[4][5][6]

  • Mix 50

    
     of chloroplast suspension with 2 mL of 80% Acetone .
    
  • Centrifuge at high speed (3000 x g) for 2 min to pellet white protein precipitate.

  • Measure Absorbance of the clear green supernatant at 645 nm and 663 nm .

  • Calculate Total Chlorophyll (mg/mL):

    
    [6][7]
    
  • Dilution: Dilute your main chloroplast stock with Resuspension Buffer to a final concentration of 0.5 mg Chl/mL .

Protocol 3: The DCPIP Hill Assay

Objective: Measure the rate of electron transport and its inhibition.

Experimental Setup (in 1 cm cuvettes or 24-well plate):

ComponentBlank (Reference)Control (Uninhibited)Test Sample (+ Drug)Dark Control
Reaction Buffer2.5 mL2.4 mL2.4 mL2.4 mL
DCPIP (1 mM)0 mL 0.1 mL0.1 mL0.1 mL
Test Compound--10-50

-
Chloroplasts 0.1 mL0.1 mL0.1 mL0.1 mL
Light Condition LightLightLightDark (Foil)

Procedure:

  • Baseline: Set spectrophotometer to 600 nm . Zero with the Blank.

  • Dark Incubation: Add chloroplasts to the reaction mix. Incubate in the dark for 2 minutes (allows inhibitor binding).

  • Initial Reading (

    
    ):  Measure Absorbance at 600 nm. It should be approx 0.8 - 1.0.
    
  • Illumination: Expose samples to a saturating light source (e.g., 100W incandescent bulb or LED equivalent) at a fixed distance (15 cm). A water bath or heat filter should be placed between light and sample to prevent heating.

  • Kinetic Read: Measure

    
     every 30 seconds for 5 minutes.
    

Data Analysis & Calculation

A. Calculating Rate of Reduction

Plot


 vs. Time (min). The slope of the linear portion (usually 0-3 min) is 

.

Calculate the Electron Transport Rate (ETR) using the Beer-Lambert Law:



  • 
     (Extinction Coeff. of DCPIP at pH 7.5) 
    
    
    
    [8]
  • 
     (Path length) = 1 cm[5]
    
  • 
     = Reaction volume (mL)
    
  • 
     = Amount of Chlorophyll in the cuvette (mg)
    

Result Unit:



B. Calculating Percent Inhibition


C. QC Criteria (Self-Validation)
  • Dark Control: Must show

    
     change in absorbance. If it reduces in the dark, your chloroplasts contain endogenous reductants or bacterial contamination.
    
  • Positive Control: 10

    
     DCMU should result in 
    
    
    
    inhibition.
  • Linearity: The reaction should be linear for at least 3 minutes (

    
    ).
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Initial Activity Chloroplasts damaged during isolation.Ensure all buffers are <4°C. Grind for shorter bursts. Check pH of buffers.[9][10][11][12]
Rapid Color Loss in Dark "Leaky" thylakoids or excess reductants.Wash chloroplast pellet an extra time. Ensure Ascorbate was not added to buffer (common error).
No Inhibition with DCMU Drug precipitation or degradation.Dissolve DCMU in Ethanol, not water. Ensure final Ethanol conc. is <1%.
Non-Linear Rate Substrate limitation or photo-bleaching.Increase DCPIP concentration slightly. Ensure light is not too intense (photoinhibition).

References

  • Arnon, D. I. (1949). Copper enzymes in isolated chloroplasts.[5] Polyphenoloxidase in Beta vulgaris.[5] Plant Physiology, 24(1), 1–15.[4][5][6] Link

  • Hill, R. (1939). Oxygen produced by isolated chloroplasts. Proceedings of the Royal Society of London. Series B - Biological Sciences, 127(847), 192-210. Link

  • Armstrong, J. M. (1964). The molar extinction coefficient of 2,6-dichlorophenol indophenol.[10] Biochimica et Biophysica Acta, 86, 194–197. Link

  • Trebst, A. (2007). Inhibitors in the functional dissection of the photosynthetic electron transport system. Photosynthesis Research, 92, 217–224. Link

Sources

Application Note: Synthesis of N-Substituted Pyrazine-2-Carboxamides via Acyl Chloride Activation

[1]

Abstract & Introduction

The pyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for the first-line antitubercular drug Pyrazinamide (PZA) and various kinase inhibitors. Derivatives of this scaffold are actively screened for antimycobacterial, antifungal, and antineoplastic activity.[1]

This Application Note provides a rigorous protocol for synthesizing N-substituted pyrazine-2-carboxamides via the nucleophilic acyl substitution of pyrazine-2-carbonyl chloride. Unlike benzene analogs, the pyrazine ring is electron-deficient (

Key Technical Challenges Addressed:

  • Hydrolytic Instability: Pyrazine-2-carbonyl chloride is highly moisture-sensitive.

  • Base Management: Proper neutralization of HCl byproducts to prevent amine salt precipitation.

  • Solubility Profiles: Pyrazines often exhibit high water solubility, necessitating specific isolation strategies.

Chemical Strategy & Mechanism[2][3][4][5][6]

The reaction proceeds via a Schotten-Baumann type mechanism under anhydrous conditions. The electron-withdrawing nature of the pyrazine ring (due to the two nitrogen atoms at positions 1 and 4) enhances the electrophilicity of the carbonyl carbon at position 2, facilitating nucleophilic attack by the primary or secondary amine.

Mechanistic Pathway[2][3][4][5]
  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.

  • Elimination: The chloride ion is eliminated, reforming the carbonyl double bond.

  • Deprotonation: The auxiliary base (Triethylamine or DIPEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Visual 1: Reaction Mechanism[5]

ReactionMechanismReactantsPyrazine-2-carbonylChloride + AmineTSTetrahedralIntermediateReactants->TSNucleophilic AttackEliminationElimination of Cl-TS->EliminationCollapseProductN-SubstitutedPyrazine-2-carboxamideElimination->ProductProduct FormationByproductBase-HCl SaltElimination->ByproductScavenging

Figure 1: Mechanistic flow of the acylation reaction. High electrophilicity of the pyrazine carbonyl facilitates rapid nucleophilic attack.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Pyrazine-2-carbonyl chloride 1.0 - 1.1ElectrophileCritical: Highly hygroscopic. Store under Argon.[2] If solid is brown/sticky, re-distill or generate in situ from acid using SOCl₂.
Primary/Secondary Amine 1.0NucleophileMust be dry.
Triethylamine (TEA) 1.5 - 2.0Base ScavengerCan substitute with DIPEA (Hünig's base) for steric bulk.
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous (dried over molecular sieves).
NaHCO₃ (sat. aq.) WashQuenchNeutralizes excess acid chloride.
Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Add the Amine (1.0 mmol, 1.0 equiv) and DCM (5 mL).

  • Add Triethylamine (1.5 mmol, 1.5 equiv) via syringe.

  • Cool the mixture to 0°C using an ice-water bath.

Step 2: Acylation Reaction

  • Dissolve Pyrazine-2-carbonyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DCM (2 mL) in a separate vial. Note: If the acid chloride is solid, dissolve rapidly to minimize moisture exposure.

  • Add the acid chloride solution dropwise to the cold amine solution over 5–10 minutes.

    • Why? Controlling the addition rate manages the exotherm and prevents bis-acylation.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (RT).

  • Stir at RT for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the amine peak (

      
      ) and appearance of the amide mass (
      
      
      ).

Step 3: Workup & Isolation Method A: For Lipophilic Products (Standard)

  • Dilute the reaction mixture with DCM (20 mL).

  • Wash sequentially with:

    • Saturated

      
       (2 x 15 mL) – Removes unreacted acid/acid chloride.
      
    • Water (1 x 15 mL) – Removes TEA-HCl salts.

    • Brine (1 x 15 mL).

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure.

Method B: For Polar/Water-Soluble Products (Precipitation)

  • If the product precipitates during the reaction (common with aryl amines), do not add water.

  • Filter the solid directly.

  • Wash the filter cake with cold DCM followed by cold water to remove salts.

  • Dry in a vacuum oven at 40°C.

Visual 2: Experimental Workflow

WorkflowStartStart: Dry RBF + N2SolubilizeDissolve Amine + TEAin Anhydrous DCMStart->SolubilizeCoolCool to 0°CSolubilize->CoolAddDropwise Addition ofPyrazine-2-carbonyl ChlorideCool->AddReactWarm to RTStir 2-4 HoursAdd->ReactCheckQC: TLC / LC-MSReact->CheckDecisionProduct Solubility?Check->DecisionWorkupAMethod A: Aqueous Wash(DCM/NaHCO3)Decision->WorkupALipophilicWorkupBMethod B: Filtration(Precipitate)Decision->WorkupBPolar/Solid

Figure 2: Decision-tree workflow for synthesis and isolation based on product solubility.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are anhydrous. If using old acid chloride, reflux with

first to reactivate.
Starting Material Remains Acid Chloride DegradationIncrease acid chloride equivalents to 1.5. Add a catalytic amount of DMAP (5 mol%) to activate the acyl chloride.
Impurity: Bis-acylation Excess Acid ChlorideStrictly control stoichiometry (1:1). Add the acid chloride slowly at 0°C.
Brown/Black Mixture Pyrazine DecompositionPyrazines can be light/air sensitive. Conduct reaction in the dark or wrap flask in foil.

References

  • Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(2), 363-373.

    • Source:

  • Servusová, B., et al. (2011).

    • Source:

  • Thermo Scientific Chemicals. (2023). "Safety Data Sheet: Pyrazine-2-carbonyl chloride."

    • Source:

  • Chitneni, P., et al. (2014). "Synthesis and antimicrobial activity of pyrazine carboxamide derivatives." Journal of Chemical and Pharmaceutical Research, 6(11), 321-326.

    • Source:

Optimization of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide Formulation for Antimycobacterial High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

This guide details the formulation and bioassay application of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide , a lipophilic analog of the first-line antitubercular drug Pyrazinamide (PZA). While PZA is highly hydrophilic (LogP ~ -0.7), the introduction of a chlorine atom at the pyrazine C6 position and a 4-chlorophenyl moiety at the amide nitrogen significantly alters the physicochemical landscape, shifting the molecule toward high lipophilicity (Estimated LogP ~2.8–3.2).

Primary Application: This compound is primarily utilized in Structure-Activity Relationship (SAR) studies targeting Mycobacterium tuberculosis (Mtb), specifically to overcome PZA resistance or to target the mycobacterial fatty acid synthase I (FAS-I) pathway independent of the pncA activation requirement.

Critical Challenge: The dual-chlorination and aromatic substitution drastically reduce aqueous solubility compared to the parent scaffold. Improper formulation leads to "silent precipitation" in assay media, resulting in false negatives (loss of potency) or false positives (aggregate-induced cytotoxicity).

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior is the prerequisite for a stable formulation.

PropertyValue (Estimated)Implication for Bioassay
Molecular Weight ~268.1 g/mol Small molecule, passes standard dialysis membranes.
LogP (Lipophilicity) ~2.9 ± 0.3Poor water solubility. Requires organic co-solvent (DMSO).
pKa (Amide) ~13.5 (Neutral)Non-ionizable at physiological pH (7.4). pH adjustment will not improve solubility.
H-Bond Donors 1 (Amide NH)Limited interaction with water; high aggregation risk.
Solubility (Water) < 50 µMHigh Risk: Do not dissolve directly in aqueous buffers.
Solubility (DMSO) > 50 mMExcellent. Use as the primary stock vehicle.

Protocol 1: Stock Solution Preparation (The "Golden Standard")

Objective: Create a stable, verifiable stock solution free of micro-aggregates.

Materials
  • Compound: 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Solid, >95% purity).

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich Hybridoma grade or equivalent).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

Procedure
  • Weighing: Weigh approximately 5–10 mg of the solid compound into a tared amber glass vial. Record the exact mass to 0.1 mg precision.

  • Calculation: Calculate the volume of DMSO required to achieve a 20 mM stock concentration.

    • Formula: Volume (mL) = [Mass (mg) / MW (268.1)] / Concentration (M)

  • Solubilization: Add the calculated volume of anhydrous DMSO.

    • Technique: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Quality Control (Visual): Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solvation.

  • Storage: Aliquot into 50–100 µL volumes in PCR tubes or cryovials. Store at -20°C. Limit freeze-thaw cycles to a maximum of 3.

Protocol 2: Working Solution & Media Formulation

Objective: Dilute the hydrophobic stock into aqueous assay media without inducing precipitation.

The "Solvent Shift" Problem: Rapidly adding a high-concentration DMSO stock to water causes a sudden polarity shift, often forcing lipophilic compounds to crash out.

The Solution: Step-wise Serial Dilution in DMSO.

Workflow Diagram: Formulation Logic

FormulationLogic Solid Solid Compound Stock 20 mM Stock (100% DMSO) Solid->Stock Solubilize Inter Intermediate Plate (Serial Dilution in DMSO) Stock->Inter Dilute Final Final Assay Well (1% DMSO, 200 µM) Inter->Final Transfer 1 µL into 99 µL Media Media Assay Media (e.g., 7H9 Broth) Media->Final Dispense Check QC Check: Turbidity/DLS Final->Check Validate

Caption: Step-wise dilution strategy ensuring compound remains solubilized in DMSO before final high-dilution into aqueous media.

Step-by-Step Dilution Protocol
  • Intermediate Plate (100x Concentrate):

    • Prepare a 96-well polypropylene V-bottom plate (solvent resistant).

    • Perform your serial dilutions (e.g., 2-fold) using 100% DMSO as the diluent.

    • Example: Well A1 contains 20 mM compound. Well A2 contains 10 mM, etc.

  • Assay Plate Preparation:

    • Dispense 99 µL of culture media (e.g., Middlebrook 7H9 for Mtb or DMEM for mammalian cells) into the assay plate.

  • Pin Transfer / Acoustic Dispensing:

    • Transfer 1 µL from the Intermediate Plate (DMSO) to the Assay Plate (Media).

    • Result: Final concentration is 1x (e.g., 200 µM top concentration) and DMSO is fixed at 1% .

  • Mixing: Shake the plate on an orbital shaker (500 rpm) for 60 seconds immediately after transfer to disperse the DMSO plume.

Protocol 3: Antitubercular Bioassay (MABA)

Context: The Microplate Alamar Blue Assay (MABA) is the industry standard for determining the Minimum Inhibitory Concentration (MIC) of pyrazine derivatives against M. tuberculosis H37Rv.

Experimental Setup
ComponentSpecification
Organism M. tuberculosis H37Rv (ATCC 27294)
Media Middlebrook 7H9 broth + 10% OADC + 0.2% Glycerol + 0.05% Tween 80
Inoculum Adjusted to ~1.5 x 10^5 CFU/mL
Controls Positive: Isoniazid (INH) or Rifampicin. Negative: 1% DMSO Vehicle.
Readout Fluorescence (Ex 530nm / Em 590nm) or Colorimetric (Blue -> Pink)
Workflow Diagram: MABA Execution

MABA_Workflow Inoculum M. tb Culture (Log Phase) Incubation Incubation (7 Days @ 37°C) Inoculum->Incubation PlatePrep Plate Preparation (Compound + Media) PlatePrep->Incubation Add Bacteria Reagent Add Alamar Blue (Resazurin) Incubation->Reagent Incubation2 Incubation (24 Hours) Reagent->Incubation2 Read Read Fluorescence (Ex 530 / Em 590) Incubation2->Read

Caption: Standard MABA workflow for evaluating antitubercular activity of pyrazine carboxamide derivatives.

Execution Steps
  • Plate Setup: Prepare plates as described in Protocol 2 (1% DMSO final).

  • Inoculation: Add 100 µL of Mtb suspension to all wells (Final Volume = 200 µL; Final Compound Dilution = 0.5% DMSO).

    • Note: The Tween 80 in 7H9 media acts as a surfactant, aiding the solubility of the lipophilic 6-chloro derivative.

  • Outer Well Sealing: Fill outer perimeter wells with sterile water to prevent evaporation (edge effect) during the long incubation.

  • Primary Incubation: Seal with parafilm/gas-permeable seal. Incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue (Resazurin) + 12 µL of 10% Tween 80 (optional booster). Incubate for 24 hours.

  • Analysis:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Troubleshooting & Optimization

IssueCauseSolution
Precipitation in Media Compound is too lipophilic for the assay concentration.1. Reduce top concentration.2. Increase BSA (Bovine Serum Albumin) in media to 0.5% (acts as a carrier).
Inconsistent MICs Evaporation during 7-day incubation.Use a humidity chamber or seal plates with breathable membranes (e.g., Breathe-Easy®).
High Background Fluorescence Compound autofluorescence.Check the compound alone in media (no bacteria). If fluorescent, switch to a turbidity-based readout.
Loss of Potency Binding to plasticware.Use "Low-Binding" polypropylene plates or add 0.05% Tween 80 to the assay buffer.

References

  • Mansuri, J. K., & Patel, P. H. (2025).[1] Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents.[2][1][3][4] Indian Journal of Heterocyclic Chemistry, 35(3), 747.[1] Link

  • Servusova, B., et al. (2017).[5] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2). Link

  • Dolezal, M., et al. (2008). Substituted N-phenylpyrazine-2-carboxamides: Synthesis and antimycobacterial evaluation. European Journal of Medicinal Chemistry.
  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362-366. (Standard MABA Protocol).

Sources

Crystallization and purification methods for pyrazine carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization & Purification Protocols for Pyrazine Carboxamides

Introduction

Pyrazine carboxamides, exemplified by the first-line antitubercular drug Pyrazinamide (PZA) and the antiviral Favipiravir (T-705) , represent a critical class of nitrogen-containing heterocycles.[1] Their development is frequently hindered by complex polymorphism and stringent purity requirements. Pyrazinamide exhibits at least four polymorphs (


), where the metastable 

-form possesses desirable mechanical properties (bending) but thermodynamic instability. Conversely, Favipiravir presents unique purification challenges due to its fluorinated, hydroxylated structure and susceptibility to salt formation during synthesis.

This guide provides high-precision protocols for the purification and polymorphic control of these compounds, moving beyond generic "recrystallization" to engineered particle design.

Part 1: Physicochemical Foundation

Understanding the solubility landscape is the prerequisite for process design. Pyrazinamide exhibits a "cosolvent phenomenon" in specific binary mixtures, which can be leveraged for yield maximization.

Table 1: Solubility Profile of Pyrazinamide (PZA) at 25°C

SolventSolubility (Mole Fraction

)
CharacteristicsApplication
DMSO ~0.0816Highest SolubilityStock solutions, reaction solvent
Water ~0.015ModerateGreen solvent, antisolvent for DMSO
Methanol ~0.008Moderate

-form isolation (with Dioxane)
Ethanol ~0.005Low-ModerateStandard

-form recrystallization
Cyclohexane

NegligibleAntisolvent, washing

Expert Insight: The dissolution of PZA is endothermic. A cooling crystallization from Ethanol/Water (95:5) is the most robust method for rejecting the primary impurity, Pyrazine-2-carboxylic acid (PCA) , due to the differential solubility of the acid vs. the amide in alcoholic media.

Part 2: Pyrazinamide (PZA) Purification & Polymorph Control

Core Challenge: Impurity Rejection

The hydrolysis product, Pyrazine-2-carboxylic acid (PCA), is the most persistent impurity. It accelerates chemical degradation and alters crystal habit.

  • Detection: HPLC (Reverse Phase, C18, Phosphate buffer/MeOH).

  • Rejection Strategy: PCA is acidic (

    
    ). Crystallization from a neutral-to-slightly-basic aqueous alcoholic solution keeps PCA ionized and in the mother liquor, while PZA crystallizes out.
    
Protocol A: Thermodynamic Control (Stable -Form)

Target: High purity (>99.8%), stable monoclinic


-polymorph.
  • Dissolution: Charge Crude PZA into Ethanol (95%) at a ratio of 1 g : 15 mL.

  • Thermal Cycle: Heat to reflux (

    
    C) until full dissolution.
    
    • Optional: Add 1 wt% activated carbon, stir for 15 min, and filter hot to remove color/insolubles.

  • Nucleation: Cool slowly to

    
    C. Seed with 0.1 wt% pure 
    
    
    
    -PZA crystals to prevent metastable nucleation.
  • Growth: Cool from

    
    C to 
    
    
    
    C at a rate of
    
    
    C/min.
    • Why: Rapid cooling risks trapping mother liquor inclusions and forming the metastable

      
      -phase.
      
  • Isolation: Filter under vacuum. Wash cake with cold Ethanol (

    
    C).
    
  • Drying: Vacuum dry at

    
    C.
    
    • Validation: PXRD should show characteristic peaks at

      
       (monoclinic).
      
Protocol B: Kinetic Control (Metastable -Form)

Target: Needle-like crystals with bending properties (mechanical plasticity).

  • Solvent System: Prepare a mixture of Methanol : 1,4-Dioxane (1:1 v/v) .

  • Dissolution: Dissolve PZA at saturation temperature (

    
    C).
    
  • Crash Cooling: Rapidly cool the solution to

    
    C (Rate 
    
    
    
    C/min) or pour into an antisolvent (Cold Hexane).
  • Stabilization: Isolate immediately.

    • Warning: The

      
      -form will transform to 
      
      
      
      upon grinding or prolonged storage. Store at low temperature.

Part 3: Advanced Case Study - Favipiravir (T-705)

Favipiravir requires a specialized approach due to the 3-hydroxyl group, which allows for pH-swing purification.

Protocol C: Acid-Base Precipitation & Recrystallization

Target: Removal of inorganic salts (


, 

) and organic intermediates.

Step 1: Acid-Base Purification (Chemical)

  • Dissolution: Suspend crude Favipiravir in water.

  • Basification: Add saturated

    
     or 
    
    
    
    solution dropwise until pH
    
    
    7.5–8.0.
    • Mechanism:[1][2][3] Favipiravir deprotonates (forming the sodium salt) and dissolves. Insoluble impurities remain solid.

  • Filtration: Filter the solution to remove insoluble byproducts.

  • Precipitation: Acidify the filtrate with 6N HCl to pH

    
     2.0–3.0.
    
    • Result: Favipiravir precipitates as a free acid.

  • Collection: Filter the solid and wash with cold water to remove trapped salts.

Step 2: Polymorphic Recrystallization (Physical)

  • Solvent: Use Ethanol/Water (9:1) or Ethyl Acetate .

    • Note: Ethanol/Water yields the stable Orthorhombic form. Ethyl Acetate can yield the metastable Tetragonal form.

  • Process: Dissolve the wet cake from Step 1 in boiling Ethanol/Water.

  • Crystallization: Cool to room temperature over 4 hours.

  • Yield: Typical recovery is ~85-90% with purity >99.5%.

Part 4: Visualization of Pathways

Diagram 1: Pyrazinamide Polymorph Landscape

This diagram illustrates the energy and transformation relationships between PZA polymorphs.

PZA_Polymorphs Alpha Alpha (α) Thermodynamic Stable Form (Monoclinic) Gamma Gamma (γ) High Temp Stable (>160°C) (Monoclinic) Alpha->Gamma Heat > 160°C Delta Delta (δ) Metastable / Brittle-to-Bending (Triclinic) Delta->Alpha Grinding / Storage (Irreversible) Gamma->Alpha Cooling Beta Beta (β) Low Temp Form Beta->Alpha Ambient Conditions Solution Solution Phase (MeOH/Dioxane or EtOH) Solution->Alpha Slow Evap / Cooling (Ethanol, Water) Solution->Delta Rapid Cooling (MeOH/Dioxane)

Caption: Thermodynamic relationships of Pyrazinamide polymorphs. Green arrows indicate preferred pathways for stable API production.

Diagram 2: Favipiravir Purification Workflow

A logic flow for the purification of complex pyrazine derivatives.

Favipiravir_Workflow Crude Crude Favipiravir (Contains Salts/Byproducts) Base Add NaHCO3 (aq) pH 7.5 - 8.0 Crude->Base Filter1 Filtration (Remove Insolubles) Base->Filter1 Acid Add HCl pH 2.0 - 3.0 Filter1->Acid Precip Precipitation (Free Acid Form) Acid->Precip Recryst Recrystallization (Ethanol/Water) Precip->Recryst Final Pure Favipiravir (Orthorhombic Form) Recryst->Final

Caption: Integrated Chemical (pH-swing) and Physical (Recrystallization) purification logic for Favipiravir.

Part 5: Process Analytical Technology (PAT)

To ensure "Trustworthiness" in the protocol, real-time monitoring is essential to detect the onset of the


 transition or "oiling out."
  • Raman Spectroscopy:

    • Purpose: In-situ polymorph identification.

    • Marker: Monitor the C=O stretch region.

      
      -form and 
      
      
      
      -form have distinct shifts due to different hydrogen bonding networks.
  • FBRM (Focused Beam Reflectance Measurement):

    • Purpose: Track Chord Length Distribution (CLD).

    • Signal: A sudden drop in mean chord length often indicates secondary nucleation (undesirable fines) or a polymorphic transformation event (crystal breakage/reshaping).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution temperature too high; Supersaturation generated too fast.Reduce cooling rate; Add seed crystals at the metastable limit; Use a co-solvent (e.g., Ethanol + 5% Water).
Low Yield pH incorrect (for Favipiravir) or high solubility of impurity.Adjust pH to isoelectric point; Cool to lower final temperature (

C).
Wrong Polymorph Cooling too fast (

-form) or wrong solvent.
Slow down cooling (

C/min); Ensure seeding with pure

-form; Avoid chlorinated solvents if

-form is unwanted.

References

  • Polymorphism of Pyrazinamide

    • Relative Stability of Pyrazinamide Polymorphs Revisited. MDPI Crystals. Link

    • Pyrazinamide Polymorphs: Relative Stability and Vibrational Spectroscopy. Crystal Growth & Design.[4] Link

  • Favipiravir Crystallization

    • Novel Polymorph of Favipiravir—An Antiviral Medication.[5] MDPI. Link

    • An economical and practical procedure of favipiravir synthesis.[3] Chemical Papers.[2][3][6][7] Link[3]

  • Solubility & Thermodynamics

    • Thermodynamic Assessment of the Pyrazinamide Dissolution Process. PubMed. Link

    • Solubility of pyrazinamide in ten solvents. Journal of Chemical Thermodynamics. Link

Sources

Troubleshooting & Optimization

Improving solubility of lipophilic pyrazinecarboxamides in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Guide

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Solubility optimization for lipophilic pyrazine-2-carboxamide derivatives (LogP > 2.5).[1]

Introduction: The Solubility Paradox

Welcome. If you are here, you are likely dealing with a pyrazinecarboxamide derivative that exhibits potent biological activity (likely antimycobacterial or antifungal) but fails in aqueous media.[1]

The Core Challenge: While pyrazinecarboxamide (Pyrazinamide) itself is moderately soluble, the addition of lipophilic side chains (e.g., 5-tert-butyl, 6-chloro, or aryl-substituted moieties) to improve potency drastically increases LogP (often > 4.0). These molecules possess a rigid aromatic core and a weakly basic nitrogen (pKa ~0.5), rendering standard salt formation ineffective and prone to hydrolysis.[1]

This guide prioritizes Amorphous Solid Dispersions (ASD) and Cyclodextrin Complexation —the two most robust strategies for this specific chemical class.[1]

Module 1: Diagnostic Characterization

Before attempting formulation, you must quantify the barrier.

Decision Matrix: Selecting Your Strategy

Use the following logic flow to determine the optimal formulation path based on your compound's physicochemical properties.

G Start Start: Characterize Compound LogP Check LogP Start->LogP Melting Check Melting Point (Tm) LogP->Melting LogP > 3.0 Lipid_Path Strategy C: Lipid Formulation (SEDDS) LogP->Lipid_Path LogP > 5.0 (Extreme Lipophilicity) Dose Target Dose Requirement Melting->Dose Tm > 200°C ASD_Path Strategy B: Amorphous Solid Dispersion (Best for High Dose/High Tm) Melting->ASD_Path Tm < 200°C CD_Path Strategy A: Cyclodextrin Complexation (Best for High Potency/Low Dose) Dose->CD_Path Low Dose (<50mg) Dose->ASD_Path High Dose (>100mg)

Figure 1: Strategic decision tree for pyrazinecarboxamide formulation based on physicochemical properties.

Module 2: Primary Formulation Protocols

Strategy A: Cyclodextrin (CD) Complexation

Why it works: Pyrazinecarboxamides fit well into the hydrophobic cavity of


-Cyclodextrin.[1] The amide group hydrogen bonds with the CD rim, while the lipophilic pyrazine ring is shielded from water.
Recommended Grade:  Hydroxypropyl-

-Cyclodextrin (HP-

-CD) due to higher water solubility (>600 mg/mL) compared to parent

-CD.[1]
Protocol: Phase Solubility Study (Higuchi & Connors)[1]
  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 20, 40 mM) in phosphate buffer (pH 6.8).
    
  • Saturation: Add excess pyrazinecarboxamide derivative to each vial.

  • Equilibration: Shake at 25°C for 72 hours. Critical: Protect from light if the derivative is photosensitive.

  • Filtration: Filter through a 0.45 µm PVDF filter.

  • Quantification: Analyze via HPLC-UV (typically 268-270 nm for pyrazine core).[1]

Data Interpretation: | Stability Constant (


) | Interpretation | Action |
| :--- | :--- | :--- |
| < 100 M⁻¹ | Weak interaction | Switch to SBE-

-CD (Captisol®) or add 0.1% PVP as a ternary agent. | | 100 - 1000 M⁻¹ | Ideal range | Proceed to lyophilization. | | > 5000 M⁻¹ | Too strong | Risk of incomplete release in vivo; monitor dissolution carefully.[1] |
Strategy B: Amorphous Solid Dispersion (ASD)

Why it works: The rigid crystal lattice of pyrazine derivatives requires high energy to break (high melting point).[1] ASD freezes the molecule in a disordered, high-energy state, creating a "spring" effect for supersaturation.

Protocol: Solvent Evaporation (Rotary Evaporator)[1]
  • Carrier Selection: Use HPMC-AS (L grade) or PVP-VA64 .[1]

    • Reasoning: HPMC-AS provides pH-dependent release and prevents recrystallization of the amide.[1]

  • Solvent System: Dissolve drug and polymer (Ratio 1:3) in Methanol/Dichloromethane (1:1 v/v).

    • Note: Pyrazinecarboxamides are soluble in DCM; polymers prefer Methanol.[1] The blend ensures single-phase solution.[1]

  • Evaporation: Remove solvent at 40°C under reduced pressure.

  • Drying: Vacuum dry for 24h to remove residual DCM (toxic class 2 solvent).[1]

  • Characterization: Confirm amorphicity via XRPD (absence of sharp peaks).

Module 3: Troubleshooting Center

Issue 1: "My formulation precipitates immediately upon dilution in media."

Diagnosis: This is the "Parachute Failure."[1] You achieved supersaturation (the spring), but the drug recrystallized before absorption. Root Cause: Pyrazinecarboxamides are rapid crystallizers due to strong intermolecular hydrogen bonding (amide-amide interactions).[1]

Corrective Actions:

  • Add a Crystallization Inhibitor: Incorporate 1-5% HPMC E5 or Tween 80 into the aqueous phase.[1]

  • Check the Polymer: If using PVP, switch to HPMC-AS .[1] PVP is hygroscopic and can induce moisture-mediated recrystallization of the pyrazine amide.[1]

  • Visual Check:

Troubleshooting Precip Precipitation Observed Time Time of Onset? Precip->Time Immediate < 5 Minutes Time->Immediate Fast Delayed > 1 Hour Time->Delayed Slow Solvent_Crash Solvent Crash (Cosolvent too high) Immediate->Solvent_Crash Nucleation Nucleation (Lack of inhibitor) Delayed->Nucleation Fix1 Reduce Ethanol/DMSO Switch to Micelles Solvent_Crash->Fix1 Fix2 Add HPMC or Switch to HPMC-AS Nucleation->Fix2

Figure 2: Troubleshooting flow for precipitation events.

Issue 2: "Chemical instability observed during storage."

Diagnosis: Hydrolysis of the amide group to pyrazinoic acid.[1] Root Cause: The pyrazine ring is electron-withdrawing, making the amide carbonyl susceptible to nucleophilic attack, especially in acidic or basic environments. Corrective Actions:

  • Avoid Acidic Excipients: Do not use citric acid as a buffer.[1]

  • Moisture Control: If using ASD, package with desiccants.[1] The amide hydrolysis is moisture-mediated.[1]

  • Buffer Choice: Maintain pH near neutral (pH 6.0 - 7.0).[1]

Frequently Asked Questions (FAQ)

Q: Can I just make a hydrochloride salt to improve solubility? A: Proceed with extreme caution. The pyrazine nitrogens are very weakly basic (pKa < 1.0).[1] While you can form a salt with strong acids (like HCl), these salts are often hygroscopic and chemically unstable (prone to hydrolysis) due to the low pKa.[1] A cocrystal approach (e.g., with saccharin or resorcinol) is scientifically superior for this class.[1]

Q: Why is my dissolution profile showing a "spring and drop" effect? A: This is typical of amorphous systems.[1] The drug dissolves rapidly (spring) to a supersaturated level, then precipitates to its equilibrium solubility (drop). To sustain the "spring," you need a "parachute"—a polymer like HPMC-AS that inhibits crystal growth in the media.

Q: Which cosolvent is best for IV formulation of these derivatives? A: DMSO is effective but often restricted.[1] PEG 400 (up to 30%) combined with Ethanol (10%) is the industry standard.[1] However, ensure you dilute slowly to avoid the "solvent shock" precipitation described in Issue 1.

References

  • Doležal, M. et al. (2006).[1] Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules. Link

  • Viernstein, H. & Wolschann, P. (2020).[1] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Vasconcelos, T. et al. (2007).[1][2] Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today. Link

  • Jain, K.S. et al. (2012).[1] Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar. Link

Sources

Technical Support Center: Optimizing 6-Chloropyrazine-2-Carboxylic Acid Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Subject: 6-Chloropyrazine-2-Carboxylic Acid (6-CPCA) Condensation Protocols Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Chemistry

The Challenge: Condensing 6-chloropyrazine-2-carboxylic acid (6-CPCA) is chemically distinct from standard benzoic acid couplings. The pyrazine ring is highly electron-deficient (π-deficient), making the carbonyl carbon exceptionally electrophilic. However, this same electronic withdrawal activates the chlorine at the C6 position towards Nucleophilic Aromatic Substitution (


) .

The Balancing Act: You must activate the carboxylic acid (


) sufficiently to react with your amine/alcohol, without triggering the displacement of the chlorine atom (

) or causing thermal decarboxylation.
Key Mechanistic Risks
  • 
     Competition:  Strong nucleophiles (primary amines) or high temperatures can displace the 6-Cl.
    
  • Hydrolysis Sensitivity: The electron-poor ring makes activated intermediates (acid chlorides) extremely sensitive to moisture.

  • Decarboxylation: Pyrazine-2-carboxylic acids are prone to thermal decarboxylation above 100°C.

Standard Operating Protocols (SOPs)

Method A: The Acid Chloride Route (Robust, Scalable)

Best for: Non-sensitive amines, scale-up (>5g), and anilines.

Reagents: Thionyl Chloride (


), Toluene (anhydrous), Catalytic DMF.
Rationale: 

converts the acid to the highly reactive acid chloride. Toluene is preferred over DCM for higher boiling point flexibility, but DCM is safer for solubility.

Protocol:

  • Activation: Suspend 6-CPCA (1.0 equiv) in anhydrous Toluene (5-10 volumes).

  • Catalysis: Add DMF (0.05 equiv) as a catalyst.

  • Chlorination: Add

    
     (1.5 – 2.0 equiv) dropwise at room temperature (RT).
    
    • Critical: Do not rush. Rapid gas evolution (

      
      ) indicates reaction.
      
  • Reflux: Heat to 70-80°C for 2-3 hours. Do not exceed 90°C to avoid degradation.

  • Evaporation: Concentrate in vacuo to remove excess

    
    . Co-evaporate with toluene twice to remove trace HCl.
    
  • Coupling: Dissolve residue in DCM. Add the target amine (1.1 equiv) and a non-nucleophilic base (DIPEA/TEA, 2.0 equiv) at 0°C .

  • Warm: Allow to warm to RT naturally.

Method B: The HATU/Coupling Agent Route (Precision)

Best for: Complex/expensive amines, acid-sensitive substrates, small scale (<1g).

Reagents: HATU, DIPEA, DMF or DMAc. Rationale: HATU generates a reactive active ester (OBt/OAt) that reacts faster with the amine than the amine can attack the C6-chlorine.

Protocol:

  • Dissolution: Dissolve 6-CPCA (1.0 equiv) in anhydrous DMF.

  • Base: Add DIPEA (2.5 equiv). Stir for 5 mins.

  • Activation: Add HATU (1.1 equiv) at 0°C. Stir for 15-30 mins.

    • Visual Check: Solution often turns yellow/orange.

  • Addition: Add the amine (1.0 – 1.2 equiv).

  • Reaction: Stir at RT for 4–12 hours.

    • Note: If the amine is a weak nucleophile (e.g., electron-poor aniline), mild heating (40°C) may be required, but monitor for

      
       byproducts.
      

Data & Yield Comparison

VariableAcid Chloride (

)
HATU / DIPEAMixed Anhydride (TCBC)
Typical Yield 75% - 90%85% - 95%70% - 80%
Risk of

Medium (if heated with amine)Low (RT reaction)Low
Moisture Sensitivity HighModerateHigh
Purification Crystallization often possibleColumn Chromatography usually requiredExtraction/Column
Cost LowHighMedium

Troubleshooting Guide (FAQ)

Q1: I see a +17 mass shift (M+17) or +1 mass shift (M+1) in LCMS relative to the product.

  • Diagnosis: Hydrolysis of the Chlorine. You have formed the 6-hydroxy derivative.

  • Cause: Presence of water during the reaction or workup with strong base. The 6-Cl is susceptible to hydrolysis under basic aqueous conditions.

  • Fix: Ensure solvents are anhydrous. During workup, use mild buffers (pH 5-6) rather than strong NaOH/KOH.

Q2: I see a byproduct where the mass corresponds to two amine additions.

  • Diagnosis: Double addition (

    
    ). The amine reacted with the COOH and displaced the Chlorine.
    
  • Cause: Reaction temperature too high during the coupling step, or excess amine used.

  • Fix: Perform the coupling at 0°C. Add the amine strictly stoichiometrically (1.0 - 1.1 equiv). Switch to a bulkier base (e.g., DIPEA) if using TEA.

Q3: Low conversion using the Acid Chloride method.

  • Diagnosis: Incomplete activation or hydrolysis of the acid chloride before amine addition.

  • Cause:

    
     was removed but the residue absorbed atmospheric moisture.
    
  • Fix: After evaporating

    
    , proceed immediately to the coupling step. Do not store the acid chloride intermediate. Perform under Nitrogen/Argon.
    

Q4: The reaction turns black/tarry.

  • Diagnosis: Polymerization or decomposition.

  • Cause: Thermal instability. Pyrazines can degrade above 100°C or in the presence of strong Lewis acids for prolonged periods.

  • Fix: Keep reaction temperatures below 80°C.

Visual Workflows

Diagram 1: Method Selection & Workflow

G Start Start: 6-Chloropyrazine-2-COOH CheckAmine Analyze Amine Partner Start->CheckAmine RouteA Route A: Robust/Scale-Up (Anilines, Simple Amines) CheckAmine->RouteA Stable/Cheap RouteB Route B: Precision/Small Scale (Complex/Expensive Amines) CheckAmine->RouteB Sensitive/Costly StepA1 Activation: SOCl2 / Toluene (Cat. DMF, 70°C) RouteA->StepA1 StepB1 Activation: HATU / DIPEA (DMF, 0°C, 30 min) RouteB->StepB1 StepA2 Evaporation (Remove SOCl2) StepA1->StepA2 StepA3 Coupling: Add Amine + Base (DCM, 0°C -> RT) StepA2->StepA3 Workup Workup: Acidic Wash (pH 4-5) Avoid Strong Basic Wash StepA3->Workup StepB2 Coupling: Add Amine (Stir RT, 4-12h) StepB1->StepB2 StepB2->Workup

Caption: Decision matrix for selecting between Acid Chloride (Route A) and HATU (Route B) protocols based on substrate stability.

Diagram 2: Troubleshooting Logic

G Issue Low Yield / Impurity CheckMS Check LCMS Mass Issue->CheckMS MassPlus17 Mass +17 / -Cl +OH (Hydrolysis) CheckMS->MassPlus17 M-Cl+OH MassDouble Mass +Amine -Cl (Double Addition) CheckMS->MassDouble M-Cl+Amine MassStart Starting Material Only CheckMS->MassStart No Rxn Fix1 Fix: Dry Solvents, Avoid NaOH Workup MassPlus17->Fix1 Fix2 Fix: Lower Temp (0°C), Stoichiometric Amine MassDouble->Fix2 Fix3 Fix: Check Activation (Old SOCl2 or HATU?) MassStart->Fix3

Caption: Diagnostic flow for identifying common side-reactions (Hydrolysis vs. SnAr) via Mass Spectrometry.

References

  • IOP Conf. Series: Materials Science and Engineering. "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives." (2020).[1][2] Describes the use of 2,4,6-trichlorobenzoyl chloride (TCBC) as a milder alternative to thionyl chloride.

  • Molecules. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." (2002). Details the acid chloride method using thionyl chloride and subsequent condensation with anilines.

  • National Institutes of Health (NIH) / PMC. "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications." (2020). Reviews synthetic routes for Favipiravir, including the handling of 6-halo-pyrazine intermediates and risks of side reactions.

  • Current Chemistry Letters. "Process optimization for acid-amine coupling: a catalytic approach." (2023).[3] Comparative analysis of HATU vs. Acid Chloride yields in heteroaromatic systems.

Sources

Technical Support Center: Troubleshooting Pyrazine Derivative Solubility in MIC Testing

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PYR-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. If you are working with pyrazine derivatives—particularly in the context of antimycobacterial (TB) or novel antimicrobial research—you are likely encountering a specific set of physicochemical barriers.

Pyrazine derivatives often present a "Solubility-Activity Paradox." Their planar, heteroaromatic structure facilitates target binding (often via intercalation or enzyme inhibition) but simultaneously drives high crystal lattice energy and lipophilicity.[1] This leads to precipitation in aqueous media (Mueller-Hinton Broth) , which causes two critical failure modes in Minimum Inhibitory Concentration (MIC) testing:

  • False Negatives: The compound crashes out of solution, reducing the effective concentration below the therapeutic threshold.

  • False Positives: Micro-crystals mimic bacterial turbidity, leading to incorrect optical density (OD) readings.[1]

This guide provides field-proven protocols to resolve these issues while maintaining CLSI/EUCAST compliance.

Module 1: The Solvent Selection & Toxicity Matrix

The Issue: You cannot dissolve pyrazines in water, but high concentrations of organic solvents (DMSO, Ethanol) are toxic to bacteria, invalidating the MIC.

The Solution: Use Dimethyl Sulfoxide (DMSO) as the primary solvent due to its dipolar aprotic nature, but strictly control the final assay concentration (FAC).

Solvent Tolerance Limits (CLSI M07 Guidelines)

While limits vary by organism, the following thresholds are generally accepted for valid MIC data:

Organism ClassRecommended SolventMax Final Conc.[1][2] (%)Notes
Gram-Negative (E. coli, P. aeruginosa)DMSO≤ 2.5%A. baumannii is hypersensitive; keep <1%.[1]
Gram-Positive (S. aureus, Enterococcus)DMSO≤ 1.0%Generally more robust, but >1% risks inhibition.[1][3]
Mycobacteria (M. tuberculosis)DMSO≤ 1.0%Critical for PZA testing; high sensitivity.[1]
Fungi (Candida, Aspergillus)DMSO≤ 1.0%Avoid Ethanol; fungi can metabolize it or be inhibited.[1][3]
Protocol: The "Solvent Control" Validation

Never run a pyrazine MIC plate without a solvent control.[1]

  • Prepare a Mock Stock: Create a solution of media + the highest concentration of DMSO used in your test wells (e.g., 1%).

  • Inoculate: Add bacteria to this mock stock exactly as you would for the drug wells.

  • Read: If the Solvent Control wells show inhibited growth compared to the Growth Control (media + bacteria only), your solvent is toxic. The assay is invalid.

Module 2: Preventing "Crash-Out" (Precipitation)

The Issue: Your stock solution is clear, but as soon as you dilute it into the broth, the compound precipitates. This is "dilution shock"—a rapid change in polarity forces the hydrophobic pyrazine out of solution.

The Solution: The Intermediate Step-Down Protocol . Do not dilute directly from 100% DMSO to 100% Aqueous Media.[1]

Step-by-Step Workflow
  • Master Stock: Dissolve pyrazine derivative in 100% DMSO at 100x the final desired concentration (e.g., 6400 µg/mL).

  • Intermediate Stock: Dilute the Master Stock 1:10 into warm (37°C) broth or a 50% DMSO/Water mix. This buffers the polarity shift.

    • Check point: Vortex vigorously.[1] If cloudiness persists, sonicate for 30 seconds.

  • Working Solution: Dilute the Intermediate Stock into the final assay plate to reach the desired concentration (e.g., 64 µg/mL).

  • Surfactant Addition (Optional): If precipitation persists, add Tween 80 to the broth (Final concentration: 0.002% to 0.02%).[1]

    • Warning: Tween 80 can hydrolyze some esters; ensure chemical compatibility.[1]

Visualization: Troubleshooting Logic Flow

G start Observation: Turbidity in Well check_control Check Sterility Control (Media + Compound only) start->check_control is_cloudy Is Control Cloudy? check_control->is_cloudy yes_cloudy Precipitation Detected is_cloudy->yes_cloudy Yes no_clear Bacterial Growth Likely is_cloudy->no_clear No action_precip Action: Add 0.01% Tween 80 or Reduce Stock Conc. yes_cloudy->action_precip action_growth Action: Confirm with Resazurin Dye no_clear->action_growth

Caption: Logic flow for distinguishing between compound precipitation and bacterial growth.

Module 3: The Pyrazinamide (PZA) pH Factor

The Issue: Pyrazinamide (PZA) and its derivatives are unique.[4] PZA is a prodrug requiring conversion to pyrazinoic acid (POA) by the enzyme pyrazinamidase (PncA). This activity is pH-dependent .[1]

  • Standard PZA testing requires acidic pH (5.5 – 6.0).[1]

  • Problem: Acidic pH drastically reduces the solubility of many pyrazine derivatives, causing immediate precipitation.

The Solution: Buffer management or Neutral pH Testing (New Standard).

Method A: The Classical Acidic Method (High Risk of Precipitate)
  • Media: Mueller-Hinton Broth adjusted to pH 6.0 using Phosphate Buffer.

  • Solubility Fix: You must use a higher percentage of DMSO (up to 1-2% if validated) because the acidity lowers the solubility product (

    
    ) of the pyrazine ring.
    
Method B: The Neutral pH Alternative (Recommended)

Recent studies (Shi et al., Zhang et al.) indicate PZA derivatives can be tested at pH 6.8 if using specific defined media (like PZA-S1) or if the derivative does not require PncA activation (e.g., direct POA analogs).[1][3]

  • Benefit: Solubility is significantly higher at pH 6.8 than pH 5.5.[1]

  • Action: If your derivative is a direct analog of Pyrazinoic Acid, test at neutral pH to avoid solubility headaches.

Module 4: Visual Interference & Dye Protocols

The Issue: Even with optimization, some micro-crystals remain. An OD600 reading cannot distinguish between a crystal and a bacterium.[1]

The Solution: Metabolic Dyes (Colorimetric MIC).

Protocol: Resazurin (Alamar Blue) Assay

Use this to confirm MIC endpoints in cloudy/precipitated wells.[1]

  • Incubate: Run MIC plate for standard duration (18-24h).

  • Add Dye: Add 30 µL of 0.01% Resazurin solution to each well.

  • Re-incubate: Incubate for 1-4 hours.

  • Interpret:

    • Blue: No growth (Metabolically inactive).[1] The turbidity is Crystals .[1]

    • Pink/Fluorescent: Growth (Metabolically active).[1] The turbidity is Bacteria .[5]

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: generally, No. Ethanol evaporates rapidly during plate preparation, altering concentrations.[1] It is also more toxic to many fungal strains and some Gram-negative bacteria than DMSO.[1] Stick to DMSO unless your specific derivative reacts with it.[1]

Q: My compound precipitates at 4°C. Can I store plates in the fridge? A: No. Pyrazines have high lattice energy.[1] Cooling promotes crystallization.[1] Prepare plates fresh, or if you must store them, freeze them at -80°C and thaw completely at 37°C with vortexing before inoculation.

Q: What is the "Edge Effect" in pyrazine testing? A: In 96-well plates, outer wells evaporate faster, concentrating the solvent and drug, potentially causing precipitation in just the edge wells.

  • Fix: Fill the outer perimeter wells with sterile water (do not use them for testing) to create a humidity buffer.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1][4][6] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Eloff, J. N. (1998).[1][2] A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta Medica. (Validates DMSO toxicity limits). Link

  • Shi, W., et al. (2021).[1][4][6][7] Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium.[1][8] Antibiotics.[1][5][9][10][11] (Establishes neutral pH testing protocols). Link

  • Zhang, Y., et al. (2013).[1][6] Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. (Explains the pH-dependent mechanism of PZA). Link[1]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003).[1] Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[1][4][6][8][10][12] (Solvent guidelines). Link

Sources

Technical Support Center: Enhancing Lipophilicity of Pyrazinamide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Lipophilicity Paradox in TB Therapy

Welcome to the technical support hub for Pyrazinamide (PZA) optimization. As researchers, you face a paradox: PZA is a cornerstone of first-line tuberculosis (TB) therapy, yet its high hydrophilicity (LogP ~ -0.7) limits its passive diffusion across the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb) and complicates its encapsulation in lipid-based carriers.

This guide addresses the technical challenges of synthesizing lipophilic PZA analogues (e.g., fatty acid esters/amides) and formulating them for enhanced delivery. We move beyond basic theory to troubleshoot specific experimental failures in synthesis, characterization, and biological evaluation.

Module 1: Synthetic Strategy & Troubleshooting

Core Protocol: Synthesis of N-Palmitoylpyrazinamide

Rationale: Direct N-acylation of PZA with long-chain fatty acids creates a "double prodrug." It increases lipophilicity for cell wall penetration and liposome loading, releasing active PZA (and subsequently Pyrazinoic Acid, POA) upon intracellular hydrolysis.

Standard Operating Procedure (SOP-Syn-01):

  • Activation: Dissolve Pyrazinamide (10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under nitrogen atmosphere.

  • Base Addition: Add dry Pyridine (12 mmol) as a proton scavenger. Critical: Do not use triethylamine if side-products are observed; pyridine is milder for this specific amide-amide coupling.

  • Acylation: Dropwise add Palmitoyl Chloride (11 mmol) dissolved in DCM (10 mL) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and reflux for 6–12 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Work-up: Wash reaction mixture with 5% NaHCO3 (2x), 0.1M HCl (1x), and Brine. Dry over Na2SO4.[1]

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography.

Troubleshooting Guide: Synthesis
Issue Probable Cause Corrective Action
Low Yield (<30%) Moisture in reagents hydrolyzing the acid chloride.Ensure Palmitoyl Chloride is distilled or fresh. Use strictly anhydrous DCM and glassware dried at 120°C.
Recovery of Starting Material Low nucleophilicity of the amide nitrogen on PZA.The amide nitrogen is electron-poor due to the pyrazine ring. Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to activate the acyl chloride.
Product Hydrolysis on Column Silica gel acidity cleaving the labile imide bond.Pre-treat silica gel with 1% Triethylamine in hexane before loading the column. Switch to neutral alumina if instability persists.
O-Acylation vs N-Acylation Ambident nucleophile competition.While N-acylation is thermodynamically favored, kinetic O-acylation can occur. Refluxing typically rearranges kinetic O-products to the thermodynamic N-product.

Module 2: Characterization & Physicochemical Properties

Visualizing the Synthetic Logic

The following diagram illustrates the pathway from PZA to its lipophilic analogues and the critical decision nodes during synthesis.

SynthesisWorkflow cluster_decision Design Choice PZA Pyrazinamide (PZA) (Hydrophilic) POA Pyrazinoic Acid (POA) (Active Metabolite) PZA->POA Hydrolysis (In vivo/vitro) NAcyl N-Acyl PZA (Lipophilic Prodrug) PZA->NAcyl Acylation (Pyridine/DCM) Ester POA Ester (Lipophilic Prodrug) POA->Ester Esterification (DCC/DMAP) AcylCl Fatty Acid Chloride (e.g., Palmitoyl-Cl) AcylCl->NAcyl Alcohol Fatty Alcohol (e.g., Octanol) Alcohol->Ester

Figure 1: Synthetic pathways for generating lipophilic PZA analogues. The choice between N-acylation (modifying PZA) and Esterification (modifying POA) dictates the hydrolysis mechanism in vivo.

Troubleshooting Guide: Characterization

Q: Why does my experimental LogP differ significantly from the predicted CLogP? A: PZA analogues often form micelles or aggregates in the octanol phase due to their amphiphilic nature (polar pyrazine head + lipid tail).

  • Solution: Do not rely solely on shake-flask methods at high concentrations. Use RP-HPLC retention time correlation against a standard curve of known lipophilic compounds. This avoids aggregation artifacts.

Q: I cannot get a clean NMR spectrum; the peaks are broad. A: This is a solubility mismatch.

  • Solution: The lipid tail prefers CDCl3, while the pyrazine ring prefers DMSO-d6. For analogues with chain lengths >C10, use CDCl3 . If the pyrazine protons are broad, try a mixture of CDCl3:CD3OD (4:1) to disrupt hydrogen bonding and improve solvation of the headgroup.

Module 3: Biological Evaluation & Delivery Systems

Data Summary: Lipophilicity vs. Activity

The table below summarizes how chain length impacts lipophilicity (LogP) and antimycobacterial activity (MIC). Note the "cutoff effect" where excessive lipophilicity reduces solubility in aqueous media, artificially raising MIC.

CompoundChain LengthCalc. LogPExp. LogPMIC (µg/mL) vs Mtb H37Rv
Pyrazinamide (PZA)--0.71-0.720 - 50 (pH 5.5)
N-Butyryl PZAC40.850.7812.5
N-Octanoyl PZAC82.902.656.25
N-Palmitoyl PZAC166.806.10>100 (Solubility limited)
PZA-LNP (Formulation) C16 N/A N/A 3.12

Data aggregated from representative structure-activity relationship studies [1, 2].

Protocol: Shake-Flask LogP Determination (Micro-Scale)

Rationale: Accurate LogP is critical for predicting blood-brain barrier penetration and liposome encapsulation efficiency.

  • Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Dissolution: Dissolve 1 mg of analogue in 1 mL of pre-saturated Octanol.

  • Partitioning: Add 1 mL of pre-saturated PBS. Vortex for 30 minutes at 25°C.

  • Separation: Centrifuge at 2000g for 10 minutes to separate phases.

  • Quantification: Measure absorbance of both phases at λmax (approx. 268 nm for PZA core).

  • Calculation:

    
    
    
Troubleshooting Guide: Bioassays & Formulation

Q: My compound precipitates immediately when added to the MIC assay media (7H9 broth). A: The "cutoff effect." Highly lipophilic analogues (C12+) are insoluble in water.

  • Solution:

    • Dissolve stock in DMSO (keep final DMSO < 1% in assay).

    • Use Tyloxapol (0.05%) in the broth to stabilize the suspension without inhibiting bacterial growth.

    • Better approach: This indicates the compound requires a delivery vector.[2] Test the compound encapsulated in liposomes or solid lipid nanoparticles (SLNs) rather than as a free drug.

Q: Encapsulation efficiency (EE) in liposomes is low (<30%). A: The lipid tail of your analogue may not match the carrier lipids, causing phase separation.

  • Solution: Match the chain length. If using DPPC (C16) liposomes, use the N-Palmitoyl (C16) PZA analogue. The "lock and key" hydrophobic interaction maximizes retention in the bilayer.

Visualizing the Delivery Mechanism

DeliveryMechanism Formulation Lipid Nanoparticle (LNP) (Encapsulating Lipophilic PZA) Macrophage Alveolar Macrophage (Mtb Host Cell) Formulation->Macrophage Phagocytosis Endosome Endosome/Lysosome (Acidic pH 5.0) Macrophage->Endosome Trafficking Hydrolysis Enzymatic Hydrolysis (Esterases/Amidases) Endosome->Hydrolysis Lipid Coat Breakdown Release Release of POA (Active Agent) Hydrolysis->Release Prodrug Activation Target Mtb Ribosome/FAS-I (Bacterial Death) Release->Target Accumulation

Figure 2: Drug delivery cascade. Lipophilic modification enables high-efficiency loading into LNPs, which are passively targeted to macrophages (the reservoir of Mtb). Intracellular enzymes cleave the lipid tail, releasing the active drug.

References

  • Synthesis and Activity of Lipophilic PZA Derivatives: Bergmann, K. E., et al. (1996). Lipophilic N-acylpyrazinamide derivatives: synthesis, physicochemical characterization, liposome incorporation, and in vitro activity against Mycobacterium avium-intracellulare. Antimicrobial Agents and Chemotherapy.[3][4][5][6] [Link]

  • Prodrug Activation and Stability: Simões, M. F., et al. (2009).[3] Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis. European Journal of Pharmaceutical Sciences. [Link]

  • Solid Lipid Nanoparticles (SLN) for PZA Delivery: Venkatesh, D. N., et al. (2025).[2][7] Formulation and Optimization of Pyrazinamide-Loaded Solid Lipid Nanoparticles. Tuberculosis Research and Treatment. [Link]

  • Mechanisms of Pyrazinamide Action: Zimhony, O., et al. (2000). Pyrazinamide inhibits fatty acid synthesis in Mycobacterium tuberculosis.[4][6][8] Nature Medicine. [Link]

Sources

Purification of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ZN-6CL-PUR Subject: Purification of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Overview & Chemical Context

You are synthesizing 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide . This molecule presents a classic "Goldilocks" challenge in purification: it possesses a hydrolytically sensitive chlorine atom on the electron-deficient pyrazine ring, making it susceptible to nucleophilic aromatic substitution (


) if handled aggressively.[1]

This guide treats your purification workflow as a logic gate system . We utilize the distinct pKa differences between your product (neutral amide), your amine starting material (weak base), and your acid starting material (weak acid) to separate them chemically before resorting to physical separation.[1]

Module 1: The "Chemist's Sieve" (Acid/Base Extraction)

Objective: Remove unreacted 4-chloroaniline and 6-chloropyrazine-2-carboxylic acid without degrading the pyrazine core.[1]

The Logic:

  • Impurity A (4-Chloroaniline): Weak base (pKa ~3.98).[1] Soluble in organics; becomes water-soluble anilinium salt at pH < 2.[1]

  • Impurity B (Pyrazine Acid): Weak acid (pKa ~2.8).[1] Soluble in organics; becomes water-soluble carboxylate at pH > 7.[1]

  • Target (Amide): Neutral. Remains in the organic layer throughout.[1]

Protocol 1.0: Differential Extraction

Prerequisite: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] (EtOAc is preferred for safety and better phase separation).[1]

Step 1: The Acid Wash (Removing Aniline) [1]

  • Wash the organic layer with 1.0 M HCl (2x volume).[1]

    • Mechanism:[1][2][3][4][5][6]

      
       (Water Soluble).[1]
      
    • Observation: The yellow tint of the aniline should migrate to the aqueous layer.

  • CRITICAL CHECK: Do not use concentrated strong acids, as they may hydrolyze the amide bond.[1]

Step 2: The Mild Base Wash (Removing Acid) [1]

  • Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (

    
    ) .[1]
    
    • Mechanism:[1][3][4][5][6]

      
      .[1]
      
    • Observation: Gas evolution (

      
      ).[1] Vent your separatory funnel frequently.[1]
      
  • WARNING: Do NOT use NaOH. Hydroxide is a strong nucleophile and can attack the 6-position of the pyrazine ring, displacing the chlorine atom (

    
     reaction), creating a hydroxyl-pyrazine impurity that is nearly impossible to remove.[1]
    

Step 3: The Brine Polish [1]

  • Wash with Saturated NaCl (Brine) to remove trapped water.[1]

  • Dry over Anhydrous

    
    . Filter and concentrate.
    
Visualizing the Logic

PurificationLogic Start Crude Reaction Mixture (EtOAc/DCM) AcidWash Wash with 1.0 M HCl Start->AcidWash AqLayer1 Aqueous Layer: 4-Chloroanilinium Salt (Discard) AcidWash->AqLayer1 Extracts Bases OrgLayer1 Organic Layer: Product + Pyrazine Acid AcidWash->OrgLayer1 Retains Neutrals/Acids BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer: Pyrazine Carboxylate (Discard) BaseWash->AqLayer2 Extracts Acids OrgLayer2 Organic Layer: Neutral Product BaseWash->OrgLayer2 Retains Neutrals Crystallize Recrystallization (EtOH/Water) OrgLayer2->Crystallize

Figure 1: Differential Extraction Logic Flow. Blue nodes represent actions; Green represents the path of the product; Red represents waste streams.

Module 2: Crystallization (The Final Polish)

If the extraction does not yield sufficient purity (>95%), recrystallization is superior to chromatography for this class of compounds due to their high crystallinity.[1]

Solvent System: Ethanol (EtOH) or EtOH/Water.[1]

Protocol 2.0: Recrystallization

  • Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • If the solution is dark, add activated charcoal, boil for 2 minutes, and filter while hot through Celite.

  • Allow the solution to cool to room temperature slowly.[1]

  • The Anti-Solvent Trick: If crystals do not form, add warm water dropwise until the solution turns slightly turbid (cloudy).[1] Re-heat to clarify, then let cool.

  • Cool to 4°C (fridge) for 4 hours.

  • Filter the off-white/white needles and wash with cold Hexane/Ethanol (9:1).[1]

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Product is "Oiling Out" Impurities are lowering the melting point, or cooling is too fast.[1]Re-dissolve in boiling solvent.[1] Add a "seed crystal" of pure product if available. Cool very slowly (wrap flask in foil/towel).
Low Yield after Acid Wash Product might be protonated (unlikely for amides, but possible for pyrazines).[1]Check the pH of the aqueous acid layer. If product is missing, neutralize the aqueous layer with NaHCO3 and back-extract into EtOAc.[1]
Yellow Color Persists Oxidation products of 4-chloroaniline.[1]Recrystallize using Activated Charcoal (carbon).[1] This specifically targets planar, colored aromatic impurities.[1]
Emulsion in Sep Funnel Micro-precipitates or similar densities.Add solid NaCl to saturate the aqueous layer.[1][7] Filter the mixture through a Celite pad to break surface tension.[1]
Deep Dive: The Stability of the Pyrazine-Cl Bond

Researchers often overlook the reactivity of the chlorine atom on the pyrazine ring. Unlike chlorobenzene, chloropyrazine is electron-deficient.[1]

ReactionPathways Product 6-Cl-Pyrazine-Amide NaOH Strong Base (OH-) Product->NaOH High Risk NaHCO3 Weak Base (HCO3-) Product->NaHCO3 Recommended SNAr SNAr Hydrolysis (Formation of OH-Pyrazine) NaOH->SNAr Safe Deprotonation Only (Safe Workup) NaHCO3->Safe

Figure 2: Stability Risk Assessment.[1] Strong bases promote the displacement of the chlorine atom.

The chlorine at the 6-position is activated for Nucleophilic Aromatic Substitution (


).[1] If you use NaOH (pH > 13), the hydroxide ion can attack the carbon bearing the chlorine, displacing it. This transforms your active pharmaceutical ingredient (API) into a hydroxy-pyrazine byproduct, which is often inactive and difficult to separate.[1] Always use Bicarbonate. 
References
  • Doležal, M., et al. (2009).[1] "Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides." Molecules, 14(10), 4197-4212.[1]

    • Context: Primary source for the synthesis and biological evaluation of 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide.[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]

    • Context: Standard reference for pKa values and general purification protocols for arom
  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 7812, 4-Chloroaniline." [1]

    • Context: Verification of pKa (3.98) and solubility data for the amine impurity.[1]

  • Fiedler, W. J., et al. (2002).[1] "Nucleophilic aromatic substitution reactions of chloroazines." Environmental Science & Technology, 36(9), 1992-1999.[1] [1]

    • Context: Mechanistic grounding for the instability of chloropyrazines in basic media.

Sources

Overcoming precipitation issues in biological assay media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Assay Optimization Support Center. If you are reading this, you are likely facing the "black box" of assay failure: inconsistent data, high background noise, or visible particulates in your wells.

Precipitation in biological media is rarely a random event; it is a thermodynamic inevitability when kinetic boundaries are crossed. Whether you are dealing with small molecule "crash-out" in high-throughput screening (HTS) or inorganic salt crystallization in long-term cell culture, the root cause is almost always traceable to solubility limits , pH drift , or solvent incompatibility .

This guide moves beyond generic advice. We will deconstruct the physics of precipitation and provide self-validating protocols to resolve it.

Module 1: Small Molecule "Crash-Out" (DMSO to Aqueous Transition)

Q: Why do my compounds precipitate immediately upon addition to the assay plate, even though the final concentration is theoretically soluble?

The Mechanism: This is the "Plume Effect." When you pipette a hydrophobic compound dissolved in DMSO into an aqueous buffer, the DMSO diffuses into the water faster than the compound can disperse. This creates a transient, localized zone of high compound concentration and low solvent capacity at the tip of the pipette. The compound supersaturates locally and nucleates into crystals before it can mix with the bulk media [1].

The Solution: You must alter the mixing kinetics or the dispensing method .

Troubleshooting Protocol: Acoustic vs. Tip-Based Transfer

If you are using tip-based liquid handlers, you are fighting physics. If available, switch to Acoustic Droplet Ejection (ADE).

Visualization: The Mixing Kinetic Model

G cluster_0 Tip-Based Transfer (Risk High) cluster_1 Acoustic Transfer (Risk Low) Tip Pipette Tip (microliter volume) Plume Local Solvent Plume (High Conc/Low Solubility) Tip->Plume Dispense Nucleation Rapid Nucleation (Precipitate Forms) Plume->Nucleation Supersaturation Echo Acoustic Ejection (2.5 nL Droplets) Surface High Surface-to-Vol Ratio Echo->Surface Eject Dispersion Instant Dispersion (No Local Saturation) Surface->Dispersion Rapid Mixing

Figure 1: Comparison of precipitation risk between tip-based pipetting (creating local supersaturation plumes) and acoustic dispensing (nanoliter droplets).

Operational Fixes (If Acoustic Dispensing is unavailable):

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate "dosing plate" at 10% DMSO in buffer, then transfer from there to the assay plate.

  • Jet Mixing: Ensure your liquid handler is set to dispense with high velocity (jet mode) rather than laminar flow to induce immediate turbulence.

  • Cyclodextrin Shielding: Add

    
    -cyclodextrin or BSA (0.1%) to the assay buffer before compound addition. These act as "sinks" to stabilize hydrophobic molecules during the transition [2].
    

Module 2: Inorganic Salt Precipitation (The "Cloudy Media" Issue)

Q: My cell culture media (DMEM/RPMI) turns cloudy after 24 hours, or I see crystals in my stock buffers. Is it contamination?

The Mechanism: If the turbidity dissolves upon adding a drop of acid, it is not contamination; it is Calcium Phosphate (


) . This is the most common inorganic precipitate in bioassays. It occurs because phosphate solubility is inversely related to temperature and pH.
  • The Trigger: As media sits in the incubator, or if HEPES is omitted in open-air handling,

    
     off-gassing causes the pH to rise above 7.4. At pH 7.5+, 
    
    
    
    ions dominate, reacting with
    
    
    to form insoluble salts [3].

The Solution: Control the Order of Addition and pH Buffering .

Data Table: Common Precipitate Triggers
Precipitate TypeVisual CharacteristicPrimary TriggerResolution Strategy
Calcium Phosphate White, milky haze; dissolves with acid.pH > 7.4; Mixing Ca + PO4 concentrates.Add Ca/Mg salts last . Use HEPES (25mM).
Magnesium Hydroxide White flocculent precipitate.pH > 9.0 (often in stock solutions).Adjust pH of stock before adding Mg salts.
Iron (Fe) Salts Yellow/Orange tint or sediment.Oxidation; Neutral pH (Fe needs acid).Chelation (Citrate/EDTA) or keep pH < 5 for stocks.
Protein Aggregates Stringy, white fibers.Shear stress; Freeze-thaw; Interface.Add Polysorbate 20/80; Minimize shaking.
Protocol: The "Segregated Preparation" Method

For preparing custom assay buffers (e.g., Krebs-Henseleit, Tyrode’s).

  • Dissolve 80% of salts: Dissolve NaCl, KCl, and Glucose in 80% of the final water volume.

  • Buffer First: Add your buffering agent (HEPES/MOPS) and adjust pH to ~7.2 (slightly below target).

  • Phosphate Addition: Add phosphate salts (

    
    ) and ensure complete dissolution.
    
  • The Critical Step (Calcium): Dilute your

    
     stock 1:10 in water before adding it to the main beaker. Add it slowly  with vigorous stirring.
    
    • Why? Adding concentrated Calcium drops directly into a Phosphate-rich solution creates a local "precipitation engine" that generates micro-crystals which seed further growth [4].

Module 3: Protein & Antibody Aggregation

Q: I see particulates in my antibody stock after thawing. Should I filter it?

The Mechanism: Proteins aggregate due to hydrophobic exposure .[1] Freeze-thaw cycles or agitation (shaking) expose the hydrophobic core of the protein. If you filter it (0.22


), you are likely removing the active drug/reagent, altering your effective concentration.

The Solution: Stabilize the thermodynamics of the solution state.

Decision Logic: To Filter or Not?

ProteinFix Start Visible Particulates in Protein Stock Check1 Is the protein concentration critical? Start->Check1 Critical Yes (e.g., Kd determination) Check1->Critical NotCritical No (e.g., Qualitative Western) Check1->NotCritical Action1 Do NOT Filter. Centrifuge (10,000xg, 5 min). Measure Conc. of Supernatant. Critical->Action1 Action2 Filter (0.22 um PVDF). Accept loss of mass. NotCritical->Action2

Figure 2: Decision matrix for handling protein aggregates. Centrifugation is preferred over filtration for quantitative assays to prevent total loss of active species.

Prevention Strategy:

  • Cryoprotectants: Ensure storage buffer contains 5-10% Trehalose or Sucrose. These sugars replace water molecules at the protein surface during freezing, maintaining the hydration shell [5].

  • Surfactants: Add Polysorbate 20 or 80 (0.01% - 0.05%). These compete for the air-water interface, preventing proteins from unfolding at the surface.

Module 4: Master Troubleshooting Workflow

Q: I have a precipitation issue, but I don't know the cause. How do I diagnose it?

Follow this Self-Validating Diagnostic Loop :

  • The Acid Test:

    • Take 100

      
       of the cloudy media.
      
    • Add 5

      
       of 1M HCl.
      
    • Result: If it clears immediately

      
      Inorganic Salt (Ca/Mg/PO4) .
      
    • Action: Check pH drift and buffer composition (Module 2).

  • The Solvent Test:

    • Take 100

      
       of the cloudy media.
      
    • Add 10

      
       of pure DMSO.
      
    • Result: If it clears

      
      Small Molecule Compound .
      
    • Action: Optimize mixing kinetics or add solubility enhancers (Module 1).

  • The Heat Test:

    • Warm the sample to 37°C.

    • Result: If it gets worse

      
      Calcium Phosphate  (retrograde solubility) or Protein Aggregation  (thermal denaturation).
      
    • Result: If it clears

      
      Lipid/Detergent issue  (Krafft point) or salt with normal solubility.
      

References

  • Lipinski, C. A., et al. (2012). "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening. Link

  • Beckman Coulter Life Sciences. (2021). "Acoustic Liquid Handling Benefits: Precision and Reproducibility in Drug Discovery." Link

  • Thermo Fisher Scientific. (2023). "Calcium Phosphate Transfection & Precipitation Mechanisms." Link

  • Procell. (2024).[2] "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." Link

  • G-Biosciences. (2019). "Preventing Protein Aggregation & Loss of Protein Solubility." Link

Sources

Technical Support Center: Optimizing Pyrazine-2-Carbonyl Chloride and Aniline Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Amide bond formation between pyrazine-2-carbonyl chloride and aniline derivatives is a critical transformation in medicinal chemistry and drug development. However, the unique electronic properties of the pyrazine ring introduce specific challenges, such as reagent instability and competitive hydrolysis.

This guide is designed by application scientists to help you troubleshoot, optimize, and validate your coupling reactions using field-proven mechanistic insights.

Optimization Logic & Workflow

OptimizationWorkflow Step1 Assess Pyrazine-2-Carbonyl Chloride Quality Decision1 Is the solid pink/purple? Step1->Decision1 Sublime Purify via Vacuum Sublimation or Synthesize Fresh Decision1->Sublime Yes (Degraded) Reaction Prepare Anhydrous DCM Cool to 0 °C Decision1->Reaction No (Pure White) Sublime->Reaction Decision2 Aniline Nucleophilicity? Reaction->Decision2 Standard Standard Aniline: Add TEA or DIPEA Decision2->Standard High Hindered Deficient Aniline: Add Pyridine + DMAP Decision2->Hindered Low Product Warm to RT & Isolate Amide Product Standard->Product Hindered->Product

Workflow for optimizing pyrazine-2-carbonyl chloride and aniline coupling.

Troubleshooting & FAQs

Q1: My pyrazine-2-carbonyl chloride turned pink/purple during storage. Can I still use it? A: No, you should not use it directly. Pyrazine-2-carbonyl chloride is notoriously unstable and can decompose even when stored under dry nitrogen, turning from white crystals to pink and eventually purple due to the formation of degradation products[1].

  • Causality: The highly electron-deficient pyrazine ring severely destabilizes the acyl chloride, making it exceptionally prone to ambient moisture and spontaneous oligomerization.

  • Solution: If the reagent has degraded, it can often be rescued via vacuum sublimation to retrieve the pure white solid[1]. Alternatively, synthesize it fresh from pyrazine-2-carboxylic acid using thionyl chloride (SOCl₂) and use it immediately[2].

Q2: I am using an electron-deficient aniline (e.g., 2-chloroaniline). My yields are below 20%. How can I drive the reaction to completion? A: Electron-withdrawing groups on the aniline ring severely decrease the nucleophilicity of the amine, making standard Schotten-Baumann conditions or simple triethylamine (TEA) insufficient[3].

  • Causality: The reduced electron density on the aniline nitrogen increases the activation energy required for the nucleophilic attack on the carbonyl carbon.

  • Solution: Employ 4-(Dimethylaminopyridine) (DMAP) as a nucleophilic catalyst alongside a base like pyridine or TEA in anhydrous dichloromethane (DCM)[4]. DMAP reacts with the pyrazine-2-carbonyl chloride to form a highly reactive N-acylpyridinium intermediate, which is far more susceptible to attack by weak nucleophiles than the parent acid chloride[3].

Q3: I am seeing a large amount of pyrazine-2-carboxylic acid in my crude NMR. How do I prevent hydrolysis? A: The presence of the carboxylic acid indicates that water is outcompeting your aniline as a nucleophile.

  • Causality: The pyrazine ring enhances the electrophilicity of the carbonyl group, making it highly sensitive to trace moisture in solvents, the atmosphere, or hygroscopic bases.

  • Solution: Ensure all solvents (DCM, THF) are strictly anhydrous. Handle the acid chloride in a glovebox or under a positive pressure of argon. Cool the reaction to 0 °C prior to the addition of the acid chloride to suppress the exothermic hydrolysis pathway, then allow it to slowly warm to room temperature[4].

Quantitative Data: Reaction Parameter Optimization

The table below summarizes the causal relationship between reaction parameters and expected yields, providing a baseline for your optimization efforts.

EntrySolventBase (Equivalents)Catalyst (Equiv)TemperatureAniline TypeExpected Yield (%)
1 DCM (Anhydrous)TEA (1.5)None0 °C to RTStandard75 - 85%
2 THF (Anhydrous)DIPEA (2.0)None0 °C to RTStandard80 - 88%
3 DCM (Anhydrous)TEA (1.5)None0 °C to RTElectron-Deficient< 20%
4 DCM (Anhydrous)Pyridine (2.0)DMAP (0.1)0 °C to RTElectron-Deficient85 - 93%
5 DMF (Anhydrous)NaH (1.2)None0 °C to RTHighly Hindered60 - 70%

Note: Entry 4 represents the optimal conditions for challenging substrates, leveraging the N-acylpyridinium intermediate pathway.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing the specific checkpoints, you can ensure the mechanistic integrity of the reaction before proceeding to the next step.

Objective: Synthesis of N-(substituted-phenyl)pyrazine-2-carboxamide via DMAP-catalyzed coupling.

Step 1: Preparation of the Amine Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of argon.

  • Dissolve the aniline derivative (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Add Pyridine (2.0 equiv) and DMAP (0.1 equiv) to the solution[4].

  • Validation Checkpoint: The solution should remain clear. Any cloudiness indicates moisture contamination in the base or solvent, which will lead to premature acid chloride hydrolysis.

Step 2: Temperature Control & Acid Chloride Addition

  • Cool the reaction flask to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Dissolve freshly sublimated (pure white) pyrazine-2-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirring amine solution over 15 minutes[4].

  • Validation Checkpoint: A mild exotherm may occur, and the solution may turn slightly yellow. The formation of a white precipitate (pyridinium chloride salts) confirms that the nucleophilic acyl substitution is occurring and HCl is being successfully scavenged.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (RT).

  • Stir at RT for 2 to 4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (e.g., 50% EtOAc in Hexanes). The complete disappearance of the aniline starting material spot and the emergence of a lower-Rf UV-active spot validates reaction completion.

Step 4: Quench and Isolation

  • Quench the reaction by adding saturated aqueous NaHCO₃. This neutralizes any remaining acid and hydrolyzes unreacted acyl chloride.

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove pyridine/DMAP), followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

References

  • A pyrazine amide – 4-aminoquinoline hybrid and its rhodium and iridium pentamethylcyclopentadienyl complexes Source: SciELO URL:[Link]

  • Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues Source: NIH / PubMed Central URL:[Link]

Sources

Addressing stability issues of chlorinated pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, synthesis, and stability management of chlorinated pyrazine derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the causality behind molecular degradation, providing you with self-validating protocols and mechanistic insights to ensure the integrity of your drug development workflows.

Part 1: Core Troubleshooting & Mechanistic Causality

Chlorinated pyrazines are privileged scaffolds in medicinal chemistry, but their inherent electronic properties make them highly reactive. The two electron-withdrawing nitrogen atoms in the pyrazine ring drastically decrease the electron density of the aromatic system. When a highly electronegative chlorine atom is introduced, the ring becomes exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and hydrolysis[1].

Q1: Why is my chloropyrazine stock solution degrading rapidly at room temperature? A1: The degradation is primarily driven by kinetic energy and ambient nucleophiles (including atmospheric moisture). Chloropyrazines are not thermodynamically stable indefinitely at room temperature. The causality lies in the activated carbon-chlorine bond, which can undergo slow hydrolysis or dimerization if trace impurities are present. Solution: Always adhere to strict thermal control. Stock solutions and neat powders must be stored at -80 °C for long-term stability (up to 6 months) or -20 °C for short-term use (up to 1 month)[2].

Q2: I am observing unwanted side products during the functionalization of my pyrazine library. How do I prevent premature hydrolysis? A2: You are likely experiencing a competition between your intended SNAr reaction and background hydrolysis. Because the pyrazine ring is highly electrophilic, trace amounts of water in the presence of a base will generate hydroxide ions—potent nucleophiles that readily displace the chlorine atom to form a hydroxypyrazine[3]. Solution: Ensure strictly anhydrous solvents and control the pH. If partial hydrolysis is actually your goal (e.g., converting a nitrile to a carboxamide without displacing the chlorine), you must tightly control the temperature (50 °C) and pH (pH 9) to favor the hydration of the nitrile over the SNAr of the chlorine[4].

Q3: How do I handle highly reactive bifunctional pyrazines, such as 2-chloro-3-hydrazinylpyrazine? A3: Bifunctional derivatives require a hierarchical approach to reactivity. The hydrazinyl group is highly sensitive to oxidative degradation, while the chlorine atom is susceptible to nucleophilic attack. Solution: Store these compounds under an inert atmosphere (Argon or Nitrogen) in the dark to prevent photochemical oxidation of the hydrazine[5]. During synthesis, exploit the differential reactivity: functionalize the hydrazine group first, followed by the displacement of the chlorine atom[5].

Part 2: Quantitative Stability & Degradation Data

To predict the behavior of your compounds, you must understand their degradation kinetics under specific stress conditions. The following table summarizes the quantitative stability parameters and the mechanistic causality behind each condition.

Stress ConditionParameterExpected Stability WindowMechanistic Causality
Ultra-Low Temp -80 °C, neat / inert gas6 monthsMinimizes kinetic energy, halting spontaneous nucleophilic attack and oxidation[2].
Standard Freezer -20 °C, neat / inert gas1 monthSlows degradation but allows gradual background reactivity over time[2].
Acidic Stress 0.1 N HCl, 60 °CRapid degradation (24h)Protonation of the pyrazine nitrogen increases ring electrophilicity, accelerating hydrolysis[5].
Basic Stress 0.1 N NaOH, 60 °CRapid degradation (24h)Hydroxide acts as a strong nucleophile, directly displacing the chlorine via SNAr[5].
Oxidative Stress 3% H₂O₂, Room TempModerate degradation (24h)Leads to N-oxidation of the pyrazine ring or degradation of sensitive side chains[5].

Part 3: Visualizing Stability Workflows

Pathways Core Chlorinated Pyrazine Derivatives Hydrolysis Hydrolysis (Aqueous/Base) Core->Hydrolysis SNAr Nucleophilic Attack (Amines/Hydrazines) Core->SNAr Oxidation Oxidative Degradation (Light/O2) Core->Oxidation Prevent1 Anhydrous Solvents pH Control Hydrolysis->Prevent1 Prevent2 Temperature Control (< 0°C) SNAr->Prevent2 Prevent3 Inert Atmosphere (Ar/N2) & Dark Oxidation->Prevent3

Logical relationships between chloropyrazine degradation pathways and preventive measures.

Workflow Start Sample Prep (1 mg/mL) Acid 0.1 N HCl 60°C, 24h Start->Acid Base 0.1 N NaOH 60°C, 24h Start->Base Ox 3% H2O2 RT, 24h Start->Ox Neutralize Neutralize & Quench Acid->Neutralize Base->Neutralize Ox->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC

Step-by-step workflow for forced degradation profiling of pyrazine derivatives.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol executed in the lab must contain an internal validation mechanism. Below are two critical workflows for handling chlorinated pyrazines.

Protocol A: Controlled Partial Hydrolysis of 3-Chloropyrazine-2-carbonitrile

This protocol selectively hydrolyzes a nitrile group to a carboxamide without displacing the highly reactive chlorine atom[4][6].

  • Preparation: In a round-bottom flask, prepare a mixture of 29 mL of concentrated (30%) hydrogen peroxide and 195 mL of deionized water[4].

  • pH Adjustment: Alkalinize the solution strictly to a pH of 9 using an 8% (w/v) solution of sodium hydroxide. Causality: Exceeding pH 9 will trigger the SNAr displacement of the chlorine atom by hydroxide ions.

  • Thermal Control: Heat the mixture to exactly 50 °C[4].

  • Addition: Slowly add the 3-chloropyrazine-2-carbonitrile substrate to the heated mixture.

  • Self-Validating Step: Monitor the reaction continuously using Thin Layer Chromatography (TLC) with a hexane-ethyl acetate (1:1) eluent system[4]. The reaction is validated as successful when the starting material spot completely disappears, and a single, more polar product spot (the carboxamide) appears. If a third, highly polar spot appears, over-hydrolysis (loss of chlorine) has occurred.

  • Purification: Cool the solution, filter the crude product, and recrystallize using hot ethanol[4].

Protocol B: Forced Degradation Profiling for HPLC

Forced degradation studies are mandatory to prove that your HPLC methods are stability-indicating[5].

  • Sample Preparation: Dissolve the chlorinated pyrazine derivative in an inert diluent (e.g., Acetonitrile/Water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Transfer an aliquot to a vial, add 0.1 N HCl, and reflux at 60 °C for 24 hours[5].

  • Base Hydrolysis: Transfer a second aliquot, add 0.1 N NaOH, and reflux at 60 °C for 24 hours[5].

  • Oxidative Degradation: Transfer a third aliquot, add 3% H₂O₂, and incubate at room temperature for 24 hours[5].

  • Self-Validating Step (Quenching): Before HPLC injection, you must neutralize the acid and base samples to the pH of your mobile phase. Inject the samples into a C18 RP-HPLC system. The protocol is validated if the mass balance is achieved—meaning the sum of the peak areas of all degradation products plus the remaining parent compound equals the peak area of the initial untreated sample. If mass balance is lost, the compound has degraded into volatile components or fragments invisible to your detector.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Chloropyrazine." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnwJSZh0kByYEx76eyBycsHx9tMJyYnE8gxGCCK4NqVkcne8cu4i5l8xoCLiGqj5Ju4RYInlf4p8bpOxhVNreD8bbeE8wY0zIq-I7DBQB-fp09QMf0M06T2UIGrcjivGes__abg9wE4nNmLYCk8dc02QeQfPzUD81H4FxqJAH9HieHvJsl08CHm1RvgN6uEZ5BCND06jN0DFpxuqn-ieOMS1H117NRFnDEq0R1ptap_ePf-iqCJaGfVP86btqX]
  • MedChemExpress. "Chloropyrazine (Synonyms: Pyrazin-2-yl chloride) Data Sheet." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErvYEyjPGGZalevxZjFaNBic-Ow3Z5DuoOU9iykKBAW7oSLtGzPC2CecBlr7d7VnFo2KmSbBUMYBqPdyka11SdCXf2t4K01m1o3kuXRIdhZD9cva53VCgeFWdtDb1acpslDCqf7H8iFGFzY2L0]
  • Benchchem. "Application Notes and Protocols for the Purification of 3-Chloro-2-pyrazinamine Reaction Products." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM5tN_MVnDuyPdmzhmp2XG3TrkagaaCsGC6L4cHHvryPunHH9NXhslY-yTv77Xo6aBrBbhoa0h54DXRuvC0wiQQFGzB-JQWBJrOUnaDYeX_F7VUZAdBUEcnsroN_pwQ4Wa7ekBuBo8E0ECHl9Xh5aFfpYMaS3Lea8pWZmdCzoiYTXhwRa2OGDM4JrY111p0JJDZjysbkm4zhdtmltgFYyQ_TmH3CgSfZzQUH_aCwnbiA2vaHfzaNjt83wiexFN0w==]
  • Journal of Chemical and Pharmaceutical Research. "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYXjHihy0qAmR5t7doIStR36hEbne1DApdAr4JYVnKhBX-AON0pasQ6H6rJLSHRWr-zTehWU9eRVvHY68R_NHjZ6kcIsrEsDKrNqIMevSDh1OyoEAU4ziTaevV4sG57982RMW6C2OQopio9SJ4UsYDuHuJRAITD7fvhdUPISWW-AcYOeqm5DBiZT4Pyd_q6IfttC_8lJGxdnvMlT8k5kpxzTw0H8Umrg_XYNFQAJqJHaPSwTlq5l6Le-TF6tJC7y_d-Im5kVpF9Ms=]
  • PMC / MDPI. "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbxSIX46IAdPq-U75kG_AJ8Ymovu0lhfMXmg_v8nRsdCY8hoeuU2OymhUIMUA39T8JIF9e9kSQwovE__9Q2uo2rn-WGuNfeGzYGdyRBpQ4GQfzOWcYwi3Qxdl5mW0Dv-iGo2XfII5WMa25xjU=]
  • Benchchem. "2-Chloro-3-hydrazinylpyrazine Safety and Handling." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPq1tazzbaDuM41NJgmFMCXXfsqHd_51c2rzETKjyjcINDyIwftW6QDqE_aPQKbD_W2NkbME0Z4H3ZI28khWfzRIAt2O-Y8tZZ4U_92g10DMaDMRhx4kMy2lsY15cK5cxFdhtq4A==]
  • Dovepress. "SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHWJ-H9fb_ZSFZaE_1TR6C6vi7JXoHvFVPxklKM9Ate7bCSPl3RhMbwCwB8_YGAP4a09_tokDakk9KQpHBskySD0h4bm9q-_SKJljVukPYDp2Rfi1RTtQf4h8QtbpipPGjkBIzswd0zImTa380Kdne7bAaSmTHc0N6M6EgsiLFXTpj1krSqFR3KZl1Qv5iB5qLPAcZoRpG0h6mm9OxYYDMdOpqNLU3sYHKaQXsjeStaMBkCfTwXEJ7Wt3_oEI179g=]

Sources

Strategies for increasing bioavailability of N-phenylpyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-phenylpyrazine-2-carboxamide formulation and drug development. This resource is designed for researchers and formulation scientists troubleshooting the pharmacokinetic (PK) liabilities of this highly versatile chemical scaffold.

N-phenylpyrazine-2-carboxamides are critical pharmacophores found in potent antimycobacterial agents and advanced kinase inhibitors (e.g., ATR inhibitors). However, their clinical translation is frequently bottlenecked by poor bioavailability, driven by two primary factors: rapid hepatic clearance (metabolic instability) and "brick-dust" solid-state properties (poor aqueous and lipid solubility).

Below, we address the most common experimental roadblocks, provide mechanistic troubleshooting strategies, and outline self-validating protocols to optimize your compound's bioavailability.

Section 1: Structural Optimization & Metabolism FAQs

Q1: My 5-alkylamino-N-phenylpyrazine-2-carboxamide derivative shows potent in vitro activity against M. tuberculosis but fails in vivo due to rapid clearance. What is the mechanistic cause, and how do I fix it? A1: The primary metabolic liability for alkylamino-substituted pyrazine-2-carboxamides is oxidative N-dealkylation mediated by hepatic CYP450 enzymes. The enzymes target the alpha-carbon of the alkyl chain, cleaving it to yield the common metabolite 5-amino-N-phenylpyrazine-2-carboxamide[1]. This metabolite is completely inactive in vivo because its drastically reduced lipophilicity prevents effective diffusion through the highly lipid-rich mycobacterial cell envelope[1]. Troubleshooting Strategy: To bypass this clearance mechanism, you must block the oxidative hotspot. Replace the flexible alkylamine chain with sterically hindered bioisosteres or rigidified rings (e.g., morpholine or piperazine). This prevents CYP450 access to the alpha-carbon while maintaining the necessary lipophilicity for cellular penetration.

Q2: I am developing a pyrazine-2-carboxamide-based ATR kinase inhibitor. How can I improve the pharmacokinetic profile without losing target affinity? A2: Early-generation ATR inhibitors often failed in animal models due to suboptimal pharmacokinetics and low oral bioavailability. A field-proven strategy is the incorporation of a methylsulfonyl group on the phenyl ring. For example, the development of the potent ATR inhibitor VE-821 (3-amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide) utilized this exact moiety to significantly improve pharmacokinetic properties and solubility while maintaining >100-fold selectivity for ATR over ATM and DNA-PK[2]. Further optimization of this structural strategy led to clinical candidates like VE-822 (Berzosertib) and AZD6738, which possess significantly improved aqueous solubility and oral bioavailability suitable for clinical dosing[2][3].

Section 2: Formulation & Solubility Troubleshooting

Q3: My unmodified pyrazine-2-carboxamide exhibits "brick-dust" properties (high melting point, insoluble in standard aqueous buffers). What alternative solvent systems or formulations are recommended for in vivo dosing? A3: Pyrazine-2-carboxamides often exhibit exceptionally high crystal lattice energies due to strong intermolecular hydrogen bonding via the carboxamide group and planar pi-stacking. Standard co-solvents (like DMSO/Tween) often fail to prevent precipitation upon dilution in the GI tract. Troubleshooting Strategy:

  • Amorphous Solid Dispersions (ASDs): Formulating the drug with polymers like HPMCAS traps the compound in a high-energy amorphous state, bypassing the lattice energy barrier and maintaining supersaturation in the GI tract.

  • Ionic Liquids (ILs): For pharmaceutical processing and liquid formulations, nonvolatile ionic liquids such as 1-decyl-3-methylimidazolium trifluoromethanesulfonate have been demonstrated to increase the solubility of pyrazine-2-carboxamides by at least one order of magnitude compared to standard solvents[4][5].

Section 3: Quantitative Data Summary

Summarizing the impact of structural and formulation interventions on N-phenylpyrazine-2-carboxamide bioavailability:

Compound ScaffoldPrimary LiabilityOptimization StrategyBioavailability / PK ImpactTarget Application
5-alkylamino-N-phenylpyrazine-2-carboxamide Rapid oxidative N-dealkylationBioisosteric replacement (e.g., morpholine)Prevents conversion to inactive 5-amino metaboliteAntimycobacterial[1]
3-amino-6-phenyl-N-phenylpyrazine-2-carboxamide Poor aqueous solubility & rapid clearanceAddition of 4-(methylsulfonyl) group (e.g., VE-821)Enhances GI dissolution and metabolic stabilityATR Kinase Inhibitor[2]
Pyrazine-2-carboxamide (Unmodified) High crystal lattice energy (Brick-dust)Formulation in Ionic Liquids (e.g., Trifluoromethanesulfonate)>10x solubility increaseBroad-spectrum processing[4][5]

Section 4: Self-Validating Experimental Methodologies

Protocol 1: In Vitro Microsomal Stability Assay for Oxidative N-dealkylation

Causality: This assay determines if your compound is a victim of rapid CYP450-mediated N-dealkylation by supplying an NADPH regenerating system (the required electron donor for CYP450 enzymes).

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with the test compound (1 µM final concentration). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the oxidative reaction.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for parent compound depletion and monitor for the appearance of the 5-amino-N-phenylpyrazine-2-carboxamide mass transition. Validation Check: Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not rapidly depleted (t1/2 < 15 min), the NADPH system or microsomes are inactive, and the assay must be repeated.

Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

Causality: HME mechanically and thermally disrupts the crystalline lattice of the pyrazine-2-carboxamide, dispersing it at a molecular level within a polymer matrix to enhance apparent solubility.

  • Blending: Geometrically mix the crystalline pyrazine-2-carboxamide drug substance with HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) at a 1:3 drug-to-polymer ratio.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile 10–15°C above the glass transition temperature (Tg) of the polymer, but below the degradation temperature of the drug.

  • Milling: Cool the resulting extrudate rapidly to room temperature to lock in the amorphous state, then mill into a fine powder (<250 µm).

  • Solid-State Characterization: Validation Check: Analyze the milled powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The PXRD must show a broad "halo" with an absolute absence of sharp Bragg peaks. The DSC must show a single, unified Tg and no melting endotherm (Tm). If Bragg peaks or a Tm are present, phase separation occurred, and the extrusion temperature or polymer ratio must be increased.

Section 5: Visualizations

LeadOpt Start N-phenylpyrazine-2-carboxamide Metab Metabolic Profiling Start->Metab Assess Clearance Solub Solubility Screening Start->Solub Assess Absorption Mod1 Add Methylsulfonyl Group Metab->Mod1 High N-dealkylation Mod2 Amorphous Solid Dispersion Solub->Mod2 Brick-dust behavior InVivo In Vivo PK Validation Mod1->InVivo Improved Half-life Mod2->InVivo Enhanced Dissolution

Figure 1: Lead optimization workflow for metabolic and solubility bottlenecks in pyrazine scaffolds.

PKPathway Dose Oral Administration GI GI Tract Dissolution Dose->GI Release Liver Hepatic First-Pass GI->Liver Portal Vein Absorption Blood Systemic Circulation Liver->Blood Surviving Fraction Excrete Renal/Biliary Excretion Liver->Excrete N-dealkylated Metabolites Blood->Excrete Systemic Clearance

Figure 2: Pharmacokinetic pathway detailing absorption, hepatic first-pass, and systemic clearance.

References

1.[1] Zitko, J., et al. "Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides." Čes. slov. Farm. 2015. 2. "VE-821 - ChemShuttle". ChemShuttle. 3.[4] Lourenço, C., et al. "Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development." ResearchGate. 2012. 4.[5] Lourenço, C., et al. "Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development." ResearchGate. 2012. 5.[2] "Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics." Taylor & Francis. 6.[3] "ATR/CHK1 inhibitors and cancer therapy." PMC.

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Technical Support Center: Resolving Spectral Interference in PET Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Photoinduced Electron Transfer (PET) assays. This guide is designed for researchers and drug development professionals troubleshooting anomalous readouts in high-throughput screening (HTS) environments.

PET sensors utilize a highly sensitive "fluorophore-spacer-receptor" architecture[1]. In their native, unbound state, an electron transfer from the receptor to the photo-excited fluorophore quenches the emission, keeping the sensor in an "off" state[1]. When a target analyte or inhibitor binds the receptor, this electron transfer is thermodynamically blocked, yielding a quantitative "turn-on" fluorescence signal[2].

However, during HTS, test compounds frequently introduce spectral interference that distorts this delicate photophysical mechanism[3]. Below, we explore the causality of these interferences and provide self-validating protocols to resolve them.

Mechanistic Overview of Spectral Interference

To correct an assay, you must first understand the physical causality of the interference disrupting your PET sensor.

  • Primary and Secondary Inner Filter Effects (IFE): Primary IFE occurs when a test compound absorbs light at the excitation wavelength (

    
    ), reducing the total number of photons that reach the PET fluorophore[4]. Secondary IFE occurs when the compound absorbs light at the emission wavelength (
    
    
    
    ), acting as a physical filter before the light reaches the detector[4]. Because PET relies on a "turn-on" signal to indicate binding, IFE artificially suppresses this emission, mimicking a false negative (a false lack of inhibition)[5].
  • Compound Autofluorescence: Many bioactive small molecules contain conjugated

    
    -systems that absorb UV/blue light and emit in the 350–500 nm range[3]. If your PET sensor emits in this same spectral window, the compound's intrinsic fluorescence will stack additively with the PET signal, creating a false positive[3].
    

PET_Mechanism Excitation Fluorophore Excitation (Light Absorbed) ReceptorFree Receptor Free (PET Active) Excitation->ReceptorFree ReceptorBound Receptor Bound to Target (PET Inhibited) Excitation->ReceptorBound Quenched Fluorescence Quenched ('OFF' State) ReceptorFree->Quenched Electron Transfer TurnOn Fluorescence Emitted ('ON' State) ReceptorBound->TurnOn Blocked Transfer Interference Spectral Interference (IFE or Autofluorescence) TurnOn->Interference FalseSignal Distorted Readout (False Pos/Neg) Interference->FalseSignal

Fig 1. Mechanism of PET inhibition and the introduction of spectral interference.

Troubleshooting Guides & Validated Protocols

Protocol 1: Mathematical Correction of the Inner Filter Effect (IFE)

Causality: Fluorescence intensity is only linearly proportional to fluorophore concentration at low optical densities. When the absorbance of the sample matrix exceeds 0.1 at


 or 

, the relationship becomes non-linear due to photon absorption by the interfering compound[5]. By quantifying this absorbance, we can mathematically restore the true emission value.

Step-by-Step Methodology:

  • Measure Baseline Fluorescence: Record the observed fluorescence (

    
    ) of the PET assay at the specified 
    
    
    
    and
    
    
    .
  • Quantify Matrix Absorbance: Using a UV-Vis spectrophotometer or multi-mode plate reader, measure the absorbance of the test compound alone (in the assay buffer) at both

    
     (
    
    
    
    ) and
    
    
    (
    
    
    )[5].
  • Apply Correction Factor: Calculate the corrected fluorescence (

    
    ) using the standard IFE correction equation[5]:
    
    
    
    
    (Note: This equation assumes fluorescence is collected from the center of the well. For microplates, geometric correction factors may be required depending on the reader's optics[4].)
  • Self-Validation Check: Perform a dilution series of a known fluorescent standard in the presence of the interfering compound. If the

    
     values plot linearly against the standard's concentration (
    
    
    
    ), the correction system is validated and successfully accounting for IFE[4].
Protocol 2: Bypassing Autofluorescence via Time-Resolved Fluorescence (TRF)

Causality: Small molecule autofluorescence typically has a very short decay lifetime (1–10 nanoseconds)[6]. By utilizing a PET sensor equipped with a long-lifetime fluorophore (e.g., lanthanide chelates like Europium, which have lifetimes in the milliseconds), we can introduce a temporal delay between excitation and detection. This allows the background autofluorescence to decay completely before the detector opens[6].

Step-by-Step Methodology:

  • Sensor Selection: Substitute the standard organic fluorophore in your PET construct with a lanthanide chelate.

  • Instrument Configuration: Set your plate reader to TRF mode. Configure the excitation flash lamp to pulse at the appropriate wavelength (e.g., 340 nm for Europium).

  • Gate Timing: Set a delay time of 50–100 microseconds (

    
    ) post-excitation. This is the critical step where the nanosecond-scale autofluorescence decays to zero[6].
    
  • Integration: Set the integration (measurement) time to 400–1000

    
     to capture the long-lived PET emission.
    
  • Self-Validation Check: Run a "compound-only" control well. Excite the well and apply the TRF gate. The resulting signal must equal the buffer-only baseline. If the signal is zeroed out, the temporal gating is validated.

Troubleshooting Start Anomalous PET Signal Detected in Assay CheckAbs Measure Absorbance at Ex/Em Wavelengths Start->CheckAbs Decision1 Decision1 CheckAbs->Decision1 MathCorr Apply Mathematical IFE Correction Decision1->MathCorr Yes CheckFluor Measure Compound Autofluorescence Decision1->CheckFluor No Valid Validated PET Readout MathCorr->Valid Decision2 High Background? Autofluorescence CheckFluor->Decision2 TRF Implement Time-Resolved Fluorescence (TRF) Decision2->TRF Yes RedShift RedShift Decision2->RedShift Yes Decision2->Valid No TRF->Valid RedShift->Valid

Fig 2. Decision tree for diagnosing and resolving Inner Filter Effect (IFE) and autofluorescence.

Quantitative Data Summary

Use the following thresholds to diagnose and categorize spectral interference in your PET assays:

Interference TypePrimary CauseQuantitative Diagnostic ThresholdImpact on PET SignalPrimary Resolution Method
Primary IFE Compound absorbs excitation light (

)
Absorbance > 0.1 at

[5]
False Negative (Quenching)Mathematical Correction[5]
Secondary IFE Compound absorbs emission light (

)
Absorbance > 0.1 at

[5]
False Negative (Quenching)Mathematical Correction / Z-position adjustment[4]
Autofluorescence Compound emits light upon excitationBackground > 3x Standard Deviation of BufferFalse Positive (Turn-on)Time-Resolved Fluorescence (TRF)[6]

Frequently Asked Questions (FAQs)

Q: My PET inhibitor shows a dose-dependent decrease in fluorescence instead of the expected "turn-on" signal. What is happening? A: This is a classic manifestation of the Inner Filter Effect (IFE). The test compound is likely absorbing the emitted light (Secondary IFE), masking the PET sensor's turn-on response[4]. Measure the compound's absorbance at


; if it is >0.1, you must apply mathematical correction to reveal the true PET signal[5].

Q: Can I avoid mathematical correction by changing my assay geometry? A: Yes. Modern microplate readers with variable vertical axis focus (Z-position) can dynamically correct for IFE. By taking two fluorescence measurements at different known vertical focal heights (Z-positions) for the same sample, the system can calculate and cancel out the pathlength-dependent absorbance without needing separate UV-Vis measurements[4].

Q: How do I prevent spectral interference during the assay design phase? A: The most robust preventative measure is to red-shift your PET sensor. Designing the fluorophore to excite and emit in the red or near-infrared (NIR) region (>600 nm) bypasses the typical blue/green autofluorescence and UV absorbance windows of most small molecule libraries[3],[7].

References

  • Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. Almac Group. 1

  • Supramolecular Fluorescent Sensors: An Historical Overview and Update. National Institutes of Health (NIH). 2

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. National Institutes of Health (NIH).3

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. National Institutes of Health (NIH). 4

  • Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Assays. BenchChem. 5

  • High Throughput Screening: Methods and Protocols. ResearchGate. 6

  • What is the current value of fluorescence polarization assays in small molecule screening? Taylor & Francis. 7

Sources

Validation & Comparative

Comparative Analysis: 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide vs. Pyrazinamide

[1][3]

Executive Summary

Pyrazinamide (PZA) remains the clinical gold standard for sterilizing Mycobacterium tuberculosis (Mtb) populations, particularly in acidic environments (macrophage phagolysosomes). It functions as a prodrug requiring activation by the bacterial enzyme pyrazinamidase (PncA).

6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide is a synthetic analogue developed to explore the impact of lipophilicity and halogenation on antimycobacterial activity.[1][2][3] While it demonstrates significant biological activity (65% inhibition at 6.25 µg/mL), experimental data indicates it is less potent than PZA (MIC ~6.25 µg/mL) in standard in vitro assays. Its primary value lies in SAR studies, demonstrating that increasing lipophilicity (LogP ~3.43 vs. -0.[1]71) and chlorination at the C6 (pyrazine) and C4' (phenyl) positions can modulate bioactivity, though not sufficiently to surpass the parent drug in efficacy.

Chemical & Physicochemical Profile

The fundamental difference between these two molecules is their physicochemical "personality." PZA is highly hydrophilic, facilitating diffusion in aqueous media but requiring specific transport.[1] The 6-Cl-Analog is highly lipophilic, designed to penetrate lipid-rich mycobacterial cell walls via passive diffusion.[1]

FeaturePyrazinamide (PZA)6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide
Structure Pyrazine-2-carboxamide

-phenyl amide derivative with Cl at C6 & C4'
Molecular Weight 123.11 g/mol ~268.09 g/mol
Lipophilicity (LogP) -0.71 (Hydrophilic)3.43 (Highly Lipophilic)
Solubility High in water/bufferLow in water; requires DMSO
Role First-line ProdrugSAR Probe / Experimental Lead
Key Substituents None (unsubstituted amide)6-Chloro (pyrazine), 4-Chlorophenyl (amide N)

Potency & Efficacy Analysis

Experimental Context: M. tuberculosis H37Rv

Direct comparison data is derived from antimycobacterial screening using the Microplate Alamar Blue Assay (MABA) or similar radiometric methods.

Data Summary Table:

CompoundConcentration TestedInhibition ObservedEstimated MICVerdict
Pyrazinamide 6.25 µg/mL>90-99% (Complete) 6.25 µg/mL Superior Potency
6-Cl-Analog 6.25 µg/mL65%> 6.25 µg/mLModerate Activity
Mechanistic Interpretation[1]
  • PZA Efficacy: PZA's low MIC (under acidic conditions, typically pH 5.5-6.[1]0) is driven by the "ion trap" mechanism. Once hydrolyzed to pyrazinoic acid (POA), the molecule accumulates inside the bacillus, disrupting membrane potential and inhibiting trans-translation (RpsA).[1]

  • 6-Cl-Analog Efficacy: The 65% inhibition indicates the molecule enters the bacteria and exerts an effect, likely facilitated by its high lipophilicity (LogP 3.43).[1] However, the bulky

    
    -phenyl group and the 6-chloro substitution may sterically hinder the bacterial amidase (PncA) required to release the active free acid, or the molecule itself has a lower intrinsic affinity for its target.[1]
    
  • SAR Insight: The presence of Chlorine at position 6 (pyrazine) and position 4 (phenyl ring) was found to be the optimal substitution pattern within this specific series of analogues, yet it failed to outperform the unsubstituted parent PZA.

Mechanistic Pathway & SAR Logic (Visualization)

The following diagram illustrates the structural logic and the divergence in activation pathways between the two compounds.

Gcluster_0Pyrazinamide (PZA)cluster_16-Cl-AnalogPZAPyrazinamide(Hydrophilic, LogP -0.7)PncAPncA Enzyme(Rapid Hydrolysis)PZA->PncADiffusionPOAPyrazinoic Acid(Active Form)PncA->POAActivationTargetTarget: RpsA / PanD(Membrane Disruption)POA->TargetInhibitionCl_Analog6-Chloro-N-(4-chlorophenyl)...(Lipophilic, LogP 3.43)EntryPassive Diffusion(Lipid Bilayer)Cl_Analog->EntryHigh PermeabilityStericSteric Hindrance?(Reduced Hydrolysis)Entry->StericIntracellularEffectModerate Inhibition(65% at 6.25 µg/mL)Steric->EffectLimited Activation

Figure 1: Comparative activation pathway. PZA undergoes efficient enzymatic activation, while the 6-Cl-Analog benefits from lipophilic entry but suffers from reduced activation efficiency or intrinsic binding.[1]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)[2][7]

To replicate the comparative data, use the following self-validating protocol. This assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.[1]

Reagents
  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.[1]

  • Compounds: PZA (dissolved in water/saline), 6-Cl-Analog (dissolved in DMSO).[1]

  • Indicator: Alamar Blue reagent (Resazurin).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Grow H37Rv to mid-log phase (Turbidity matched to McFarland standard No. 1).

    • Dilute 1:100 in 7H9 broth.

  • Plate Setup (96-well):

    • Outer Perimeter: Fill with sterile water (prevents evaporation).

    • Test Wells: Add 100 µL of media containing serial dilutions of compounds.

      • PZA Range: 100 µg/mL to 0.78 µg/mL.

      • 6-Cl-Analog Range: 100 µg/mL to 0.78 µg/mL.

    • Controls:

      • Growth Control: Bacteria + Media + DMSO (no drug).

      • Sterility Control: Media only.

  • Incubation:

    • Seal plate and incubate at 37°C for 5 days.

  • Development:

    • Add 20 µL Alamar Blue solution and 12 µL 10% Tween 80 to each well.

    • Re-incubate for 24 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition). Pink = Growth (Failure).

    • Fluorometric: Excitation 530 nm / Emission 590 nm.

    • Calculation: % Inhibition =

      
      .
      
Validation Checkpoints
  • Control Validity: The Growth Control must be undeniably pink (high fluorescence). The Sterility Control must be blue (low fluorescence).

  • Z-Factor: If performing high-throughput screening, ensure Z' > 0.5.

  • pH Sensitivity: For PZA specifically, ensure media pH is adjusted to 6.[1]0. At neutral pH (7.0), PZA MIC will appear artificially high (>100 µg/mL), invalidating the comparison with the 6-Cl-Analog if the latter acts via a pH-independent mechanism.[1]

References

  • Doležal, M., et al. (2010).[1] Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides.[1][2][3][4][5] Molecules, 15(12), 8568-8581.[1]

  • Zhang, Y., & Mitchison, D. (2003).[1] The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.[1]

  • Zitko, J., et al. (2012).[1] Design, synthesis and antimycobacterial activity of N-benzylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 22(14), 4528-4531.[1]

Comparative Antimycobacterial Profiling: Pyrazinecarboxamide Analogues vs. Pyrazinamide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Prodrug Trap"

Pyrazinamide (PZA) remains a cornerstone of the first-line tuberculosis (TB) regimen due to its unique sterilizing activity against semi-dormant bacilli in acidic environments (e.g., phagolysosomes). However, PZA is a "fragile" drug; it is a prodrug requiring activation by the mycobacterial enzyme pyrazinamidase (PncA).[1] Mutations in the pncA gene are the primary driver of PZA resistance in Mycobacterium tuberculosis (Mtb).[1][2][3][4]

This guide objectively compares PZA with next-generation Pyrazinecarboxamide Analogues , specifically focusing on Pyrazinoic Acid (POA) Esters and 5-Substituted Pyrazines . These alternatives are designed to bypass the pncA activation step, offering potency against Multi-Drug Resistant (MDR) strains where PZA fails.

Mechanistic Foundation: Bypassing the Resistance Gateway

To understand the superiority of specific analogues, one must first deconstruct the PZA activation pathway.

  • The PZA Pathway (Standard): PZA enters the bacillus via passive diffusion.[5] It must be hydrolyzed by PncA to Pyrazinoic Acid (POA).[1][4][5][6][7] POA is actively effluxed but re-enters as protonated H-POA under acidic conditions, causing cytoplasmic acidification and inhibiting targets like Fatty Acid Synthase I (FAS-I) and Ribosomal Protein S1 (RpsA) .

  • The Analogue Pathway (Bypass):

    • POA Esters: Lipophilic prodrugs that enter the cell and are hydrolyzed by non-specific esterases or spontaneous hydrolysis, releasing POA independently of PncA.

    • 5-Chloro-PZA: Appears to inhibit FAS-I directly without requiring conversion to POA, thus retaining activity even in pncA-deleted strains.

Visualization: Mechanism of Action & Resistance Bypass

The following diagram illustrates how analogues circumvent the PncA bottleneck.

MOA_Pathway PZA Pyrazinamide (PZA) PncA PncA Enzyme (Mutation Hotspot) PZA->PncA Diffusion POA Pyrazinoic Acid (POA - Active) PncA->POA Hydrolysis Target Target Inhibition (FAS-I / RpsA / Membrane) POA->Target Accumulation & Acidification Esters POA Esters (Analogues) Esters->POA Spontaneous/Esterase (Bypasses PncA)

Caption: PZA requires PncA for activation (red node). Analogues (blue path) generate the active moiety (POA) independently, evading resistance caused by PncA mutations.

Comparative Analysis: Efficacy and SAR

The following data synthesizes Minimum Inhibitory Concentration (MIC) trends from key medicinal chemistry studies (Simões et al., Zimic et al.).

Table 1: Comparative MIC Data (µg/mL)
Compound ClassSpecific ExampleMIC (H37Rv - Susceptible)MIC (pncA Mutant - Resistant)Mechanism Note
Parent Drug Pyrazinamide (PZA)12.5 – 50 (pH 5.5)*> 200 (Resistant)Requires acidic pH & PncA.
Active Metabolite Pyrazinoic Acid (POA)6.25 – 256.25 – 25Poor cellular uptake due to polarity.
POA Ester n-Propyl Pyrazinoate3.12 – 6.25 3.12 – 6.25 High lipophilicity aids entry; bypasses PncA.
5-Substituted 5-Chloro-PZA1.56 – 3.121.56 – 3.12Direct FAS-I inhibitor; higher toxicity risk.
Hydrazide 5-Chloro-hydrazide0.8 – 1.60.8 – 1.6High potency; stability issues.

*Note: PZA activity is highly pH-dependent. In neutral media (pH 6.8), PZA MIC is often >100 µg/mL, whereas esters retain potency.

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity (LogP): There is a direct correlation between lipophilicity and potency for POA esters. Increasing the alkyl chain length (up to C4-C6) generally improves mycobacterial membrane penetration (LogP ~1.5 to 2.5 is ideal).

  • Electronic Effects: Electron-withdrawing groups (e.g., 5-Chloro) on the pyrazine ring increase the acidity of the resulting POA, potentially enhancing the proton-shuttle mechanism that collapses the transmembrane proton gradient.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

To objectively compare these analogues in your own lab, the REMA is the gold standard. It is cost-effective, high-throughput, and relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.

Protocol Validation (Self-Validating System)
  • Sterility Control: Wells with media only must remain blue.

  • Growth Control: Wells with bacteria + solvent (no drug) must turn pink.

  • Z-Factor: Ensure Z' > 0.5 for high-throughput screening reliability.

Step-by-Step Workflow
  • Preparation:

    • Prepare 7H9 broth supplemented with OADC and glycerol.

    • Dissolve analogues in DMSO (keep final DMSO < 1%).

  • Plate Setup:

    • Use sterile 96-well flat-bottom plates.

    • Add 100 µL media to all wells.[8][9]

    • Perform serial 2-fold dilutions of compounds (Columns 2-11).

  • Inoculation:

    • Adjust M. tuberculosis culture to OD600 ~0.005.

    • Add 100 µL inoculum to all test wells (Final volume 200 µL).

  • Incubation:

    • Seal plates (parafilm) to prevent evaporation.

    • Incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of 0.01% Resazurin solution.

    • Incubate for 24-48 hours.

    • Visual: Blue = Inhibition (No Growth); Pink = Growth.

    • Fluorometric: Ex 530nm / Em 590nm.

Visualization: REMA Workflow Logic

The following diagram outlines the critical decision points in the assay.

REMA_Protocol Start Culture Prep (OD600 0.005) Plate 96-Well Plate Setup (Serial Dilution) Start->Plate Incubate Incubate 7 Days @ 37°C Plate->Incubate Dye Add Resazurin (0.01%) Incubate->Dye Check Color Change? Dye->Check Pink Pink (Resorufin) = Growth (Fail) Check->Pink Reduction (+) Blue Blue (Resazurin) = Inhibition (Pass) Check->Blue No Reduction (-)

Caption: REMA workflow. The reduction of Resazurin (Blue) to Resorufin (Pink) indicates bacterial viability, defining the MIC.

Critical Evaluation & Safety

While analogues show superior in vitro profiles, researchers must evaluate:

  • Stability: Esters may be hydrolyzed by plasma esterases before reaching the macrophage. Ex vivo stability assays in plasma are required.

  • Toxicity: 5-Chloro derivatives have historically shown higher hepatotoxicity compared to PZA. Cytotoxicity assays (e.g., on Vero or HepG2 cells) are mandatory alongside MIC testing.

References
  • Zhang, Y., et al. "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid." Nature Medicine, 2003. Link

  • Simões, M.F., et al. "Esters of pyrazinoic acid are active against pyrazinamide-resistant strains of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2015.[10][11] Link

  • Palomino, J.C., et al. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2002. Link

  • Zimic, M., et al. "Pyrazinoic acid efflux rate in Mycobacterium tuberculosis is a major determinant of pyrazinamide resistance." Antimicrobial Agents and Chemotherapy, 2012.[7] Link

  • Petrella, S., et al. "Crystal structure of the Pyrazinamidase of Mycobacterium tuberculosis: insights into natural and acquired resistance to pyrazinamide." PLoS One, 2011. Link

Sources

Technical Guide: Validation of PET Inhibition Results Using Spinach Chloroplasts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous, self-validating framework for evaluating Photosynthetic Electron Transport (PET) inhibitors using the spinach chloroplast model.

Context: In high-throughput herbicide screening and toxicological assessments, the integrity of the biological model is the primary variable affecting data reproducibility. While whole-cell algal systems (e.g., Chlamydomonas) offer physiological relevance, isolated spinach chloroplasts remain the gold standard for mechanistic dissection of Photosystem II (PSII) inhibition due to their high coupling ratios and accessibility.

Methodology: This guide details the DCPIP (2,6-dichlorophenolindophenol) Reduction Assay , a colorimetric method quantifying electron flow through the thylakoid membrane. Unlike oxygen evolution, which measures the final product, DCPIP acts as an artificial electron acceptor, intercepting the transport chain to provide kinetic data on PSII efficiency.

Part 1: Mechanistic Foundation & Signal Pathway

To validate inhibition, one must understand the specific interception points within the Z-Scheme. The assay relies on the reduction of DCPIP (Blue,


 nm) to DCPIP-H

(Colorless) by electrons generated from water splitting at the Oxygen Evolving Complex (OEC).

Inhibitor Mechanism: Classical PSII inhibitors like DCMU (Diuron) compete with Plastoquinone (PQ) for the


 binding site on the D1 protein of PSII. This blockade prevents electron transfer from 

to

, halting the reduction of downstream acceptors (including DCPIP).
Diagram 1: The Z-Scheme & Assay Interception Points

ZScheme Water H2O (Donor) PSII Photosystem II (P680) Water->PSII  e- (Photolysis) Pheo Pheophytin PSII->Pheo QA QA (Plastoquinone) Pheo->QA QB QB (Binding Site) QA->QB  Normal Flow PQ_Pool PQ Pool QB->PQ_Pool DCPIP DCPIP (Oxidized) Blue PQ_Pool->DCPIP  e- Interception DCMU Inhibitor (DCMU) Blocks QB Site DCMU->QB  Competitive Binding DCPIP_Red DCPIP (Reduced) Colorless DCPIP->DCPIP_Red  Absorbance Decrease (600 nm)

Caption: Electron flow from Water to Plastoquinone. DCMU blocks the


 site; DCPIP intercepts electrons from the PQ pool, serving as the reporter.

Part 2: Comparative Analysis of Model Systems

Why use isolated spinach chloroplasts over other potential models?

FeatureSpinach Chloroplasts (Isolated) Whole Algae (Chlamydomonas) Thylakoid Membrane Kits
Primary Utility Mechanistic PSII Screening Physiological/Growth AssaysHigh-Throughput (HTS)
Barrier to Entry Low (Cell wall removed)High (Cell wall/membrane permeability issues)Low (Pre-prepped)
Sensitivity High (Direct access to thylakoids)Variable (Efflux pumps may skew IC50)Moderate (Freeze-thaw damage)
Stability Low (< 4 hours on ice)High (Days/Weeks)High (Frozen)
Cost Very LowLowHigh
Best For Determining intrinsic

of inhibitors
Environmental toxicologyAutomated robotic screening

Application Scientist Verdict: For validating drug-target interactions specifically at the PSII complex, isolated chloroplasts eliminate the confounding variable of cell membrane permeability, providing the most accurate biochemical IC50 values.

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes a differential centrifugation workflow optimized for yield and integrity.

Reagents & Buffers[1][2]
  • Isolation Buffer (IB): 0.4 M Sucrose (Osmotic support), 20 mM Tricine-NaOH (pH 7.8), 10 mM NaCl. Keep at 4°C.

  • Assay Buffer (AB): 0.1 M Sorbitol, 10 mM Tricine-NaOH (pH 7.8), 5 mM MgCl

    
    .
    
  • DCPIP Stock: 0.5 mM in water (Freshly prepared; unstable in light).

  • DCMU Stock: 1 mM in Ethanol (Serial dilute for IC50).

Workflow Diagram

Workflow Leaf Spinach Leaves (De-veined, 20g) Blend Homogenization (Waring Blender, 10s burst) In Ice-Cold Isolation Buffer Leaf->Blend Filter Filtration (4 layers Cheesecloth) Blend->Filter Spin1 Centrifuge 1 (200 x g, 1 min) Remove Debris Filter->Spin1 Supernatant Supernatant Collection Spin1->Supernatant Keep Supernatant Spin2 Centrifuge 2 (1000 x g, 7 min) Pellet Chloroplasts Supernatant->Spin2 Resuspend Resuspend Pellet (In Assay Buffer, Dark/Ice) Spin2->Resuspend Discard Supernatant Check Integrity Check (Microscopy/Coupling) Resuspend->Check Assay Spectrophotometry (600 nm Kinetic Read) Check->Assay

Caption: Isolation workflow emphasizing cold-chain maintenance to preserve thylakoid coupling.

Step-by-Step Methodology
  • Tissue Prep: Devein 20g of fresh, market-grade spinach. Tip: Flaccid leaves yield uncoupled chloroplasts. Use crisp leaves.

  • Homogenization: Blend in 80 mL Ice-Cold Isolation Buffer for 10 seconds. Warning: Over-blending generates heat and shears thylakoids.

  • Filtration: Filter through 4 layers of cheesecloth into a chilled beaker.

  • Differential Centrifugation:

    • Spin @ 200 x g for 1 min (Pellets whole cells/debris). Save Supernatant.

    • Spin Supernatant @ 1000 x g for 7 min. The green pellet contains the chloroplasts.

  • Resuspension: Gently resuspend the pellet in 2-3 mL of Assay Buffer . Store on ice in the dark.

  • Standardization: Dilute a small aliquot in 80% Acetone to determine Chlorophyll (Chl) concentration (Arnon’s method). Adjust stock to ~0.5 mg Chl/mL.

The Assay (Kinetic Read)

Instrument: Spectrophotometer set to 600 nm . Blank: Assay Buffer + Chloroplasts (No DCPIP).

ComponentVolume (µL)Role
Assay Buffer2500Reaction Environment
Chloroplasts 100Enzyme Source
Test Compound (or Solvent)50Inhibitor (e.g., DCMU)
DCPIP (Start Reagent) 350Electron Acceptor
Total Volume 3000

Procedure:

  • Mix Buffer, Chloroplasts, and Inhibitor in a cuvette.[1][2][3] Incubate 2 mins in dark.

  • Add DCPIP.[1][2][3][4][5][6] Invert to mix.

  • T=0 Reading: Measure Absorbance (

    
    ).
    
  • Illumination: Expose cuvette to saturating light (e.g., 60W bulb at 15cm) for 30 seconds.

  • T=30s Reading: Measure Absorbance (

    
    ).
    
  • Repeat every 30s for 3 minutes.

Part 4: Data Interpretation & Validation

Calculation of Activity

The rate of electron transport is proportional to the rate of DCPIP decolorization. Use the Beer-Lambert Law:



Where 

for DCPIP is approximately 21 mM

cm

(at pH 7.8).

Formula for Rate (


mol DCPIP reduced / mg Chl / hr): 


  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : Change in absorbance.[3][7]
    
  • 
    : Total reaction volume (mL).
    
  • 
    : Volume of chloroplasts added (mL).[1][5]
    
  • 
    : Concentration of chloroplast stock (mg/mL).
    
  • 
    : Time of illumination (min).
    
Validation Criteria (Self-Validating System)

To ensure your assay is measuring biological PET inhibition and not artifacts:

  • The Dark Control: Run the assay with DCPIP + Chloroplasts but keep it in the dark .

    • Pass:

      
      .
      
    • Fail: If color fades, you have non-specific chemical reduction (e.g., Ascorbate contamination).

  • The Boiling Check: Boil chloroplasts for 5 mins, then run assay.

    • Pass: No activity (Proteins denatured).

    • Fail: Activity persists (Indicates dye bleaching by light or chemical artifact).

  • The Positive Control (DCMU):

    • Add 10 µM DCMU.

    • Expected Result: >90% inhibition of DCPIP reduction.

    • IC50 Validation: Typical IC50 for DCMU in this system is 50–100 nM .

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Initial Activity Osmotic shock / Warm buffersEnsure 0.4M Sucrose in isolation; Keep everything on ice.
High Dark Rate Endogenous reductantsWash chloroplast pellet an extra time.
No Inhibition with DCMU Improper dilution / SolubilityDissolve DCMU in EtOH; ensure final EtOH < 1%.

References

  • Arnon, D. I. (1949). Copper enzymes in isolated chloroplasts. Polyphenoloxidase in Beta vulgaris. Plant Physiology, 24(1), 1–15. Link

  • Hill, R. (1937). Oxygen produced by isolated chloroplasts.[8] Nature, 139, 881–882. Link

  • Holt, A. S., & French, C. S. (1946). The photochemical production of oxygen and reduction of dye by isolated chloroplasts. Archives of Biochemistry, 9, 25-43.
  • Trebst, A. (2007). Inhibitors in the functional dissection of the photosynthetic electron transport system. Photosynthesis Research, 92(2), 217–224. Link

  • Armstrong, J. M. (1964). The molar extinction coefficient of 2,6-dichlorophenol indophenol.[9] Biochimica et Biophysica Acta, 86, 194-197. Link

Sources

Comparative Guide: Antifungal Efficacy of 6-Chloro vs. 5-tert-Butyl Pyrazine Derivatives

[1][2][3][4]

Executive Summary

This technical guide evaluates the distinct pharmacological roles of 6-chloro (electron-withdrawing) and 5-tert-butyl (lipophilic/steric) substitutions on the pyrazine-2-carboxamide scaffold.

Key Finding: Experimental data indicates a decisive hierarchy in antifungal potency. The 5-tert-butyl moiety is the critical "lipophilic switch" required for efficacy against fungal strains (e.g., Trichophyton mentagrophytes), whereas the 6-chloro substituent alone primarily enhances metabolic stability but fails to provide sufficient lipophilicity for fungal cell wall penetration. The synergistic combination (5-tert-butyl-6-chloro) often yields the most potent derivatives.

Structural & Mechanistic Analysis

The Pyrazine Scaffold Challenge

The pyrazine ring is a "privileged structure" in medicinal chemistry due to its ability to act as a bioisostere for pyridine and benzene. However, unsubstituted pyrazines are highly polar (

Comparative SAR Logic
Feature6-Chloro Substitution 5-tert-butyl Substitution
Primary Effect Electronic Modulation: Strong inductive effect (-I) lowers the pKa of ring nitrogens.Lipophilic Modulation: Adds significant hydrophobic bulk (

value).
Physicochemical Impact Increases metabolic stability by blocking C-6 oxidation. Minimal impact on

.
Drastically increases

(approx. +1.5 to +2.0 units), facilitating membrane permeation.
Target Interaction Modulates hydrogen bond acceptor capability of N1/N4.Fills hydrophobic pockets in target enzymes (e.g., CYP51 or synthase active sites).
Antifungal Outcome Ineffective as Monotherapy: Often inactive or weakly active (MIC > 500 µmol/L) against fungi.Active Driver: Essential for potency (MIC < 62.5 µmol/L).
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways driven by these two substituents.

SAR_PathwayScaffoldPyrazine-2-carboxamide(Base Scaffold)Cl_Sub6-Chloro Substitution(Electronic Control)Scaffold->Cl_SubtBu_Sub5-tert-Butyl Substitution(Lipophilic Control)Scaffold->tBu_SubCl_MechDecreased pKa (N-Ring)Blocked C6 OxidationCl_Sub->Cl_MechCl_ResultLow LipophilicityPoor Fungal PenetrationCl_Mech->Cl_ResultCl_OutcomeWEAK ANTIFUNGAL(MIC > 125 µM)Cl_Result->Cl_OutcometBu_MechIncreased LogP (+2.0)Hydrophobic Pocket FilltBu_Sub->tBu_MechtBu_ResultHigh Membrane PermeabilityTarget Binding AffinitytBu_Mech->tBu_ResulttBu_OutcomePOTENT ANTIFUNGAL(MIC 15 - 62 µM)tBu_Result->tBu_Outcome

Figure 1: Divergent SAR pathways. The 5-tert-butyl group drives the lipophilicity required for antifungal activity, while 6-chloro primarily serves electronic functions.

Comparative Efficacy Data

The following data summarizes key findings from comparative studies (Dolezal et al.) testing these derivatives against Trichophyton mentagrophytes (TM) and Candida albicans (CA).

Table 1: Minimum Inhibitory Concentrations (MIC)

Compound DerivativeR-Group (Amide)

(Calc)
MIC vs. T. mentagrophytes (µmol/L)MIC vs. C. albicans (µmol/L)Efficacy Verdict
6-Chloro 4-chlorophenyl~2.1> 500 (Inactive)> 500 (Inactive)Poor
5-tert-butyl 4-chlorophenyl~3.8125250Moderate
6-Chloro-5-tert-butyl 3,4-dichlorophenyl~4.962.5 125High
6-Chloro-5-tert-butyl 4-methyl-thiazol~3.531.25 62.5Highest
Fluconazole (Control)--3.91.95Standard

Analysis:

  • The "Chloro Failure": The 6-chloro derivative alone shows virtually no antifungal activity despite being highly active against Mycobacterium tuberculosis. This confirms that electronic activation is insufficient for antifungal targets.

  • The "Tert-Butyl Boost": The addition of the tert-butyl group lowers the MIC significantly.

  • Synergy: The disubstituted (6-chloro-5-tert-butyl) analogs often outperform the monosubstituted ones, suggesting that once the lipophilic threshold is met (via tert-butyl), the electronic effects of chlorine (metabolic stability) further enhance potency.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Chemical Synthesis Workflow

The synthesis relies on the condensation of substituted pyrazine-2-carbonyl chlorides with appropriate amines.[1][2][3][4][5]

Synthesis_WorkflowStep1Precursor Acid(6-Cl or 5-tBu)IntermedAcyl ChlorideIntermediateStep1->IntermedReflux (Toluene)Reagent1SOCl2(Thionyl Chloride)Reagent1->IntermedProductFinal Carboxamide(Purified)Intermed->ProductCondensationReagent2Substituted Amine+ Pyridine (Base)Reagent2->Product

Figure 2: General synthesis pathway. Acyl chlorides are generated in situ to prevent hydrolysis.

Step-by-Step Synthesis:

  • Activation: Dissolve 50.0 mmol of the appropriate acid (6-chloropyrazine-2-carboxylic acid OR 5-tert-butylpyrazine-2-carboxylic acid) in dry toluene (20 mL).

  • Chlorination: Add thionyl chloride (

    
    , 75.0 mmol) and reflux for 1 hour. Evaporate excess 
    
    
    in vacuo.
  • Condensation: Dissolve the crude acyl chloride in dry acetone (50 mL). Add dropwise to a stirred solution of the target aniline/amine (50.0 mmol) and pyridine (50.0 mmol) in dry acetone.

  • Isolation: Stir at room temperature for 2 hours. Pour into cold water. Filter the precipitate and recrystallize from ethanol.

In Vitro Antifungal Assay (CLSI M27-A3 Adaptation)

Principle: Microdilution method to determine MIC.

  • Inoculum Preparation: Cultivate C. albicans or T. mentagrophytes on Sabouraud dextrose agar. Adjust suspension to

    
     CFU/mL in RPMI 1640 medium.
    
  • Compound Dilution: Dissolve pyrazine derivatives in DMSO. Prepare serial dilutions in 96-well plates (Final concentration range: 0.98 – 500 µmol/L).

  • Incubation:

    • Candida spp.:[6] 24–48 hours at 35°C.

    • Dermatophytes (T. mentagrophytes): 120 hours (5 days) at 30°C.

  • Readout: MIC is defined as the lowest concentration causing

    
     inhibition of growth compared to control (visual or spectrophotometric at 540 nm).
    

References

  • Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(3), 363-373.

    • Doležal, M., et al. (2006).

      • Servusova, B., et al. (2012).

        • Fossa, P., et al. (2002). "Synthesis, antifungal and antimycobacterial activities of new pyrazine derivatives." European Journal of Medicinal Chemistry, 37(11), 909-915.

          Reference Standards for Testing 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide: A Comprehensive Comparison Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

          Executive Summary

          As a Senior Application Scientist, evaluating the utility of a reference standard requires looking beyond its basic chemical properties to understand its dynamic interactions within biological systems. 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (CAS: 308789-89-1) is a highly versatile pyrazine-2-carboxamide derivative that serves as a critical dual-action reference scaffold. It bridges two distinct scientific domains: anti-tuberculosis (TB) drug discovery and agrochemical herbicide development. This guide objectively compares its performance against established industry alternatives, dissects the causality behind its structural efficacy, and provides self-validating experimental protocols for rigorous laboratory testing.

          Mechanistic Overview: Causality Behind the Scaffold

          To utilize this compound effectively as a reference standard, researchers must understand the distinct biochemical pathways it modulates. The efficacy of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide is not coincidental; it is driven by precise structural substitutions that dictate its mechanism of action (MOA) in different organisms.

          Antimycobacterial Pathway (Drug Discovery)

          In the context of TB research,1[1]. Standard PZA is a prodrug that relies on the bacterial enzyme pyrazinamidase (PncA) for conversion into its active form, pyrazinoic acid (POA). Once activated,2[2]. The addition of chlorine atoms at the C-6 and C-4 positions significantly enhances the lipophilicity of the scaffold, allowing it to penetrate the lipid-rich mycolic acid cell wall of M. tuberculosis more efficiently than standard PZA.

          Photosynthetic Electron Transport (PET) Inhibition (Agrochemistry)

          In plant models, this compound functions as an inhibitor of photosynthetic electron transport (PET). The -CONH- carboxamide linker simulates a peptide bond, which is structurally critical. This allows the molecule to3[3]. By binding to this site, the compound blocks electron transfer, halting photosynthesis.

          MOA cluster_TB M. tuberculosis Pathway cluster_Plant Chloroplast PET Pathway Compound 6-Chloro-N-(4-chlorophenyl) pyrazine-2-carboxamide PncA Pyrazinamidase (PncA) Activation Compound->PncA Uptake via cell wall PSII Photosystem II (PSII) Compound->PSII Chloroplast entry POA Active Acid Derivative PncA->POA Hydrolysis Membrane Membrane Energetics & FAS I Disruption POA->Membrane Acidic pH D1 D1 Protein (TyrD 161) Binding PSII->D1 Affinity binding Block Electron Transport Blockade D1->Block Z•/D• interference

          Fig 1: Dual mechanism of action in M. tuberculosis and plant chloroplasts.

          Reference Standards Comparison

          When bench-marking 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, it must be evaluated against clinical and commercial standards specific to the target assay. The table below synthesizes quantitative data comparing its performance against alternative reference compounds.

          Reference CompoundPrimary ApplicationTarget MechanismM. tuberculosis H37Rv MICPET Inhibition IC₅₀ (Spinach)
          6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide Dual-Action ReferencePncA Prodrug / PSII D1 Protein6.25 μg/mL (65% inhib.)Moderate / High
          6-Chloro-5-tert-butyl-N-(4-chlorophenyl)... Agrochemical ReferencePSII D1 Protein>100 μg/mL (Inactive)43.0 μmol/L
          Pyrazinamide (PZA) Clinical Anti-TBPncA Prodrug12.5 - 50 μg/mL (pH dep.)Inactive
          Diuron (DCMU) Commercial HerbicidePSII D1 ProteinN/A1.9 μmol/L

          Data Analysis & Causality: Notice how the introduction of a bulky tert-butyl group at the C-5 position in the analog (Row 2) shifts the molecule's selectivity entirely.1[1]. 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide lacks this steric hindrance, retaining potent dual activity.

          Experimental Protocols (Self-Validating Systems)

          To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in colorimetric or spectrophotometric shifts act as internal controls to verify assay success.

          Protocol A: Antimycobacterial MIC Determination (REMA)

          The Resazurin Microtiter Assay (REMA) utilizes cellular respiration to validate compound efficacy objectively.

          • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment. Adjust the suspension to a McFarland standard of 1.0.

          • Compound Dilution: Dissolve the reference standard in 100% DMSO. Create serial dilutions (0.1 to 100 μg/mL) in a 96-well microtiter plate. Critical Step: Ensure final DMSO concentration remains ≤ 1% to prevent solvent-induced cytotoxicity.

          • Incubation: Inoculate the wells with the bacterial suspension. Seal and incubate at 37°C for 7 days.

          • Validation & Readout: Add 30 μL of 0.02% resazurin dye to each well. Incubate for an additional 24-48 hours. A color change from blue (oxidized) to pink (reduced) indicates active bacterial respiration. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents this color shift.

          Protocol B: Photosynthetic Electron Transport (PET) Inhibition Assay

          This assay uses the Hill Reaction, where 4[4].

          • Chloroplast Isolation: Homogenize fresh spinach leaves (Spinacia oleracea L.) in a buffer containing 0.4 M sucrose, 0.05 M Tricine (pH 7.2), and 0.01 M NaCl. Centrifuge at 400 × g to remove debris, then at 3000 × g to pellet the intact chloroplasts. Resuspend in the buffer.

          • Reaction Setup: Mix the chloroplast suspension (standardized to 30 μg chlorophyll/mL) with 2,6-dichlorophenol-indophenol (DCPIP) and the reference compound (0.1–100 μmol/L in DMSO).

          • Illumination & Measurement: Irradiate the samples with a halogen light source (~100 W/m²). Measure the photoreduction of DCPIP spectrophotometrically at 600 nm.

          • Data Analysis: Calculate the IC₅₀ (concentration causing 50% inhibition of DCPIP reduction compared to a DMSO-only control) using non-linear regression.

          Workflow Prep Spinach Leaf Homogenization Centrifuge Differential Centrifugation Prep->Centrifuge Assay Hill Reaction Setup (DCPIP Acceptor) Centrifuge->Assay Dose Add Reference Standard Assay->Dose Measure Spectrophotometry (600 nm) Dose->Measure Analyze Calculate IC50 (Non-linear fit) Measure->Analyze

          Fig 2: Step-by-step workflow for the Photosynthetic Electron Transport assay.

          Expert Insights: Structure-Activity Relationship (SAR)

          From an application standpoint, why does 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide perform so well across two vastly different biological systems? The answer lies in its finely tuned lipophilicity and electron distribution.5[5]. The C-6 chlorine on the pyrazine ring exerts a strong electron-withdrawing effect, which stabilizes the molecule and increases its hydrophobic parameter (log P). Simultaneously, the C-4 chlorine on the phenyl ring ensures the molecule is lipophilic enough to cross complex biological barriers (like the mycobacterial cell wall or chloroplast membranes) without becoming so insoluble that it precipitates out of the testing medium.

          When designing assays, researchers must account for these properties. The compound's high lipophilicity means that maintaining solubility in aqueous assay buffers requires careful DMSO management (as noted in the protocols above). Failure to do so will result in compound precipitation, leading to false-negative MIC or IC₅₀ readings.

          References

          • Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - National Institutes of Health (NIH) / PMC - 1

          • Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - Journal of Antimicrobial Chemotherapy / Oxford Academic - 2

          • Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - National Institutes of Health (NIH) / PMC - 3

          • N-(2-chlorophenyl)pyrazine-2-carboxamide - Benchchem - 5

          • Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives - National Institutes of Health (NIH) / PMC - 4

          Sources

          Comparative Guide: Lipophilicity (log P) Profiling of Pyrazine Carboxamides

          [1]

          Executive Summary

          This guide provides a technical comparison of the lipophilicity (log P) values of Pyrazinamide (PZA) and its structural derivatives.[1] Lipophilicity is a critical physicochemical parameter in antitubercular drug design, governing the passive diffusion of the drug across the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis.

          While Pyrazinamide itself is hydrophilic (log P < 0), structural modifications—specifically at the 5-position of the pyrazine ring or on the amide nitrogen—dramatically alter this profile.[1] This guide analyzes these shifts using experimental data derived from Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Shake-Flask methodologies.

          Scientific Context: The Lipophilicity-Permeability Paradox

          Pyrazinamide is a prodrug that must enter the mycobacterium via passive diffusion before being converted to the active pyrazinoic acid by the enzyme pyrazinamidase (PncA).[1]

          • The Challenge: The mycobacterial cell wall is highly hydrophobic.[1]

          • The Paradox: PZA is hydrophilic (log P

            
             -0.7), suggesting poor passive diffusion.[1]
            
          • The Solution: Derivatives are synthesized to increase log P, aiming to enhance uptake.[1][2] However, excessive lipophilicity (log P > 4.[1]0) often leads to solubility issues and "membrane trapping," reducing bioavailability.[1]

          Structural Logic of Pyrazine Carboxamides

          The core scaffold consists of a diazine ring (1,4-diazine) with a carboxamide group.[1]

          • Parent: Pyrazine-2-carboxamide (PZA).[1][3]

          • Lipophilic Handles: Halogens (Cl, Br) or alkyl groups at position 5; Alkyl/Aryl chains on the amide nitrogen.[1]

          Comparative Data Analysis

          The following table synthesizes experimental log P values (

          
          
          1
          Table 1: Lipophilicity Profile of Pyrazine Carboxamide Derivatives[1][4][5]
          Compound ClassSpecific DerivativeSubstituent (R)Experimental log P (
          
          
          )
          HPLC
          
          
          Classification
          Parent Pyrazinamide (PZA)None (H)-0.71 0.21Hydrophilic
          5-Substituted 5-Chloro-PZA5-Cl0.35 0.63Amphiphilic
          5-tert-butyl-PZA5-t-Bu1.82 1.45Lipophilic
          N-Alkyl Amides N-propyl-PZAN-C
          
          
          H
          
          
          0.65 0.88Amphiphilic
          N-octyl-PZAN-C
          
          
          H
          
          
          3.20 2.95Highly Lipophilic
          N-Aryl Amides N-phenyl-PZAN-Ph1.25 1.10Lipophilic
          N-(4-chlorophenyl)-PZAN-(4-Cl-Ph)2.10 1.95Highly Lipophilic
          Di-substituted 5-Cl-N-phenyl-PZA5-Cl + N-Ph2.45 2.30Highly Lipophilic
          5-t-Bu-6-Cl-N-arylMixed> 6.00 > 5.5Ultra Lipophilic

          Data Source Aggregation: Values derived from standard shake-flask validation studies and RP-HPLC correlations found in antimycobacterial SAR literature [1, 2, 4].

          Data Interpretation[2][3][6][7][8][9]
          • Halogenation Effect: Introducing a Chlorine atom at position 5 shifts the log P from negative to positive (

            
            ), significantly improving membrane affinity without compromising solubility entirely.[1]
            
          • Alkyl Chain Linearity: There is a direct linear correlation between the number of carbons in the N-alkyl chain and log P. Every added methylene (-CH

            
            -) group increases log P by approximately 0.5 units.[1]
            
          • The "Cut-off" Point: Biological activity often peaks at log P values between 1.5 and 2.[1]5. Derivatives with log P > 5.0 (e.g., 5-t-Bu-6-Cl derivatives) frequently show reduced in vivo efficacy despite high in vitro potency, likely due to poor aqueous solubility and protein binding.[1]

          Visualization: SAR & Workflow

          Figure 1: Structure-Activity Relationship (SAR) Logic

          This diagram illustrates how specific structural modifications influence the lipophilicity and subsequent biological fate of the molecule.[1]

          SAR_LogicCorePyrazine Core(Hydrophilic)Mod_55-Position Substitution(Cl, t-Butyl)Core->Mod_5HalogenationMod_NAmide N-Substitution(Alkyl/Aryl Chains)Core->Mod_NAmidationResult_LogPIncreased Log PMod_5->Result_LogP+ LipophilicityMod_N->Result_LogP++ LipophilicityOutcome_GoodOutcome: BalancedPermeability/Solubility(Log P 1.0 - 3.0)Result_LogP->Outcome_GoodOptimal RangeOutcome_BadOutcome: Solubility IssuesMembrane Trapping(Log P > 5.0)Result_LogP->Outcome_BadExcessive Range

          Caption: SAR logic showing the impact of 5-position and N-amide substitutions on lipophilicity and drug developability.

          Figure 2: Experimental Determination Workflow

          The following flowchart outlines the decision matrix for choosing between Shake-Flask and HPLC methods.

          WorkflowStartStart: Synthesized DerivativeDecisionThroughput Requirement?Start->DecisionMethod_HPLCMethod A: RP-HPLC(High Throughput)Decision->Method_HPLCHigh (Screening)Method_ShakeMethod B: Shake-Flask(Gold Standard Validation)Decision->Method_ShakeLow (Validation)Calc_KCalculate Capacity Factor (k')k' = (tR - t0) / t0Method_HPLC->Calc_KCalc_PMeasure Concentration(UV/Vis of Phases)Method_Shake->Calc_PCorrelationApply Correlation EquationLog P = a * log k' + bCalc_K->CorrelationFinalFinal Log P ValueCalc_P->FinalDirect MeasurementCorrelation->FinalDerived Value

          Caption: Decision workflow for lipophilicity determination, contrasting high-throughput HPLC screening with shake-flask validation.

          Experimental Protocol: RP-HPLC Determination of Log P

          This protocol uses the chromatographic capacity factor (

          11
          Principle

          Hydrophobic compounds interact longer with the non-polar stationary phase (C18), resulting in longer retention times (

          1
          
          
          14
          Materials
          • Instrument: Agilent 1200 Series HPLC (or equivalent) with Diode Array Detector (DAD).

          • Column: Agilent Zorbax Eclipse XDB-C18 (

            
             mm, 5 
            
            
            m).[1]
          • Mobile Phase: Methanol : Water (buffered to pH 7.4 with phosphate buffer).[1]

            • Note: Methanol is preferred over Acetonitrile for pyrazines to prevent

              
              -
              
              
              interaction anomalies.[1]
          • Dead Time Marker (

            
            ):  Uracil or Sodium Nitrate (unretained compounds).[1]
            
          • Standards: Pyrazinamide, Toluene, Naphthalene (compounds with known log P).[1]

          Step-by-Step Procedure
          • Preparation: Dissolve 1 mg of the pyrazine derivative in 1 mL of Methanol. Filter through a 0.45

            
            m PTFE filter.[1]
            
          • Isocratic Run: Set flow rate to 1.0 mL/min. Set Isocratic ratio (e.g., 60% MeOH / 40% Buffer).[1]

            • Self-Validating Step: Inject the Dead Time Marker (

              
              ) first.[1] If 
              
              
              fluctuates >2% between runs, the pump flow is unstable; recalibrate.
          • Data Collection: Inject 10

            
            L of sample.[1][5] Record retention time (
            
            
            ) at 270 nm (absorbance max for pyrazine ring).[1]
          • Calculation:

            
            
            
          • Correlation: Run 5 reference standards with known log P values. Plot

            
             (y-axis) vs. Literature Log P (x-axis) to generate the linear regression equation:
            
            
            
            Use this equation to calculate the log P of your unknown derivative.[1]

          References

          • Doležal, M., et al. "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation."[1] Molecules, vol. 11, no.[1] 4, 2006, pp. 242-256.[1]

          • Zimic, M., et al. "Pyrazinamide resistance in Mycobacterium tuberculosis."[1] Antimicrobial Agents and Chemotherapy, vol. 51, no.[1] 2, 2007. [1]

          • PubChem Database. "Pyrazinamide Compound Summary."[1] National Center for Biotechnology Information.[1]

          • Servusova, B., et al. "Synthesis and Antimycobacterial Evaluation of N-substituted-5-chloro-pyrazine-2-carboxamides."[1] Molecules, vol. 22, no.[1] 2, 2017. [1]

          • OECD Guidelines for the Testing of Chemicals. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."[1] OECD Publishing.[1]

          Benchmarking 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide against standard herbicides

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Chemical Identity

          Compound: 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide Class: Pyrazine-2-carboxamide derivatives Primary Mode of Action (MoA): Photosynthetic Electron Transport (PET) Inhibition (Hill Reaction Inhibitor). Target Site: Q_B-binding niche on the D1 protein of the Photosystem II complex.

          This guide benchmarks the candidate compound against industry-standard herbicides (Atrazine and Diuron/DCMU ). While pyrazine-carboxamides are chemically distinct from triazines (Atrazine) and phenylureas (Diuron), they share an overlapping binding domain within the thylakoid membrane. This analysis focuses on intrinsic activity (IC50) in isolated chloroplasts and physicochemical properties (LogP) governing translocation.

          Strategic Insight (The "Why")

          The candidate compound represents a "Lead Scaffold" in the pyrazine class. While it exhibits distinct PET inhibition, literature indicates that without additional lipophilic bulk (e.g., a 5-tert-butyl substitution), its potency is generally lower than commercial standards. Therefore, this benchmarking serves to validate the pharmacophore and establish a baseline for Structure-Activity Relationship (SAR) optimization.

          Mechanism of Action: The Q_B Blockade

          To understand the efficacy gap between the Candidate and the Standards, we must visualize the interference at the molecular level. The candidate competes with Plastoquinone (PQ) for the Q_B binding site.

          Pathway Diagram: Photosynthetic Electron Transport Blockade

          The following diagram illustrates the Z-scheme and the specific interruption point caused by the candidate.

          PSII_Inhibition cluster_membrane Thylakoid Membrane Light Photon Flux (hv) P680 P680 (PSII Reaction Center) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- Transfer QA Plastoquinone A (Q_A) (Fixed) Pheo->QA e- Transfer QB_Site Q_B Binding Pocket (D1 Protein) QA->QB_Site e- Transfer Attempt Cyto Cytochrome b6f QB Plastoquinone B (Q_B) (Mobile) QB->QB_Site Normal Binding Inhibitor 6-Chloro-N-(4-chlorophenyl) pyrazine-2-carboxamide Inhibitor->QB_Site COMPETITIVE INHIBITION (High Affinity Binding)

          Figure 1: Mechanism of Action. The candidate binds to the D1 protein, preventing Plastoquinone B from accepting electrons, effectively halting ATP and NADPH synthesis.

          Benchmarking Data: Candidate vs. Standards

          The following data synthesizes experimental results from spinach chloroplast assays (Hill Reaction) and physicochemical calculations.

          Table 1: Comparative Efficacy & Properties
          ParameterCandidate (Pyrazine Analog)Atrazine (Standard 1)Diuron / DCMU (Standard 2)Interpretation
          IC50 (PET Inhibition) 40 - 65 µM 0.1 - 0.5 µM 0.02 - 0.1 µM Candidate is ~100x less potent than commercial standards in vitro.
          LogP (Lipophilicity) ~2.5 - 2.9 2.61 2.68 Ideal lipophilicity for uptake. The potency gap is likely steric, not transport-related.
          Solubility (Water) ModerateLow (33 mg/L)Low (42 mg/L)Candidate likely shows better formulation solubility due to the amide linker.
          Selectivity Low (Broad spectrum)High (Maize/Sorghum)Moderate (Cotton/Citrus)Candidate lacks the glutathione-conjugation handle that makes Atrazine selective.

          Expert Analysis: The Candidate's IC50 falls in the micromolar range (µM), whereas commercial herbicides operate in the sub-micromolar range. This indicates that while the 6-chloro and N-phenyl moieties provide the correct electronic distribution for binding, the molecule lacks the hydrophobic bulk (e.g., tert-butyl or isopropyl groups found in Atrazine/Diuron) necessary to displace Plastoquinone efficiently from the hydrophobic Q_B pocket.

          Experimental Protocol: The Hill Reaction Assay

          To reproduce the benchmarking data above, you must utilize a self-validating DCPIP reduction assay. This protocol uses 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. As photosynthesis proceeds, blue DCPIP reduces to colorless DCPIP-H2. The inhibition of this color change quantifies herbicidal activity.

          Workflow Diagram: DCPIP Reduction Assay

          Hill_Assay cluster_treatments Experimental Arms Step1 1. Chloroplast Isolation (Spinach leaves + Buffer) Step2 2. Standardization (Adjust Chlorophyll to 30 µg/mL) Step1->Step2 Step3 3. Treatment Preparation Step2->Step3 T_Control Control (DMSO) Step3->T_Control T_Cand Candidate (10 - 100 µM) Step3->T_Cand T_Ref Standard (Atrazine) (0.1 - 10 µM) Step3->T_Ref Step4 4. Reaction Initiation (Add DCPIP + Light 800 µmol/m²/s) T_Control->Step4 T_Cand->Step4 T_Ref->Step4 Step5 5. Spectrophotometry (Measure Absorbance @ 600nm) Step4->Step5 Step6 6. Data Calculation (Plot % Inhibition vs Log[Conc]) Step5->Step6

          Figure 2: Experimental Workflow. A colorimetric assay where maintenance of blue color indicates successful herbicide activity (inhibition of electron transport).

          Detailed Protocol Steps
          • Isolation: Homogenize fresh Spinacia oleracea leaves in TRIS-NaCl buffer (pH 7.8). Centrifuge at 3000g for 10 min to pellet chloroplasts. Resuspend to a standardized chlorophyll concentration (determined via Arnon’s method).

          • Reaction Mix:

            • Chloroplast suspension (30 µg Chl/mL)

            • DCPIP (30 µM final conc)

            • Test Compound (Dissolved in DMSO, final DMSO < 1%).

          • Illumination: Expose samples to actinic light (approx. 800 µmol photons m⁻² s⁻¹) for 10 minutes.

          • Quantification: Measure absorbance at 600 nm .

            • Validation Check: The "Dark Control" must remain blue (High Absorbance). The "Light Control" (No herbicide) must turn clear (Low Absorbance).

          • Calculation:

            
            
            

          Structure-Activity Relationship (SAR) Context

          For researchers looking to optimize this candidate, the benchmarking data suggests specific modifications.

          • The Pyrazine Core: Acts as the bioisostere to the triazine ring in Atrazine. It is essential for π-π stacking within the binding pocket.

          • The Amide Linker: Mimics the urea bridge in Diuron.

          • The Phenyl Ring (R-Group):

            • Current State: 4-Chlorophenyl.[1][2] This provides electron-withdrawing capability but insufficient steric bulk.

            • Optimization Route: Literature on this specific class (Doležal et al.) suggests that adding a 5-tert-butyl group to the pyrazine ring or increasing lipophilicity on the phenyl ring (e.g., 3,4-dichloro) significantly lowers the IC50 (improves potency) by better filling the hydrophobic pocket of the D1 protein [1][2].

          References

          • Doležal, M., et al. (2007). "Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors." Molecules, 12(12), 2589-2598.[3]

          • Doležal, M., et al. (2001).[4] "The site of action of some anilides of pyrazine-2-carboxylic acids in the photosynthetic apparatus." Folia Pharmaceutica Universitatis Carolinae, 26, 13-20.[4]

          • Fedtke, C. (1982).[4] Biochemistry and Physiology of Herbicide Action. Springer-Verlag. (Standard reference for Hill Reaction protocols and DCPIP assays).

          • PubChem. (n.d.). "N-(4-chlorophenyl)pyrazine-2-carboxamide Compound Summary."

          Sources

          Orthogonal Purity Validation in Drug Discovery: A Comparative Guide to 1H-qNMR and Elemental Analysis vs. Traditional Chromatography

          Author: BenchChem Technical Support Team. Date: March 2026

          As a Senior Application Scientist, one of the most critical challenges I encounter in drug development is the rigorous validation of synthetic purity. In the pharmaceutical landscape, the absolute purity of Active Pharmaceutical Ingredients (APIs) and synthetic intermediates dictates reaction yields, toxicity profiles, and regulatory approval.

          Historically, High-Performance Liquid Chromatography (HPLC) with UV-Vis detection has been the default analytical tool. However, HPLC relies heavily on relative response factors and the assumption that all impurities possess similar UV extinction coefficients[1]. This often leads to a dangerous overestimation of purity, as HPLC is fundamentally blind to "invisible" impurities such as residual aliphatic solvents, water, and inorganic salts[2].

          To establish a truly self-validating system of absolute purity, modern drug development relies on an orthogonal approach: Quantitative 1H-NMR (qNMR) paired with Elemental Analysis (EA) [3][4]. This guide objectively compares these techniques, explaining the mechanistic causality behind their efficacy and providing actionable, step-by-step methodologies.

          The Mechanistic Causality: Why qNMR and EA?

          To understand why qNMR and EA supersede HPLC for absolute purity determination, we must look at the physical principles governing their detectors.

          Quantitative 1H-NMR (qNMR): Absolute Molar Purity

          Unlike HPLC, which requires an identical reference standard to quantify an analyte, qNMR operates on a fundamental quantum mechanical principle: once fully relaxed, the integrated area of an NMR resonance is strictly and directly proportional to the number of nuclei (protons) generating that signal[5].

          • The Causality: Because the NMR detector responds uniformly to all protons regardless of their molecular environment, the technique is inherently quantitative. By introducing a chemically stable, highly pure Internal Standard (IS) of a completely different chemical structure into the sample, researchers can determine the exact molar concentration of the analyte[6]. This bypasses the UV response factor discrepancies that plague chromatography[7].

          Elemental Analysis (EA): The Macroscopic Mass Balance

          Elemental analysis (specifically CHNS combustion analysis) determines the absolute mass fraction of carbon, hydrogen, nitrogen, and sulfur in a sample[8]. The sample is combusted at extreme temperatures, and the resulting gases are quantified via gas chromatography[8].

          • The Causality: While qNMR is highly specific to the organic framework, it can miss inorganic salts (e.g., NaCl, silica) that lack protons. EA provides the ultimate macroscopic mass balance. If a compound is contaminated with 1% inorganic salt, the organic elements are diluted, and the carbon mass fraction will be proportionally lower than the theoretical calculated value[9]. A deviation of ≤ ±0.4% between the calculated and found elemental percentages is the traditional benchmark for >95% purity in peer-reviewed literature[9].

          Objective Data Comparison

          The following table summarizes the performance metrics of qNMR, Elemental Analysis, and HPLC-UV, highlighting why a combinatorial approach is necessary.

          Analytical Feature1H-qNMRElemental Analysis (CHNS)HPLC-UV
          Primary Output Absolute molar purity (%)Mass fraction of elements (%)Relative area percent (%)
          Reference Standard Universal Internal Standard (e.g., Maleic acid)Calibration standard (e.g., Acetanilide)Compound-specific standard required
          Detection of Inorganics No (unless using multi-nuclear NMR)Yes (indirectly, via mass balance deficit)No
          Detection of Solvents Yes (highly sensitive to residual solvents)Yes (alters C/H ratios)Poor (most solvents lack UV chromophores)
          Destructive? Non-destructive (sample recoverable)Destructive (combustion)Destructive (unless fraction collected)
          Analysis Time Fast (minutes per sample)Fast (minutes per sample)Slow (requires method development)

          Self-Validating Experimental Methodologies

          A robust analytical protocol must be self-validating. Below are the standard operating procedures for executing these analyses with high precision.

          Protocol 1: Absolute Purity Determination via 1H-qNMR (Internal Standard Method)
          • Standard Selection: Select a certified reference material (CRM) as the internal standard (IS). The IS must have a known absolute purity, be fully soluble in the chosen deuterated solvent, and possess a distinct NMR signal that does not overlap with the analyte[5]. (Common IS: Maleic acid, 1,4-Dinitrobenzene).

          • Gravimetric Preparation: Using a calibrated microbalance (precision ±0.01 mg), accurately weigh the analyte (e.g., 10-20 mg) and the IS (e.g., 5-10 mg) into the same vial. Critical Step: The accuracy of the balance is the primary source of uncertainty; anti-static measures are mandatory.

          • Dissolution: Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d6) and transfer to a 5 mm NMR tube.

          • Acquisition Parameters:

            • Pulse Sequence: Use a simple 1D 1H pulse sequence (e.g., zg30 or zg).

            • Relaxation Delay (D1): Set D1 to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the nuclei of interest to ensure complete magnetization recovery (typically 30-60 seconds)[10].

            • Signal-to-Noise: Acquire sufficient transients to achieve an S/N ratio > 250 for the integrated peaks.

          • Processing & Calculation: Apply accurate phase and baseline corrections. Integrate the analyte and IS peaks. Calculate purity using the molar ratio formula, factoring in the molecular weights and number of protons for both the analyte and the IS[5].

          Protocol 2: Macroscopic Purity Verification via CHNS Elemental Analysis
          • Instrument Calibration: Calibrate the elemental analyzer using a high-purity standard (e.g., sulfanilamide or acetanilide) to establish the response factors for C, H, N, and S[11].

          • Sample Preparation: Accurately weigh 1 to 5 mg of the fully dried analyte into a combustible tin capsule using a microbalance[11]. Seal the capsule tightly to exclude atmospheric gases.

          • Combustion: Drop the capsule into the combustion reactor (heated to ~1000°C) enriched with a pulse of pure oxygen. The tin oxidizes exothermically, raising the local temperature to ~1800°C, ensuring complete combustion[12].

          • Gas Separation & Detection: The combustion gases pass through reduction copper (to convert nitrogen oxides to N2) and are separated via a GC column. A Thermal Conductivity Detector (TCD) quantifies the N2, CO2, H2O, and SO2[8].

          • Validation: Compare the experimentally found mass percentages of C, H, N to the theoretically calculated values. A variance of ≤ ±0.4% confirms the absence of significant inorganic or solvent contamination[9].

          Visualizing the Purity Validation Workflow

          The following diagram illustrates the logical flow of utilizing qNMR and EA as an orthogonal validation matrix against traditional HPLC data.

          PurityWorkflow Start Synthesized API / Intermediate qNMR 1H-qNMR Analysis (Organic Purity & Solvents) Start->qNMR Gravimetric prep with IS EA Elemental Analysis (CHNS) (Mass Balance & Inorganics) Start->EA Tin capsule combustion HPLC HPLC-UV Analysis (Trace Impurity Profiling) Start->HPLC Relative area % Decision Data Integration & Reconciliation qNMR->Decision Molar Purity % EA->Decision Mass Fraction % HPLC->Decision Impurity Profile Pass Absolute Purity Validated (>98% Molar, ±0.4% CHN) Decision->Pass Concordant Data Fail Purity Rejected (Investigate Salts/Water/Solvents) Decision->Fail Discordant Data (e.g., qNMR high, EA low)

          Orthogonal workflow integrating qNMR, EA, and HPLC for absolute purity validation.

          References

          1.[10] Title : Quantitative NMR Methods in Pharmaceuticals: Purity Assurance | Source : patsnap.com | URL : 10 2.[5] Title : A Guide to Quantitative NMR (qNMR) | Source : emerypharma.com | URL : 5 3.[2] Title : Quantitative NMR Spectroscopy | Source : acanthusresearch.com | URL : 2 4.[6] Title : Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works | Source : resolvemass.ca | URL : 6 5.[1] Title : Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid | Source : benchchem.com | URL : 1 6.[3] Title : Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Source : acs.org | URL : 3 7.[12] Title : The Problems Associated With Elemental Analysis | Source : azonano.com | URL : 12 8.[8] Title : CHNSO Organic Elemental Analysis - Sample Preparation | Source : mt.com | URL : 8 9.[7] Title : ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS | Source : enovatia.com | URL : 7 10.[11] Title : Strategies for Optimizing Elemental Analyses | Source : atlanticmicrolab.com | URL :11 11.[9] Title : An International Study Evaluating Elemental Analysis | Source : acs.org | URL : 9 12.[4] Title : Elemental analysis: an important purity control but prone to manipulations | Source : rsc.org | URL : 4

          Sources

          Optimizing Potency via Physicochemical Alignment: A Comparative Guide to Cross-Validating Biological Activity with Lipophilicity

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary: The Lipophilicity Trap

          In drug discovery, potency (IC50/EC50) is often the primary driver of lead selection. However, a common failure mode in hit-to-lead optimization is "molecular obesity"—the reliance on increasing lipophilicity to drive potency. While hydrophobic interactions often improve binding affinity, they simultaneously degrade ADME properties (solubility, metabolic stability) and increase promiscuity (non-specific binding).

          This guide compares the performance of In Silico Lipophilicity Predictors (the "Product" in this context) against Experimental Determination (the "Alternative"). It demonstrates that relying solely on calculated parameters (cLogP) without experimental cross-validation (ExpLogP/LogD) leads to erroneous Lipophilic Efficiency (LiPE) calculations, potentially discarding viable drug candidates or advancing false positives.

          Theoretical Framework: The Metrics of Truth

          Before comparing methodologies, we must define the validation metric. The industry standard for normalizing potency against physicochemical properties is Lipophilic Efficiency (LiPE) , also known as Ligand-Lipophilicity Efficiency (LLE).[1]

          
          
          
          • Target Range: An LiPE > 6 (e.g., pIC50 = 8.0, LogP = 2.0) is generally considered the "Goldilocks Zone" for oral drug candidates.

          • The Risk: If cLogP overestimates lipophilicity by 1.5 units (common in "molecular chameleons" capable of intramolecular H-bonding), a viable lead with an actual LiPE of 6.0 might be calculated as 4.5 and discarded.

          Comparative Analysis: In Silico Algorithms vs. Experimental Reality[2]

          This section compares the three dominant approaches to determining lipophilicity.

          Table 1: Performance Profile of Lipophilicity Determination Methods
          FeatureMethod A: Fragment-Based (e.g., ChemDraw cLogP) Method B: Atom-Based/ML (e.g., RDKit, SwissADME) Method C: Experimental HPLC-CHI (The "Truth")
          Throughput Ultra-High (10,000+ cmpds/sec)Ultra-HighHigh (100-300 cmpds/day)
          Basis Sum of fragment contributions + correction factors.Topological descriptors or Machine Learning on training sets.[2]Chromatographic retention time on C18 column.[3]
          Accuracy High for standard organic molecules.Moderate; better for novel scaffolds outside fragment libraries.Gold Standard (proximate to Shake Flask).[4]
          Blind Spots Intramolecular H-Bonds: Cannot predict conformational collapse. 3D Shielding: Ignores steric shielding of polar groups.Training Bias: Fails on chemotypes underrepresented in training data.Solubility: Requires compound to be soluble in mobile phase.
          Cost NegligibleNegligibleModerate (Solvents, Column, Instrument time).
          The "Chameleon" Divergence

          Calculated methods (A & B) assume a linear, unfolded conformation. However, many drugs function as "molecular chameleons," folding to hide polar groups in lipid environments (increasing permeability) and unfolding in aqueous environments (increasing solubility).

          • Result: cLogP often predicts a higher value than observed experimentally.

          • Impact: Underestimation of LiPE.

          Experimental Validation Protocols

          To cross-validate biological activity, you must generate accurate ExpLogD data. While the OECD 107 "Shake Flask" method is the absolute reference, it is too slow for lead optimization. We utilize the HPLC-CHI (Chromatographic Hydrophobicity Index) method, which is robust, automatable, and correlates directly with OECD standards.

          Protocol: High-Throughput LogD Determination via HPLC-CHI

          Objective: Determine the lipophilicity of analytes relative to a calibrated standard curve.

          Reagents & Equipment:

          • System: Agilent 1290 Infinity II or equivalent UHPLC.

          • Column: Luna C18(2), 50 x 3 mm, 5 µm (Phenomenex).

          • Mobile Phase A: 50 mM Ammonium Acetate pH 7.4.

          • Mobile Phase B: Acetonitrile (ACN).[5]

          • Standards: Theophylline, Phenylmethanol, Toluene, Triphenylene (Range of known LogP).

          Step-by-Step Workflow:

          • Calibration:

            • Inject the standard mixture using a fast gradient (0% to 100% B over 5 minutes).

            • Record retention times (

              
              ).
              
            • Plot

              
               vs. known CHI values to generate a calibration equation: 
              
              
              
              .
          • Sample Run:

            • Prepare test compounds at 10 mM in DMSO. Dilute to 100 µM in 50:50 ACN:Water.

            • Inject 5 µL using the exact gradient used for calibration.

          • Calculation:

            • Derive CHI from the calibration curve.[3]

            • Convert CHI to LogD using the formula:

              
              
              (Note: Coefficients may vary based on specific column/buffer systems; validate with internal standards).
              

          Cross-Validation Logic & Visualization

          The critical step is integrating Bioactivity (

          
          ) with Lipophilicity (
          
          
          
          ). We use a decision logic that flags discrepancies between Calculated and Experimental data.
          Workflow Diagram: The Cross-Validation Loop

          CrossValidation cluster_Parallel Parallel Data Generation Start Lead Compound Synthesized BioAssay Biological Assay (Determine pIC50) Start->BioAssay InSilico In Silico Calc (cLogP) Start->InSilico ExpLogP Exp LogD (HPLC) (The Truth) Start->ExpLogP CalcLiPE Calculate LiPE (Calc) pIC50 - cLogP BioAssay->CalcLiPE RealLiPE Calculate LiPE (Exp) pIC50 - ExpLogD BioAssay->RealLiPE InSilico->CalcLiPE ExpLogP->RealLiPE Compare Compare LiPE Values Is Delta > 0.5 units? CalcLiPE->Compare RealLiPE->Compare Decision1 Trust cLogP Model Proceed to SAR Compare->Decision1 No Decision2 Divergence Detected (Chameleon Effect?) Compare->Decision2 Yes Action Prioritize Exp LiPE Rescore Compound Decision2->Action

          Caption: Parallel workflow for cross-validating biological potency against calculated and experimental lipophilicity to identify true lead quality.

          Interpreting the Data: A Case Study

          The following table illustrates a scenario where cross-validation rescues a compound series.

          Scenario: A project targets a CNS receptor. High potency is achieved, but cLogP suggests the compounds are too lipophilic (LogP > 5), predicting poor metabolic stability and high toxicity.

          Compound IDpIC50 (Potency)cLogP (Calc)LiPE (Calc) ExpLogD (HPLC)LiPE (Real) Outcome
          Cmpd-A 8.25.52.7 (Poor)5.32.9 (Poor)Stop. True "Molecular Obesity." High potency driven by lipophilicity.[1]
          Cmpd-B 7.95.22.7 (Poor)3.4 4.5 (Good)Advance. "Chameleon." Intramolecular H-bond masks polarity. High efficiency.
          Cmpd-C 6.53.03.5 (Mod)3.13.4 (Mod)Hold. Good properties, but low potency. Needs SAR optimization.

          Analysis:

          • Compound A: Both Calc and Exp agree. The high potency is likely due to non-specific hydrophobic binding. This is a "False Positive" lead.

          • Compound B: Large divergence (Delta = 1.8). The cLogP algorithm failed to account for a folded conformation. Experimental validation reveals this is a high-quality lead with good efficiency.

          Decision Matrix: When to Rely on Which Metric

          DecisionMatrix Input Discrepancy Check (cLogP vs ExpLogD) Match Values Match (Delta < 0.5) Input->Match Mismatch Values Diverge (Delta > 1.0) Input->Mismatch PathA Use cLogP for High-Throughput Virt. Screen Match->PathA PathB Mandatory ExpLogD for Lead Selection Mismatch->PathB Reason Likely Cause: Intramol. H-Bonding or Solvation Error Mismatch->Reason

          Caption: Decision logic for selecting the appropriate lipophilicity metric based on algorithm-experiment concordance.

          References

          • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery. [Link]

          • OECD. (1995).[6] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. [Link][6]

          • Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry. [Link]

          • Hopkins, A. L., et al. (2014). Ligand-efficiency metrics. Nature Reviews Drug Discovery. [Link]

          • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. [Link]

          Sources

          Safety Operating Guide

          6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide proper disposal procedures

          Author: BenchChem Technical Support Team. Date: March 2026

          Here is a comprehensive, scientifically grounded operational guide for the handling and disposal of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide in a professional research setting.

          Executive Summary: Physicochemical Drivers of Disposal

          6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide is a highly lipophilic, halogenated pyrazinecarboxamide derivative. In drug development, compounds of this class are frequently investigated for their potent antimycobacterial properties, specifically against Mycobacterium tuberculosis [1].

          From an operational safety and disposal standpoint, the protocol is dictated by two primary physicochemical characteristics:

          • Dual Halogenation: The presence of chlorine atoms on both the pyrazine ring (C-6) and the phenyl ring (C-4) classifies this compound strictly as Halogenated Organic Waste . Improper thermal destruction of halogenated aromatics can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).

          • High Lipophilicity: Research indicates a linear relationship between the lipophilicity (log P) of substituted pyrazinecarboxamides and their biological efficacy [1]. This high lipophilicity means the compound is practically insoluble in water, highly persistent in aqueous environments, and poses a severe bioaccumulation hazard to aquatic life. Under no circumstances should it enter the standard wastewater stream.

          Standard Operating Procedure (SOP): Laboratory Disposal Workflow

          To ensure environmental compliance and laboratory safety, researchers must abandon any improvised neutralization techniques and strictly adhere to institutional Environmental Health and Safety (EHS) protocols for halogenated organics.

          Phase 1: Point-of-Generation Segregation
          • Action: Immediately segregate all solid waste, contaminated PPE (gloves, weighing boats), and liquid solvent solutions containing the compound into designated Halogenated Waste streams.

          • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) drastically increases the cost of commercial disposal and complicates the high-temperature incineration process required to safely break the carbon-chlorine bonds.

          Phase 2: Containment and Compatibility
          • Action: Store liquid waste solutions in High-Density Polyethylene (HDPE) or glass carboys. Solid waste (powders, contaminated consumables) should be placed in sealable, puncture-resistant poly-bags or wide-mouth HDPE jars.

          • Causality: Halogenated aromatics can degrade certain low-density plastics over time. HDPE and borosilicate glass provide the necessary chemical inertness.

          Phase 3: Labeling and Storage
          • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Waste: Contains 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide".

          • Action: Store the container in a secondary containment tray within a continuously ventilated fume hood or designated hazardous waste accumulation area.

          Phase 4: Institutional Transfer and Final Destruction
          • Action: Transfer the waste to your institution's EHS department or a licensed commercial hazardous waste contractor.

          • Causality: The only scientifically sound and legally compliant method for destroying this compound is high-temperature commercial incineration (typically >1000°C with rapid quenching) equipped with alkaline gas scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.

          Waste Categorization & Compatibility Matrix

          Waste Stream TypePrimary ContainmentCompatible MixturesStrictly Incompatible WithFinal EHS Treatment
          Liquid Solutions (e.g., in DCM, Chloroform)HDPE Carboy or Borosilicate GlassOther halogenated solvents (DCM, Chloroform)Alkali metals, strong oxidizers, non-halogenated streamsHigh-Temp Incineration w/ Scrubbers
          Solid Powders / Crystals Wide-mouth HDPE JarOther solid halogenated organicsAqueous waste, reactive metalsHigh-Temp Incineration
          Contaminated Consumables (Gloves, Pipettes)Heavy-duty Poly-bags (Double bagged)General lab debris (chemically contaminated)Sharps, biological wasteIncineration / Solid Waste Processing

          Visual Workflow: Halogenated Waste Routing

          G Start Waste Generation: 6-Chloro-N-(4-chlorophenyl) pyrazine-2-carboxamide Segregate Segregation: Route to Halogenated Organic Waste Stream Start->Segregate Contain Containment: HDPE or Glass Vessels Secondary Containment Segregate->Contain Store Accumulation: Ventilated Storage Area (EHS Compliant) Contain->Store Dispose Final Destruction: Commercial High-Temp Incineration (>1000°C) Store->Dispose

          Workflow for the segregation and disposal of halogenated pyrazinecarboxamide waste.

          References

          Standard Operating Procedure & Safety Matrix: Handling 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the definitive operational guide for handling 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (CAS: 308789-89-1) . As a Senior Application Scientist, I have designed this protocol not just to dictate what to wear, but to explain the underlying chemical causality of why these precautions are non-negotiable.

          This compound is a doubly halogenated heteroaromatic amide, a structural motif frequently utilized in drug discovery and agrochemical development. Because novel compounds of this class often possess undocumented toxicological profiles, we must treat it as a high-risk agent with potential skin sensitization and systemic toxicity liabilities, aligning with the.

          Chemical Profiling & Hazard Causality

          Before interacting with any novel intermediate, we must analyze its structural liabilities to predict its behavior in a laboratory setting. The core danger of this compound lies in its dual-ring system.

          Table 1: Physicochemical and Reactivity Profile

          PropertyValue / DescriptionOperational Implication
          Chemical Name 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamideTarget compound for synthesis/assay.
          CAS Number 308789-89-1Unique identifier required for accurate waste tracking.
          Molecular Weight ~268.09 g/mol Fine powders of this molecular weight are highly prone to aerosolization.
          Lipophilicity (LogP) High (driven by the 4-chlorophenyl group)Readily penetrates standard thin-film latex/nitrile gloves; necessitates double-gloving.
          Chemical Reactivity Electron-deficient pyrazine ringThe 6-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). It can react with skin proteins (acting as a hapten), causing severe sensitization.

          Personal Protective Equipment (PPE) Matrix

          The selection of PPE is dictated by the, focusing on establishing redundant barriers against lipophilic permeation and aerosol inhalation.

          Table 2: Required PPE and Mechanistic Justification

          PPE CategorySpecificationCausality / Rationale
          Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)The lipophilic nature of the 4-chlorophenyl moiety facilitates rapid permeation through single-layer gloves. The outer glove acts as a sacrificial layer against organic solvents (e.g., DMSO).
          Eye/Face Protection Chemical Splash Goggles + Face ShieldRequired during solubilization. DMSO solutions of lipophilic compounds can rapidly cross the conjunctiva if splashed, delivering the compound directly into systemic circulation.
          Body Protection Flame-resistant (FR) Lab Coat + Liquid-resistant ApronPrevents powder accumulation on personal clothing. The apron provides a barrier against solvent breakthrough during bulk liquid transfers.
          Respiratory N95/P100 Particulate RespiratorPrevents inhalation of aerosolized micro-particles if handled outside a ventilated enclosure. The electrostatic charge of organic amides makes them highly mobile in ambient air currents.

          Operational Workflows: Safe Weighing and Solubilization

          The highest risk of exposure occurs during the weighing of the dry powder. The following self-validating protocol minimizes aerosolization and ensures total containment.

          Protocol: Precision Weighing and Solubilization

          • Preparation: Verify the inward face velocity of the Ventilated Balance Enclosure (VBE) is between 60-80 feet per minute (fpm).

            • Validation: Check the digital airflow monitor before proceeding. Do not proceed if the alarm sounds.

          • Static Elimination: Pass an anti-static zero-ionizer over the sealed chemical bottle and the weighing boat.

            • Causality: Halogenated amides hold strong static charges. Eliminating this charge prevents the powder from repelling itself and aerosolizing into the breathing zone.

          • Transfer: Using a grounded stainless-steel micro-spatula, transfer the required mass of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide to the weigh boat.

          • Solubilization (In-situ): Instead of transporting the dry powder across the lab, dissolve the compound directly inside the VBE using your target solvent (e.g., anhydrous DMSO) and transfer the solution to a sealed amber vial.

          • Decontamination: Wipe the spatula and balance pan with a lint-free wipe soaked in 70% Isopropanol/30% Water.

          Workflow Start 1. Initiate Weighing Protocol (Verify VBE Airflow) PPE 2. Don Level C PPE (Double Nitrile, N95/P100) Start->PPE Static 3. Apply Anti-Static Ionizer to Powder PPE->Static Weigh 4. Weigh Compound (CAS 308789-89-1) Static->Weigh Solubilize 5. In-situ Solubilization (Seal in Amber Vial) Weigh->Solubilize Decon 6. Decontaminate VBE (Isopropanol/Water Wipe) Solubilize->Decon

          Step-by-step workflow for the safe weighing and solubilization of halogenated pyrazine powders.

          Spill Response and Chemical Quenching Plan

          If a spill occurs, physical cleanup is insufficient. Because the 6-chloro-pyrazine moiety is chemically reactive, we must actively quench the compound to render it biologically inert before disposal, adhering to for hazardous substance neutralization.

          Protocol: Reactive Spill Decontamination

          • Containment: Surround the powder or liquid spill with an inert, absorbent barrier (e.g., diatomaceous earth or vermiculite).

          • Chemical Quenching: Carefully apply a 1M Sodium Hydroxide (NaOH) solution or an amine-based decontaminant to the spill area.

            • Causality: The hydroxide or amine acts as a nucleophile, attacking the electron-deficient 6-position of the pyrazine ring. This displaces the chloride ion via an SNAr mechanism, converting the hazardous compound into a significantly less reactive, non-sensitizing hydroxy- or amino-pyrazine derivative.

          • Incubation: Allow the quenching solution to sit for 15 minutes to ensure complete hydrolysis.

            • Validation: Touch a pH strip to the residual liquid; it should remain basic (>pH 9), indicating excess nucleophile is still present and the reaction has run to completion.

          • Collection: Scoop the neutralized slurry into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

          Quench Spill Spill Event (Reactive 6-Cl Pyrazine) Contain Contain with Inert Absorbent Spill->Contain Quench Apply 1M NaOH (Nucleophile) Contain->Quench SNAr SNAr Reaction (Cl displaced by OH) Quench->SNAr Safe Inert Hydroxy-Pyrazine Waste Generated SNAr->Safe Dispose Incineration as Halogenated Waste Safe->Dispose

          Chemical quenching pathway utilizing SNAr to neutralize reactive halogenated pyrazine spills.

          Waste Disposal Logistics

          Proper segregation is critical to prevent dangerous secondary reactions in the waste stream.

          • Solid Waste: All contaminated gloves, weigh boats, and wipes must be placed in a designated solid hazardous waste bin lined with a 6-mil polyethylene bag.

          • Liquid Waste: Solutions of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (e.g., in DMSO or Acetonitrile) must be collected in HPLC-compatible carboys clearly labeled as "Halogenated Organic Waste."

          • Disposal Method: Do not pour down the drain. The compound must be disposed of via high-temperature commercial incineration to ensure the complete destruction of the highly stable carbon-halogen bonds, preventing environmental accumulation.

          References

          • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).[Link]

          • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA). U.S. Department of Labor.[Link]

          • Laboratory Safety Guidance (OSHA 3404-11R). Occupational Safety and Health Administration (OSHA). U.S. Department of Labor.[Link]

          ×

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